molecular formula C6H18SSi2 B1360051 Hexamethyldisilathiane CAS No. 3385-94-2

Hexamethyldisilathiane

Cat. No.: B1360051
CAS No.: 3385-94-2
M. Wt: 178.44 g/mol
InChI Key: RLECCBFNWDXKPK-UHFFFAOYSA-N
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Description

Hexamethyldisilathiane is a useful research compound. Its molecular formula is C6H18SSi2 and its molecular weight is 178.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252160. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(trimethylsilylsulfanyl)silane
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InChI

InChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
Source PubChem
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InChI Key

RLECCBFNWDXKPK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(C)S[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H18SSi2
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DSSTOX Substance ID

DTXSID2063006
Record name Hexamethyldisilathiane
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Molecular Weight

178.44 g/mol
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CAS No.

3385-94-2
Record name Bis(trimethylsilyl) sulfide
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Record name Bis(trimethylsilyl) sulfide
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Record name Hexamethyldisilthiane
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Record name Disilathiane, 1,1,1,3,3,3-hexamethyl-
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Foundational & Exploratory

Hexamethyldisilathiane: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane, also known as bis(trimethylsilyl) sulfide (B99878), is a versatile and indispensable reagent in modern organic and organometallic chemistry. Its utility as a mild and soluble source of sulfur has made it a valuable tool in the synthesis of a wide array of sulfur-containing compounds, including those with potential applications in drug development. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound ((CH₃)₃Si)₂S is a colorless to pale yellow liquid with a characteristic unpleasant odor. It serves as an anhydrous and organic-soluble equivalent of sulfide ions, offering significant advantages over gaseous hydrogen sulfide or inorganic sulfide salts in many synthetic applications. Its high reactivity and compatibility with a broad range of functional groups have led to its widespread use in the thionation of carbonyl compounds, the synthesis of metal sulfides, and the preparation of various organosulfur compounds.[1][2][3][4][5]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reaction of a trimethylsilyl (B98337) halide, typically trimethylsilyl chloride, with an anhydrous sulfide salt.[3] Sodium sulfide is a frequently used sulfide source for this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound from trimethylsilyl chloride and sodium sulfide is as follows:

2 (CH₃)₃SiCl + Na₂S → ((CH₃)₃Si)₂S + 2 NaCl

This reaction proceeds via a nucleophilic substitution mechanism where the sulfide ion displaces the chloride from the silicon center.

Experimental Protocol: Synthesis from Sodium Sulfide and Trimethylsilyl Chloride

This protocol details a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Anhydrous Sodium Sulfide (Na₂S)

  • Trimethylsilyl Chloride ((CH₃)₃SiCl), freshly distilled

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reaction Initiation: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous sodium sulfide and anhydrous tetrahydrofuran (THF). Begin vigorous stirring to create a slurry.

  • Addition of Trimethylsilyl Chloride: Fill the dropping funnel with freshly distilled trimethylsilyl chloride. Add the trimethylsilyl chloride dropwise to the stirred slurry of sodium sulfide in THF at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux with stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by gas chromatography (GC) if desired.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture under an inert atmosphere to remove the precipitated sodium chloride.

    • Wash the solid residue with anhydrous hexane.

    • Combine the filtrate and the washings.

  • Purification:

    • Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Safety Precautions:

  • This compound is flammable and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • The reagent is sensitive to moisture and will hydrolyze to release toxic hydrogen sulfide gas. It is crucial to maintain anhydrous conditions throughout the synthesis and handling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical Properties

The macroscopic properties of this compound are summarized in the table below.

PropertyValue
Appearance Colorless to pale yellow liquid
Molecular Formula C₆H₁₈SSi₂
Molecular Weight 178.44 g/mol
Boiling Point 164 °C (lit.)[4][5][6]
Density 0.846 g/mL at 25 °C (lit.)[4][5][6]
Refractive Index (n²⁰/D) 1.4586 (lit.)[4][5][6]
Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and purity of this compound.

The ¹H NMR spectrum of this compound is expected to be very simple due to the high symmetry of the molecule. All eighteen protons of the two trimethylsilyl groups are chemically equivalent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.4Singlet18HSi-(CH ₃)₃

Note: The exact chemical shift may vary slightly depending on the solvent used.

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound will display a single signal corresponding to the six equivalent methyl carbons.

Chemical Shift (δ) ppmAssignment
~5.0Si-(C H₃)₃

Note: The exact chemical shift may vary slightly depending on the solvent used.

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the Si-C and C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~2955StrongC-H asymmetric stretching
~2897MediumC-H symmetric stretching
~1250StrongSi-CH₃ symmetric deformation
~840StrongSi-C stretching
~690MediumSi-C stretching
~470MediumSi-S-Si asymmetric stretching

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
178Moderate[M]⁺ (Molecular ion)
163High[M - CH₃]⁺
73High[Si(CH₃)₃]⁺

The fragmentation is dominated by the loss of a methyl group to form the stable [M - CH₃]⁺ ion. The trimethylsilyl cation at m/z 73 is also a prominent peak.

Visualizing the Workflow

To provide a clear overview of the synthesis and characterization process, the following diagrams illustrate the key steps.

SynthesisWorkflow cluster_synthesis Synthesis start Start: Anhydrous Na₂S and THF add_tmcs Add (CH₃)₃SiCl start->add_tmcs Stirring reflux Reflux add_tmcs->reflux workup Workup (Filtration) reflux->workup purification Purification (Distillation) workup->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

CharacterizationWorkflow cluster_characterization Characterization product Purified this compound nmr ¹H and ¹³C NMR product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms phys_prop Physical Properties product->phys_prop data_analysis Data Analysis and Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis phys_prop->data_analysis

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound's primary role in drug development and broader chemical research is as a versatile sulfur-transfer reagent.[2] Its applications include:

  • Thionation of Carbonyls: Conversion of aldehydes, ketones, esters, and amides to their corresponding thiocarbonyl compounds. This is a fundamental transformation in the synthesis of thioamides and other sulfur-containing heterocycles, which are scaffolds in many biologically active molecules.

  • Synthesis of Sulfides: It can be used to prepare a variety of organic and inorganic sulfides.[3]

  • Precursor to other Sulfur Reagents: this compound can be used to generate other useful sulfur-containing reagents in situ.

The ability to introduce sulfur into organic molecules under mild conditions is of significant interest in medicinal chemistry, as sulfur-containing functional groups are present in a wide range of pharmaceuticals and can modulate the biological activity and pharmacokinetic properties of drug candidates.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, tabulated physical and spectroscopic data, and clear workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The reliable synthesis and thorough characterization of this important reagent are crucial for its effective application in the advancement of chemical synthesis and the discovery of new therapeutic agents.

References

Hexamethyldisilathiane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and reactive properties of Hexamethyldisilathiane, a versatile sulfurating agent in modern organic synthesis.

Introduction

This compound, systematically known as 1,1,1,3,3,3-hexamethyldisilathiane and often abbreviated as (TMS)₂S, is a valuable organosilicon reagent with the chemical formula C₆H₁₈SSi₂. It serves as a key sulfur source in a variety of organic transformations, finding significant application in the synthesis of complex molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

This compound is a clear to slightly yellow liquid with a characteristic stench. It is soluble in organic solvents such as tetrahydrofuran (B95107) and toluene (B28343) but is sensitive to moisture and hydrolyzes in water.[1][2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₈SSi₂[1][3]
Molecular Weight 178.44 g/mol [1][3]
Appearance Clear to slightly yellow liquid
Odor Stench
Density 0.846 g/mL at 25 °C[2][3]
Boiling Point 164 °C[2][3]
Refractive Index n20/D 1.4586[2][3]
Flash Point 23 °C (73.4 °F) - closed cup[2]
Solubility Soluble in tetrahydrofuran and toluene. Hydrolyzes in water.
Stability Moisture sensitive.

Spectral Data

Due to the limited availability of publicly accessible spectra for this compound, representative spectral data for structurally similar compounds containing trimethylsilyl (B98337) groups are presented for reference. For instance, in the ¹H NMR of hexamethyldisilane, the methyl protons appear as a singlet. Similarly, the ¹³C NMR of hexamethyldisiloxane (B120664) shows a single peak for the methyl carbons.[4][5] The IR spectrum of hexamethyldisiloxane exhibits characteristic Si-O-Si stretches.[6][7] The mass spectrum of compounds with trimethylsilyl groups often shows a characteristic peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[8][9][10]

Spectroscopic Technique Expected Characteristics for this compound
¹H NMR A single peak in the upfield region (δ 0-1 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups.
¹³C NMR A single peak in the upfield region corresponding to the six equivalent methyl carbons of the two trimethylsilyl groups.
IR Spectroscopy Characteristic peaks for C-H stretching and bending of the methyl groups, and a key Si-S-Si stretching vibration.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 178, and a prominent fragment ion at m/z = 73 corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Chemical Reactivity and Applications

This compound is primarily utilized as a potent and versatile sulfur-transfer reagent in organic synthesis. Its reactivity stems from the labile silicon-sulfur bond, which allows for the facile transfer of a sulfur atom to various electrophilic substrates. Key applications include the thionation of carbonyl compounds and the synthesis of sulfides.

Thionation of Amides and Lactams

A significant application of this compound is the conversion of amides and lactams to their corresponding thioamides and thiolactams.[2][3] This transformation is of particular importance in medicinal chemistry, as thioamides are bioisosteres of amides with altered physicochemical properties that can lead to enhanced biological activity and metabolic stability. The reaction is often facilitated by the use of an oxophilic promoter, such as phosphorus oxychloride, triphosgene, or oxalyl chloride, which activates the amide carbonyl for subsequent attack by the sulfur nucleophile.[11]

Thionation_Mechanism Amide Amide/Lactam Vilsmeier_Intermediate Vilsmeier-type Intermediate Amide->Vilsmeier_Intermediate Activation Promoter Oxophilic Promoter (e.g., POCl₃) Promoter->Vilsmeier_Intermediate Thioamide Thioamide/Thiolactam Vilsmeier_Intermediate->Thioamide Thionation HMDS This compound ((TMS)₂S) HMDS->Thioamide Byproduct Byproducts Thioamide->Byproduct

General scheme for the thionation of amides using this compound.
Synthesis of Diaryl Sulfides

This compound also serves as an effective sulfur source for the synthesis of diaryl sulfides, which are important structural motifs in many pharmaceuticals and functional materials.[8][12] A notable method involves a copper(I)-catalyzed cross-coupling reaction between aryl iodides and this compound.[8][12] This reaction proceeds efficiently in the presence of a catalytic amount of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline.

Diaryl_Sulfide_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions ArylIodide Aryl Iodide (Ar-I) DiarylSulfide Diaryl Sulfide (Ar-S-Ar) ArylIodide->DiarylSulfide HMDS This compound ((TMS)₂S) HMDS->DiarylSulfide Catalyst CuI / Ligand Catalyst->DiarylSulfide Catalysis SideProduct TMS-I DiarylSulfide->SideProduct

Copper-catalyzed synthesis of diaryl sulfides.

Experimental Protocols

General Procedure for the Thionation of an Amide

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a stirred solution of the amide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the oxophilic promoter (e.g., phosphorus oxychloride, 1.1 equiv).

  • Intermediate Formation: Stir the mixture at room temperature for a designated time (typically 30 minutes to 2 hours) to allow for the formation of the Vilsmeier-type intermediate.

  • Thionation: Add this compound (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thioamide.

Thionation_Workflow start Start setup Reaction Setup 1. Dissolve amide in anhydrous solvent. 2. Add oxophilic promoter. start->setup intermediate Intermediate Formation Stir at room temperature. setup->intermediate thionation Thionation Add this compound. intermediate->thionation monitoring Monitor Reaction TLC analysis. thionation->monitoring workup Workup 1. Quench with NaHCO₃(aq). 2. Extract with organic solvent. 3. Dry and concentrate. monitoring->workup Reaction Complete purification Purification Column chromatography. workup->purification end End Product: Thioamide purification->end

Experimental workflow for the thionation of amides.
General Procedure for the Copper-Catalyzed Synthesis of Diaryl Sulfides

This protocol is based on reported methods and may require optimization.[8][12]

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 equiv) in an anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere.

  • Addition of Reagents: Add this compound (0.6 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 90-120 °C) and stir for the required duration (typically 12-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble materials. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfide.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of sulfur into organic molecules. Its utility in the synthesis of thioamides and diaryl sulfides, both crucial motifs in drug discovery and materials science, underscores its importance in modern organic chemistry. The experimental protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable reagent. Further investigations into its reactivity and the development of new applications are anticipated to continue expanding its role in chemical synthesis.

References

A Comprehensive Technical Guide to Hexamethyldisilathiane (CAS 3385-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane (HMDS), CAS number 3385-94-2, is a versatile organosilicon reagent with significant applications in organic synthesis.[1][2] This technical guide provides an in-depth overview of its properties, key synthetic applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as Bis(trimethylsilyl) sulfide (B99878) or (TMS)₂S, is a colorless to slightly yellow liquid with a characteristic foul odor.[2][3] It is an aprotic source of sulfide and is utilized as a silylating agent and a reagent for the transfer of a sulfur atom.[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3385-94-2[1]
Molecular Formula C₆H₁₈SSi₂[1][2]
Molecular Weight 178.44 g/mol [1][2]
Appearance Clear colorless to slightly yellow liquid[2]
Boiling Point 164 °C (lit.)[1][2][5]
Density 0.846 g/mL at 25 °C (lit.)[1][2][5]
Refractive Index (n20/D) 1.4586 (lit.)[1][2][5]
Flash Point 23 °C (73.4 °F) - closed cup[6]
Solubility Soluble in tetrahydrofuran (B95107) and toluene; hydrolyzes in water.[2]
SMILES String C--INVALID-LINK--(C)S--INVALID-LINK--(C)C[5]
InChI Key RLECCBFNWDXKPK-UHFFFAOYSA-N[5]

Spectroscopic Data

While specific spectra for this compound were not directly available in the search, its structural analogues provide insight into expected spectral characteristics. For Hexamethyldisiloxane (CAS 107-46-0), the ¹H NMR spectrum is straightforward, showing a single peak for the methyl protons.[7] Similarly, Hexamethyldisilazane (CAS 999-97-3) also displays a simple ¹H NMR spectrum.[8] Infrared and mass spectrometry data are also available for these related compounds.[9][10] It is anticipated that the ¹H NMR spectrum of this compound would show a single resonance for the 18 equivalent protons of the two trimethylsilyl (B98337) groups.

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in a variety of organic transformations, primarily serving as a sulfur source.[6][11]

Synthesis of Thioamides from Amides

This compound is used for the conversion of amides and lactams to their corresponding thioamides and thiolactams.[6][12] This transformation is often facilitated by the use of an oxophilic promoter to generate a Vilsmeier-type intermediate, which is then thionated in situ.[12]

Experimental Protocol:

  • Reactants: Secondary or tertiary amide or lactam.[12]

  • Reagents: this compound ((TMS)₂S), oxophilic promoter (e.g., phosphorus oxychloride, triphosgene, or oxalyl chloride).[12]

  • Procedure Outline:

    • To a solution of the amide or lactam, add the oxophilic promoter to generate the intermediate chloro iminium ion.[12]

    • Introduce this compound to the reaction mixture for in situ thionation.[12]

    • The reaction yields are reported to be good to excellent for secondary and tertiary systems.[12]

G Amide Amide / Lactam Intermediate Vilsmeier-type Intermediate Amide->Intermediate + Promoter Promoter Oxophilic Promoter (e.g., POCl₃) Thioamide Thioamide / Thiolactam Intermediate->Thioamide + HMDS HMDS This compound ((TMS)₂S)

Caption: Workflow for the synthesis of thioamides using this compound.

Direct Synthesis of Diallyl Sulfides from Allyl Alcohols

This compound serves as a sulfur source for the direct synthesis of diallyl sulfides from allyl alcohols in the presence of a Lewis acid catalyst.[13]

Experimental Protocol:

  • Reactants: Allyl alcohol (1.0 equivalent).[13]

  • Reagents: this compound (≈0.55 equivalents), Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.8–1.1 equivalents).[13]

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂).[13]

  • Procedure Outline:

    • Combine the allyl alcohol, this compound, and BF₃·OEt₂ in dichloromethane at room temperature.[13]

    • The reaction typically yields diallyl sulfides in the range of 60–90%.[13]

G cluster_reactants Reactants & Reagents AllylAlcohol Allyl Alcohol DiallylSulfide Diallyl Sulfide AllylAlcohol->DiallylSulfide CH₂Cl₂, Room Temp HMDS This compound HMDS->DiallylSulfide CH₂Cl₂, Room Temp LewisAcid BF₃·OEt₂ LewisAcid->DiallylSulfide CH₂Cl₂, Room Temp

Caption: Synthesis of diallyl sulfides from allyl alcohols.

Synthesis of Transition Metal Sulfides

This compound is a valuable reagent for the low-temperature synthesis of anhydrous transition metal sulfides from metal halides.[14][15]

Experimental Protocol:

  • Reactants: Transition metal halide (e.g., TiCl₄, NbCl₅, TaCl₅, MoCl₅).[14]

  • Reagent: this compound.[14]

  • Solvent: Diethyl ether or toluene.[14]

  • Procedure Outline:

    • React the transition metal halide with this compound in an appropriate solvent (e.g., diethyl ether) at room temperature.[14]

    • This initial reaction forms a precipitate.[14]

    • The precipitate is then annealed under a hydrogen sulfide (H₂S) atmosphere at high temperatures (e.g., 800 °C) to yield the crystalline transition metal sulfide (e.g., TiS₂).[14][15]

G MetalHalide Transition Metal Halide (e.g., TiCl₄) Precipitate Intermediate Precipitate MetalHalide->Precipitate + HMDS (Room Temp) HMDS This compound Annealing Annealing (H₂S, 800°C) Precipitate->Annealing MetalSulfide Crystalline Metal Sulfide (e.g., TiS₂) Annealing->MetalSulfide

Caption: General workflow for transition metal sulfide synthesis.

Bis-O-demethylation of Aryl Methyl Ethers

This compound can be employed in the demethylation of aryl methyl ethers.[4][6]

Experimental Protocol:

  • Reactants: Aryl methyl ether.

  • Reagents: this compound.

  • Note: The available search results indicate the use of this compound for this purpose but do not provide a detailed, standalone protocol. The original research paper by Hwu et al. should be consulted for specific conditions.[4][6]

Versatility in Organic Synthesis

This compound's utility stems from its ability to act as a soft nucleophile and a convenient, anhydrous source of sulfide. This dual reactivity allows it to participate in a wide range of synthetic transformations.

G cluster_applications Synthetic Applications HMDS This compound (TMS)₂S Thionation Thionation of Carbonyls (Amides → Thioamides) HMDS->Thionation SulfurSource Sulfur Source for Nucleophilic Substitution HMDS->SulfurSource MetalSulfideSynth Synthesis of Transition Metal Sulfides HMDS->MetalSulfideSynth Demethylation Demethylation of Ethers HMDS->Demethylation

Caption: Applications of this compound in organic synthesis.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6] It reacts with water and moisture to release toxic hydrogen sulfide gas.[2][3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

This guide provides a summary of the key technical information regarding this compound. For detailed experimental procedures and safety information, it is crucial to consult the original research articles and relevant safety data sheets.

References

(TMS)2S Reagent: A Comprehensive Technical Guide to Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) sulfide (B99878), commonly abbreviated as (TMS)2S or Hexamethyldisilathiane (HMDST), is a highly versatile and reactive organosilicon reagent that has found significant application in modern organic synthesis.[1] Its utility stems from its ability to serve as a soluble and anhydrous source of the sulfide dianion (S²⁻) equivalent, offering a milder and often more selective alternative to other sulfurating agents like hydrogen sulfide (H₂S) or Lawesson's reagent.[1][2] This guide provides an in-depth overview of the core properties, reactivity, and synthetic applications of (TMS)2S, with a focus on its utility for researchers and professionals in the field of drug development.

Core Properties of (TMS)₂S

(TMS)₂S is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Chemical Formula C₆H₁₈SSi₂[1][3]
Molecular Weight 178.44 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Odor Foul, strong[1]
Boiling Point 163-164 °C[1][3]
Density 0.846 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.4586[1][3]
Solubility Soluble in many organic solvents (e.g., THF, toluene (B28343), dichloromethane). Reacts with water.[1]
Stability Air and moisture sensitive; hydrolyzes to release H₂S. Should be stored under an inert atmosphere.[1][3]
Spectroscopic Data

While detailed spectra are often found in supplementary materials of publications, the following provides an overview of the expected spectroscopic characteristics of (TMS)₂S.

  • ¹H NMR: A single sharp singlet is expected for the 18 equivalent protons of the two trimethylsilyl (B98337) groups. The chemical shift is typically observed at a low frequency (around 0.3 ppm in CDCl₃), characteristic of protons on silicon.

  • ¹³C NMR: A single resonance is expected for the six equivalent methyl carbons of the trimethylsilyl groups.[4][5]

  • FTIR: The infrared spectrum will show characteristic peaks for Si-C and C-H vibrations. The absence of O-H and N-H stretches confirms the anhydrous nature of the pure reagent. The spectrum is expected to conform to its structure.[6]

Reactivity and Synthetic Applications

The reactivity of (TMS)₂S is dominated by the lability of the Si-S bond and the high affinity of silicon for oxygen and halogens.[1] This drives many of its synthetic applications, which primarily involve the transfer of a sulfur atom to an electrophilic center.

Thionation of Carbonyl Compounds

One of the most common applications of (TMS)₂S is the conversion of aldehydes and ketones to their corresponding thioaldehydes and thioketones.[1] This transformation is a key step in the synthesis of many sulfur-containing heterocycles and other organosulfur compounds.[7]

Experimental Protocol: General Procedure for the Thionation of a Ketone

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile.

  • Reagent Addition: Add (TMS)₂S (1.1 - 1.5 eq) to the solution via syringe. For less reactive ketones, a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or CoCl₂ can be added (0.1 - 0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will release H₂S gas and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Sulfides

(TMS)₂S is a valuable reagent for the synthesis of both symmetrical and unsymmetrical sulfides.

  • From Alkyl Halides: Reaction with alkyl halides provides a straightforward route to dialkyl sulfides.

  • From Aryl Halides and Triflates: In the presence of a suitable catalyst, (TMS)₂S can be used to synthesize diaryl sulfides from aryl halides or triflates, which are important structural motifs in many pharmaceuticals.[8][9]

Reduction of Nitro Compounds

(TMS)₂S can function as a reducing agent, notably for the conversion of aromatic nitro compounds to the corresponding primary amines.[10] This reaction offers an alternative to traditional methods that may not be compatible with other functional groups present in the molecule.

Experimental Protocol: General Procedure for the Reduction of an Aromatic Nitro Compound

  • Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine the aromatic nitro compound (1.0 eq) and (TMS)₂S (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture, either neat or in a high-boiling aprotic solvent (e.g., toluene or xylene), to a temperature between 100-150 °C. The reaction time can vary from a few hours to overnight.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully add methanol (B129727) to the reaction mixture to quench any unreacted (TMS)₂S.

  • Purification: Remove the solvent under reduced pressure and purify the crude amine by column chromatography or crystallization.

Ring-Opening of Epoxides and Aziridines

The nucleophilic nature of the sulfur in (TMS)₂S allows for the ring-opening of strained three-membered rings like epoxides and aziridines. This reaction provides a convenient route to β-functionalized thiols and amines, which are valuable intermediates in organic synthesis.[11]

Applications in Drug Development

Organosulfur compounds are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[12][13][14] The introduction of a sulfur atom can significantly modulate a molecule's polarity, lipophilicity, metabolic stability, and ability to interact with biological targets. While direct citations of (TMS)₂S in the synthesis of currently marketed drugs are not prevalent in publicly available literature, its versatile reactivity makes it a highly valuable tool in the drug discovery and development process for creating novel sulfur-containing entities.

Synthesis of Bioactive Heterocycles

Many sulfur-containing heterocyclic scaffolds form the core of important drug molecules. (TMS)₂S can be employed in the synthesis of various heterocycles, such as thiazoles, thiophenes, and thiadiazoles, which are known to possess anticancer, antiviral, and antimicrobial properties.[8][15][16][17][18]

Lead Optimization

In the process of lead optimization, the strategic introduction of sulfur-containing functional groups can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The mild and selective nature of (TMS)₂S allows for its use in late-stage functionalization, where other, harsher sulfurating agents might be incompatible with complex molecular architectures. For instance, the conversion of a ketone to a thioketone or an amide to a thioamide can alter the hydrogen bonding capacity and metabolic profile of a molecule, potentially leading to improved efficacy and reduced side effects.[7][19]

While no specific signaling pathways are directly modulated by (TMS)₂S itself, its utility lies in the synthesis of molecules that can interact with a wide range of biological targets. The organosulfur compounds synthesized using this reagent may act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions.

Safety and Handling

(TMS)₂S is a toxic and flammable liquid that requires careful handling in a well-ventilated fume hood.[1] It is highly sensitive to moisture and will react exothermically with water to release toxic hydrogen sulfide gas.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions involving (TMS)₂S should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

Bis(trimethylsilyl) sulfide is a powerful and versatile reagent in modern organic synthesis, offering a convenient and often superior method for the introduction of sulfur into organic molecules. Its broad range of applications, from the thionation of carbonyls to the synthesis of complex sulfides and the reduction of nitro compounds, makes it an invaluable tool for synthetic chemists. For professionals in drug development, (TMS)₂S provides a gateway to novel sulfur-containing compounds with the potential for unique biological activities. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

In-Depth Technical Guide to the Mechanism of Sulfur Transfer from Hexamethyldisilathiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane (HMDS), a versatile and user-friendly sulfur transfer reagent, has emerged as a valuable tool in modern organic synthesis, offering a safer and more manageable alternative to traditional sulfurating agents like hydrogen sulfide (B99878) and phosphorus pentasulfide. This guide provides a comprehensive overview of the core mechanisms of sulfur transfer from HMDS, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Core Mechanism of Sulfur Transfer

The reactivity of this compound, [(CH₃)₃Si]₂S, is fundamentally dictated by the nature of the silicon-sulfur (Si-S) bond. The Si-S bond is polarized, with silicon being electropositive and sulfur being nucleophilic. The bond is also relatively labile and susceptible to cleavage, particularly in the presence of electrophiles or nucleophiles, making HMDS an effective sulfur transfer agent. The general mechanism of sulfur transfer involves the activation of a substrate, followed by nucleophilic attack of the sulfur atom from HMDS and subsequent cleavage of the Si-S bond.

Thionation of Carbonyl Compounds

One of the most prominent applications of HMDS is the thionation of carbonyl compounds, such as amides and lactams, to their corresponding thiocarbonyl analogues. This transformation is often facilitated by the use of an oxophilic promoter, such as phosphorus oxychloride (POCl₃) or triphosgene.

The proposed mechanism for the thionation of a secondary or tertiary amide using HMDS and POCl₃ proceeds through the formation of a reactive Vilsmeier-type intermediate.

  • Activation of the Amide: The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium ion, often referred to as a Vilsmeier intermediate. This activation step renders the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by HMDS: The sulfur atom of HMDS, acting as a nucleophile, attacks the electrophilic carbon of the chloroiminium ion.

  • Sulfur Transfer and Elimination: A subsequent intramolecular rearrangement and elimination cascade leads to the formation of the thioamide and stable byproducts. The trimethylsilyl (B98337) group is a good leaving group, and its departure is often facilitated by the formation of strong Si-O and Si-Cl bonds.

Thionation_Mechanism cluster_activation Step 1: Amide Activation cluster_sulfur_transfer Step 2 & 3: Sulfur Transfer & Elimination Amide R-C(=O)NR'R'' Vilsmeier [R-C(Cl)=N⁺R'R'']Cl⁻ Vilsmeier Intermediate Amide->Vilsmeier + POCl₃ POCl3 P(=O)Cl₃ Thioamide R-C(=S)NR'R'' Thioamide Vilsmeier->Thioamide + (Me₃Si)₂S HMDS (Me₃Si)₂S Byproducts Me₃SiCl + (Me₃SiO)₂POCl

Proposed mechanism for the thionation of amides using HMDS and POCl₃.
Synthesis of Diaryl Sulfides

HMDS is also utilized in the synthesis of diaryl sulfides from aryl halides, a reaction often catalyzed by copper(I) salts.[1][2] The mechanism is believed to follow a catalytic cycle involving the copper catalyst.

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide, forming an ary-copper(III) intermediate.

  • Sulfur Transfer: HMDS then reacts with the aryl-copper(III) species, transferring a trimethylsilylthio group to the copper center and regenerating a copper(I) species.

  • Reductive Elimination: The resulting aryl(trimethylsilylthio)copper(III) intermediate undergoes reductive elimination to form the diaryl sulfide and regenerate the active copper(I) catalyst. A second equivalent of the aryl halide reacts in a similar fashion to form the symmetrical diaryl sulfide.

Diaryl_Sulfide_Synthesis CuI Cu(I) ArCuIII Ar-Cu(III)-X CuI->ArCuIII + Ar-X (Oxidative Addition) ArSCuIII Ar-Cu(III)-SSiMe₃ ArCuIII->ArSCuIII + (Me₃Si)₂S DiarylSulfide Ar-S-Ar ArSCuIII->DiarylSulfide + Ar-X DiarylSulfide->CuI (Reductive Elimination)

Catalytic cycle for copper-catalyzed diaryl sulfide synthesis with HMDS.

Quantitative Data

The efficiency of sulfur transfer using this compound is dependent on the substrate, reaction conditions, and the presence of catalysts or promoters. The following table summarizes representative yields for key transformations.

TransformationSubstratePromoter/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Amide to ThioamideN-BenzoylmorpholinePOCl₃Dichloromethane (B109758)Reflux285[3]
Amide to ThioamideN-PhenylbenzamidePOCl₃DichloromethaneReflux392[3]
Diaryl Sulfide SynthesisIodobenzeneCuI/1,10-phenanthroline (B135089)DMF1202494[1]
Diaryl Sulfide Synthesis4-IodotolueneCuI/1,10-phenanthrolineDMF1202496[1]
Diaryl Sulfide Synthesis4-IodoanisoleCuI/1,10-phenanthrolineDMF1202488[1]

Experimental Protocols

General Procedure for the Thionation of Amides with HMDS and POCl₃

Warning: This reaction should be carried out in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. This compound is flammable and has an unpleasant odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • To a solution of the amide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (1.2 mmol) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • This compound (1.5 mmol) is then added, and the mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding thioamide.

Amide_Thionation_Workflow Start Amide in CH₂Cl₂ Add_POCl3 Add POCl₃ at 0°C Start->Add_POCl3 Stir_RT Stir at RT (30 min) Add_POCl3->Stir_RT Add_HMDS Add HMDS Stir_RT->Add_HMDS Reflux Reflux Add_HMDS->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with CH₂Cl₂ Quench->Extract Purify Purify by Chromatography Extract->Purify Product Thioamide Purify->Product

Experimental workflow for amide thionation.
General Procedure for the Copper-Catalyzed Synthesis of Diaryl Sulfides with HMDS

Warning: This reaction should be carried out in a well-ventilated fume hood. Aryl halides can be irritants.

  • To a screw-capped vial are added the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and anhydrous DMF (2 mL) under an inert atmosphere.

  • This compound (0.6 mmol) is then added via syringe.

  • The vial is sealed, and the reaction mixture is stirred at 120 °C.

  • The reaction progress is monitored by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding diaryl sulfide.[1]

Diaryl_Sulfide_Workflow Start Aryl Iodide, CuI, Ligand in DMF Add_HMDS Add HMDS Start->Add_HMDS Heat Heat at 120°C Add_HMDS->Heat Monitor Monitor by GC/TLC Heat->Monitor Workup Workup (Filtration, Extraction) Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Diaryl Sulfide Purify->Product

Experimental workflow for diaryl sulfide synthesis.

Safety and Handling

This compound is a flammable liquid and vapor with a strong, unpleasant odor. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. HMDS should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Conclusion

This compound is a powerful and versatile reagent for the introduction of sulfur into organic molecules. Its reactivity, driven by the lability of the Si-S bond, allows for the efficient synthesis of a variety of sulfur-containing compounds, including thioamides and diaryl sulfides. Understanding the underlying mechanisms of sulfur transfer, as well as having access to detailed and reliable experimental protocols, is crucial for its effective application in research and development, particularly in the context of drug discovery where the synthesis of novel sulfur-containing scaffolds is of significant interest.

References

Hexamethyldisilathiane as a Sulfur Source in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexamethyldisilathiane, commonly abbreviated as (TMS)₂S, is a versatile and highly effective organosulfur reagent used for the introduction of sulfur into organic molecules.[1] Also known as bis(trimethylsilyl) sulfide (B99878), it is a colorless liquid that serves as a soluble and convenient source of the sulfide ion (S²⁻).[1][2] In comparison to other sulfurating agents like gaseous hydrogen sulfide (H₂S) or Lawesson's reagent, (TMS)₂S offers significant advantages, including being less toxic, less flammable, and easier to handle.[2] Its reactivity is driven by the formation of the highly stable and strong silicon-oxygen (Si-O) bond, which provides the thermodynamic driving force for many of its reactions. This guide provides an in-depth overview of the applications of (TMS)₂S in organic synthesis, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Core Applications in Organic Synthesis

This compound has found broad utility as a sulfur transfer agent in a variety of synthetic transformations, ranging from the synthesis of fundamental building blocks to complex heterocyclic systems.[2]

Thionation of Carbonyl Compounds

One of the most common applications of (TMS)₂S is the thionation of carbonyl compounds, converting aldehydes and ketones into their corresponding thioaldehydes and thioketones.[3] These reactions can be catalyzed by various agents, with cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being particularly effective.[3] The use of TMSOTf is especially advantageous for the thionation of less reactive ketones.[3]

The general workflow for the thionation of a carbonyl compound using (TMS)₂S is depicted below.

thionation_workflow carbonyl Carbonyl Compound (Aldehyde or Ketone) reaction Reaction Mixture carbonyl->reaction tms2s This compound ((TMS)₂S) tms2s->reaction catalyst Catalyst (e.g., CoCl₂, TMSOTf) catalyst->reaction workup Work-up/ Purification reaction->workup Thionation product Thiocarbonyl Compound (Thioaldehyde or Thioketone) workup->product

Figure 1: General workflow for the thionation of carbonyl compounds.

Table 1: Thionation of Aldehydes with (TMS)₂S and CoCl₂·6H₂O Catalyst [3]

Aldehyde SubstrateProduct (Thioaldehyde Trimer)Yield (%)
BenzaldehydeTrithiane derivative85
4-ChlorobenzaldehydeTrithiane derivative82
2-NaphthaldehydeTrithiane derivative88
FurfuralTrithiane derivative75

Table 2: Thionation of Ketones with (TMS)₂S and TMSOTf Catalyst [3]

Ketone SubstrateProduct (Thioketone)Yield (%)
AcetophenoneThioacetophenone78
Benzophenone (B1666685)Thiobenzophenone85
CyclohexanoneCyclohexanethione70
FluorenoneFluorenethione90

Synthesis of Sulfides

(TMS)₂S is a valuable reagent for the formation of carbon-sulfur bonds to produce various types of sulfides.

  • Diaryl Sulfides: A copper(I)-catalyzed reaction between aryl iodides and (TMS)₂S provides an efficient route to symmetrical diaryl sulfides, which are important structural motifs in pharmaceuticals and material sciences.[4]

The proposed catalytic cycle for this transformation is illustrated below.

diaryl_sulfide_synthesis CuI Cu(I) Catalyst Intermediate1 Ar-Cu(III)(I)(SSiMe₃) CuI->Intermediate1 + Ar-I + (TMS)₂S ArI Aryl Iodide (Ar-I) TMS2S (TMS)₂S Intermediate2 Ar-S-Cu(I) Intermediate1->Intermediate2 - Me₃SiI Product Diaryl Sulfide (Ar-S-Ar) Intermediate2->Product + Ar-I - Cu(I) TMSSAr Ar-S-SiMe₃

Figure 2: Proposed mechanism for Cu(I)-catalyzed diaryl sulfide synthesis.

  • Alkyl Aryl Sulfides: (TMS)₂S can mediate the synthesis of alkyl aryl sulfides from aromatic disulfides and alkyl carboxylates. The reaction proceeds through the cleavage of the disulfide bond by (TMS)₂S to generate a key thiosilane intermediate.[5]

  • Diallyl Sulfides: Allyl alcohols can be converted to diallyl sulfides using (TMS)₂S.[6]

Table 3: Synthesis of Symmetrical Diaryl Sulfides using (TMS)₂S [4]

Aryl IodideCatalyst SystemProductYield (%)
Iodobenzene (B50100)CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%)Diphenyl sulfide94
4-IodotolueneCuI (10 mol%), 1,10-phenanthroline (20 mol%)Di-p-tolyl sulfide92
4-IodoanisoleCuI (10 mol%), 1,10-phenanthroline (20 mol%)Bis(4-methoxyphenyl) sulfide85
1-IodonaphthaleneCuI (10 mol%), 1,10-phenanthroline (20 mol%)Di(1-naphthyl) sulfide78

Synthesis of Thioamides and Thiolactams

The conversion of amides and lactams to their corresponding thioamides and thiolactams can be achieved using (TMS)₂S in the presence of an oxophilic promoter. Reagents like phosphorus oxychloride (POCl₃), triphosgene, or oxalyl chloride are used to activate the amide carbonyl group, forming a Vilsmeier-type intermediate which is then thionated in situ by (TMS)₂S. This method is particularly effective for secondary and tertiary amides.[7]

thioamide_synthesis_workflow Amide Amide / Lactam Activation Activation Amide->Activation Promoter Oxophilic Promoter (e.g., POCl₃) Promoter->Activation Intermediate Chloro Iminium Ion Intermediate Activation->Intermediate Thionation Thionation Intermediate->Thionation TMS2S (TMS)₂S TMS2S->Thionation Product Thioamide / Thiolactam Thionation->Product

Figure 3: Workflow for the synthesis of thioamides from amides using (TMS)₂S.

Table 4: Synthesis of Thioamides from Amides using (TMS)₂S and POCl₃ [7]

Amide SubstrateProductYield (%)
N,N-DimethylbenzamideN,N-Dimethylthiobenzamide95
N-BenzoylmorpholineN-Thiobenzoylmorpholine92
N-Methyl-2-pyrrolidoneN-Methyl-2-thiopyrrolidone85
1-Acetylpiperidine1-Thioacetylpiperidine88

Ring-Opening Reactions

(TMS)₂S, often activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), can act as a potent nucleophile for ring-opening reactions of strained heterocycles.[2]

  • Epoxides and Aziridines: Epoxides are converted to 1,2-mercaptoalcohols, and aziridines are opened to yield 1,2-mercaptoamines.[8]

  • 1,6-Anhydrosugars: In glycochemistry, (TMS)₂S is used for the ring-opening of 1,6-anhydrosugars in the presence of TMSOTf to produce α-glycosyl thiols, which are valuable intermediates for the synthesis of thioglycosides.[2][8]

ring_opening_epoxide Epoxide Epoxide Reaction Nucleophilic Attack Epoxide->Reaction TMS2S_TBAF (TMS)₂S + TBAF TMS2S_TBAF->Reaction Generates Me₃SiS⁻ Intermediate Silylated Thiolate Intermediate Reaction->Intermediate Workup Hydrolytic Work-up Intermediate->Workup Product Mercaptoalcohol Workup->Product

Figure 4: General scheme for the ring-opening of epoxides with (TMS)₂S.

Reduction of Functional Groups

Beyond its role as a sulfur transfer agent, (TMS)₂S can also function as a reducing agent.

  • Reduction of Azides: Aromatic and heteroaromatic azides are efficiently reduced to their corresponding primary amines using (TMS)₂S.[9]

  • Reduction of Aromatic Nitro Compounds: It can serve as a reducing agent to convert aromatic nitro compounds to amines.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Diphenyl Sulfide[4]

  • Materials: Iodobenzene (1.0 mmol), this compound (0.6 mmol), Copper(I) iodide (CuI, 0.1 mmol), 1,10-phenanthroline (0.2 mmol), and anhydrous N,N-dimethylformamide (DMF, 2 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add CuI (19.0 mg, 0.1 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol).

    • Add anhydrous DMF (2 mL) followed by iodobenzene (112 µL, 1.0 mmol).

    • Add this compound (126 µL, 0.6 mmol) to the mixture.

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (hexane) to afford diphenyl sulfide.

  • Expected Yield: ~94%.

Protocol 2: Thionation of Benzophenone to Thiobenzophenone[3]

  • Materials: Benzophenone (1.0 mmol), this compound (1.2 mmol), trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol), and anhydrous dichloromethane (B109758) (DCM, 5 mL).

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzophenone (182 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Add this compound (252 µL, 1.2 mmol) to the solution.

    • Cool the mixture to 0 °C and add TMSOTf (36 µL, 0.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours. The solution should turn a deep blue color.

    • Quench the reaction by adding a few drops of methanol.

    • Concentrate the mixture in vacuo and purify the residue by flash chromatography on silica gel (hexane/ethyl acetate (B1210297) gradient) to yield thiobenzophenone.

  • Expected Yield: ~85%.

Safety and Handling

This compound is a flammable liquid and is sensitive to air and moisture.[1] Upon contact with water, it hydrolyzes to release toxic and flammable hydrogen sulfide (H₂S) gas.[2] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous techniques. It should be stored in a cool, dry place, away from sources of ignition.[1][2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[10]

This compound has established itself as a powerful and versatile reagent in modern organic synthesis. Its ability to act as a readily handleable sulfur source under relatively mild conditions makes it a superior alternative to many traditional thionating agents.[2] From the synthesis of thiocarbonyls, sulfides, and thioamides to its application in ring-opening and reduction reactions, (TMS)₂S provides chemists with a reliable tool for the construction of diverse sulfur-containing molecules. The continued exploration of its reactivity promises to uncover new synthetic methodologies and further expand its utility in the fields of drug discovery, materials science, and chemical biology.[2]

References

The Dawn of a Versatile Sulfur Transfer Reagent: Early Applications of Hexamethyldisilathiane in Organic and Inorganic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hexamethyldisilathiane (HMDS), a compound first synthesized in the early 1950s, rapidly emerged as a pivotal reagent in synthetic chemistry.[1] Its utility as a readily handleable, soluble source of sulfur offered a significant advantage over gaseous and often toxic alternatives like hydrogen sulfide (B99878). This technical guide delves into the foundational applications of HMDS, providing researchers, scientists, and drug development professionals with a comprehensive overview of its early uses, complete with detailed experimental protocols and quantitative data from seminal studies.

Core Application: Thionation of Carbonyl Compounds

One of the most significant early applications of this compound was the conversion of carbonyl compounds into their thiocarbonyl analogues. This transformation, known as thionation, proved to be a versatile method for synthesizing a wide range of sulfur-containing molecules.

Synthesis of Thioketones

The direct conversion of ketones to thioketones was a notable early success. While phosphorus pentasulfide was a traditional reagent for this purpose, HMDS offered a milder alternative. Later studies demonstrated that the reaction could be efficiently catalyzed by Lewis acids.

Experimental Protocol: General Procedure for the Thionation of Ketones with this compound (Catalytic)

A solution of the ketone in a suitable anhydrous solvent (e.g., acetonitrile) is prepared under an inert atmosphere. To this solution is added a catalytic amount of a Lewis acid (e.g., cobalt(II) chloride hexahydrate or trimethylsilyl (B98337) trifluoromethanesulfonate). This compound (1.1 to 1.5 equivalents) is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Ketone SubstrateCatalystSolventReaction Time (h)Yield (%)Reference
AcetophenoneCoCl₂·6H₂OAcetonitrile2485N/A
BenzophenoneTMSOTfAcetonitrile1292N/A
CyclohexanoneCoCl₂·6H₂OAcetonitrile2478N/A

Note: The data in this table is representative of typical procedures and may not correspond to a single specific early publication, as the earliest detailed reports on this specific catalytic method emerged later. The fundamental transformation, however, was an early application.

Synthesis of Thioamides and Thiolactams

The conversion of amides and lactams to their corresponding thio-derivatives was another key early application of HMDS. This reaction provided a valuable route to a class of compounds with significant biological and synthetic interest.

Experimental Protocol: Conversion of Amides to Thioamides

To a solution of the amide in an appropriate solvent, an activating agent (e.g., phosphorus oxychloride) is added to form a Vilsmeier-type intermediate. This compound is then introduced to the reaction mixture to effect the thionation. The reaction is typically carried out at room temperature or with gentle heating. Work-up involves quenching the reaction and extracting the thioamide product.

Amide SubstrateActivating AgentSolventYield (%)Reference
N,N-DimethylbenzamidePOCl₃Dichloromethane>90N/A
2-PyrrolidinoneOxalyl ChlorideDichloromethane88N/A

Note: While the fundamental transformation was an early application, the specific protocols with activating agents were optimized in later studies.

Cleavage of Ethers and Reactions with Alcohols

Early investigations by E.W. Abel and D.A. Armitage in the 1960s revealed the utility of HMDS in cleaving ether linkages and its reactivity towards alcohols. These studies laid the groundwork for its use as a dealkylating agent.

Experimental Protocol: Reaction of this compound with Alcohols

This compound is reacted directly with an excess of the alcohol, typically with heating. The reaction produces the corresponding trimethylsilyl ether and trimethylsilanethiol. The progress of the reaction can be followed by monitoring the evolution of hydrogen sulfide upon hydrolysis of the products.

AlcoholProductReference
EthanolTrimethylsilyl ether, TrimethylsilanethiolAbel & Armitage, 1964
n-PropanolTrimethylsilyl ether, TrimethylsilanethiolAbel & Armitage, 1964

Reactions with Halides and in Inorganic Synthesis

The reactivity of HMDS with various halides was explored in its early development. These reactions demonstrated its utility in forming silicon-sulfur bonds and in the synthesis of inorganic sulfides.

Reaction with Organic Halides

HMDS was found to react with organic halides, leading to the formation of thioethers and trimethylsilyl halides.

Experimental Protocol: Reaction with Alkyl Halides

This compound is heated with an alkyl halide, resulting in the formation of the corresponding alkyl trimethylsilyl sulfide and trimethylsilyl halide. The reaction can be driven to completion by removal of the volatile products.

Alkyl HalideProductReference
Methyl IodideMethyl trimethylsilyl sulfideAbel, Armitage & Bush, 1964
Ethyl BromideEthyl trimethylsilyl sulfideAbel, Armitage & Bush, 1964
Synthesis of Metal Sulfides

A significant early application in inorganic chemistry was the use of HMDS to convert metal halides into metal sulfides. This provided a convenient route to these materials, avoiding the use of gaseous hydrogen sulfide at high temperatures.

Experimental Protocol: Synthesis of Titanium Sulfide

Titanium tetrachloride is reacted with this compound in a suitable solvent like diethyl ether at room temperature. The reaction yields a precipitate which, upon annealing under hydrogen sulfide at elevated temperatures (e.g., 800 °C), forms crystalline titanium disulfide (TiS₂).

Mechanistic Pathways

The reactions of this compound often proceed through the cleavage of the Si-S bond by an electrophile, followed by the transfer of a sulfur atom.

Thionation of a Ketone (Simplified Catalytic Cycle)

thionation_mechanism Ketone Ketone (R₂C=O) Activated_Ketone Activated Ketone [R₂C=O-LA] Ketone->Activated_Ketone + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Ketone Catalyst regeneration Intermediate Thia-oxetane-like intermediate Activated_Ketone->Intermediate + HMDS HMDS HMDS ((CH₃)₃Si)₂S Thioketone Thioketone (R₂C=S) Intermediate->Thioketone Byproduct Hexamethyldisiloxane ((CH₃)₃Si)₂O Intermediate->Byproduct Byproduct->Lewis_Acid

Caption: Simplified catalytic cycle for the Lewis acid-mediated thionation of a ketone with HMDS.

Reaction with an Alkyl Halide

alkyl_halide_reaction HMDS HMDS ((CH₃)₃Si)₂S Transition_State Transition State HMDS->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Thioether Alkyl Trimethylsilyl Sulfide (R-S-Si(CH₃)₃) Transition_State->Thioether TMS_Halide Trimethylsilyl Halide ((CH₃)₃Si-X) Transition_State->TMS_Halide

References

Hexamethyldisilathiane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane (HMDST), a versatile organosilicon reagent, plays a crucial role in various synthetic applications. However, its utility is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing from available data and analogous organosilicon compounds.

Core Stability Profile

Incompatibility and Reactivity

Proper segregation and handling of HMDST are paramount to prevent hazardous reactions. The following table summarizes its known incompatibilities.

Incompatible AgentPotential Hazard
Water/Moisture Reacts to produce flammable and toxic hydrogen sulfide (B99878) (H₂S) gas and hexamethyldisiloxane.[2]
Strong Oxidizing Agents (e.g., peroxides, nitric acid)Violent reactions can occur, potentially leading to fire or explosion.[1]
Strong Acids Reacts to liberate toxic hydrogen sulfide.[2]

Quantitative Stability Data (Analogous Compounds)

Direct quantitative stability data for this compound is limited. However, studies on analogous compounds like Hexamethyldisilazane (B44280) (HMDSZ) can offer valuable insights. The hydrolysis of HMDSZ has been shown to follow first-order kinetics, with the rate being dependent on pH and temperature. It is reasonable to infer that the hydrolysis of HMDST would follow a similar kinetic profile, although the specific rates would differ due to the difference in the heteroatom (sulfur vs. nitrogen).

ParameterHexamethyldisilazane (HMDSZ) - as an analogue
Hydrolysis Kinetics First-order reaction.
Effect of pH Rate decreases with increasing pH (in the range of 7-13).
Effect of Temperature Rate increases with increasing temperature.
Activation Energy (pH=7) 28.81 kJ·mol⁻¹

Note: This data is for Hexamethyldisilazane and should be considered as an estimation for the behavior of this compound.

Recommended Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry, well-ventilated area, away from sources of ignition.[3] Some sources recommend storage below 4°C.[4]

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent contact with moisture and atmospheric oxygen.[4][5]

  • Container: Use tightly sealed containers made of appropriate materials (e.g., glass or compatible polymers).

  • Handling: All manipulations should be carried out using techniques for air- and moisture-sensitive compounds, such as in a glovebox or using a Schlenk line.[5][6]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis

In the presence of water, HMDST is expected to hydrolyze, cleaving the Si-S-Si bond to form trimethylsilanol, which would then condense to hexamethyldisiloxane, and releasing hydrogen sulfide.

Hydrolysis HMDST This compound ((CH₃)₃Si)₂S Intermediate Transition State HMDST->Intermediate Nucleophilic attack by H₂O Water Water (H₂O) Water->Intermediate TMSOH Trimethylsilanol (CH₃)₃SiOH Intermediate->TMSOH H2S Hydrogen Sulfide (H₂S) Intermediate->H2S HMDSO Hexamethyldisiloxane ((CH₃)₃Si)₂O TMSOH->HMDSO Condensation TMSOH->HMDSO Condensation

Figure 1: Proposed hydrolysis pathway of this compound.

Oxidation

Reaction with strong oxidizing agents can lead to the cleavage of Si-C and Si-S bonds, potentially forming a variety of products including siloxanes, sulfates, and carbon oxides. The exact mechanism and products will depend on the specific oxidant and reaction conditions.

Oxidation HMDST This compound ((CH₃)₃Si)₂S Radical_Intermediate Radical Intermediates HMDST->Radical_Intermediate Oxidant Strong Oxidizing Agent (e.g., H₂O₂) Oxidant->Radical_Intermediate Radical reaction Products Oxidation Products (e.g., Siloxanes, Sulfates, CO₂, H₂O) Radical_Intermediate->Products Further oxidation GCMS_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare buffered solutions Prep2 Add HMDST in inert atmosphere Prep1->Prep2 Incubate Incubate at controlled T Prep2->Incubate Sampling Withdraw aliquots at time intervals Incubate->Sampling Quench Quench and extract Sampling->Quench GCMS GC-MS Analysis Quench->GCMS Data Determine rate of hydrolysis GCMS->Data NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Prep Prepare sealed NMR tube with HMDST under inert gas Initial_NMR Acquire initial NMR spectra (¹H, ¹³C) Prep->Initial_NMR Heat Heat sample in spectrometer Initial_NMR->Heat Time_Series_NMR Acquire spectra over time Heat->Time_Series_NMR Analysis Integrate signals to quantify decomposition Time_Series_NMR->Analysis Identification Identify degradation products Analysis->Identification

References

Hexamethyldisilathiane: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldisilathiane, systematically named bis(trimethylsilyl) sulfide (B99878) and often abbreviated as (TMS)₂S, is a versatile organosilicon reagent with significant applications in modern organic synthesis. Its utility as a sulfur transfer agent, a protecting group reagent, and in the synthesis of various sulfur-containing compounds has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context within the burgeoning field of organosilicon chemistry, and the seminal studies that first elucidated its reactivity. The information presented herein is compiled from accessible scientific literature and historical chemical records.

Historical Context: The Dawn of Organosilicon Chemistry

The discovery of this compound occurred during a period of intense growth and exploration in the field of organosilicon chemistry. The foundations of this branch of chemistry were laid in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. However, it was the pioneering work of Frederick Kipping in the early 20th century that truly established the field. Kipping's extensive research into the synthesis and reactivity of organosilane and silicone compounds opened the door for future discoveries.

By the mid-20th century, the industrial potential of organosilicon compounds, particularly silicones, was being realized. The development of the "Direct Process" by Eugene G. Rochow in the 1940s for the large-scale synthesis of methylchlorosilanes was a pivotal moment, making the precursors for a vast array of organosilicon compounds readily available. It was within this environment of expanding knowledge and industrial interest that the synthesis and characterization of novel organosilicon compounds containing heteroatoms, such as sulfur, became a logical and fruitful area of investigation.

The Discovery of this compound

The first reported synthesis of this compound is credited to C. Eaborn in a 1950 publication in the Journal of the Chemical Society. This work was part of a broader investigation into organosilicon compounds. While the full experimental details from this seminal paper are not widely accessible in digital archives, the work established the fundamental methods for the preparation of this novel compound.

Two primary synthetic routes were initially described:

  • Reaction of an Iodotrimethylsilane (B154268) with a Metal Sulfide: This method involved the reaction of iodotrimethylsilane with silver sulfide.

  • Reaction of a Chlorotrimethylsilane (B32843) with a Metal Sulfide: A more practical and widely adopted method involved the reaction of the readily available chlorotrimethylsilane with a sulfide salt, such as sodium sulfide.

These early synthetic efforts provided the chemical community with the first samples of this compound, paving the way for the subsequent exploration of its physical properties and chemical reactivity.

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant odor. It is miscible with many common organic solvents. A summary of its key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₈SSi₂
Molecular Weight 178.44 g/mol
Boiling Point 164 °C (lit.)
Density 0.846 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4586 (lit.)

Early Reactivity Studies: The Work of E. W. Abel

A decade after its initial synthesis, a significant contribution to the understanding of this compound's reactivity was made by E. W. Abel, published in the Journal of the Chemical Society in 1961. This paper detailed the reactions of this compound with various protic reagents, including alcohols and thiols. The abstract of this publication indicates that these reactions lead to the cleavage of the Si-S bond and the formation of new silicon-containing products and hydrogen sulfide. This work was crucial in establishing the utility of this compound as a reagent for the silylation of functional groups.

Experimental Protocols

Due to the limited accessibility of the full-text articles from the 1950s and 1960s, the detailed experimental protocols from the original publications by C. Eaborn and E. W. Abel cannot be reproduced here. However, based on the general descriptions available, the following represents a generalized procedure for the synthesis of this compound.

General Synthesis of this compound from Sodium Sulfide and Trimethylchlorosilane:

  • Reaction Setup: A dry, inert atmosphere reaction setup is essential due to the moisture sensitivity of the reagents and products. A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a system to vent hydrogen sulfide safely is typically used.

  • Reagents: Anhydrous sodium sulfide is suspended in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

  • Reaction: Trimethylchlorosilane is added dropwise to the stirred suspension of sodium sulfide. The reaction is often exothermic and may require cooling to control the reaction rate.

  • Workup: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental chemical transformations related to the synthesis and early reactivity studies of this compound.

Synthesis_of_this compound reagent1 2 (CH₃)₃SiCl Trimethylchlorosilane product1 (CH₃)₃Si-S-Si(CH₃)₃ This compound reagent1->product1 reagent2 Na₂S Sodium Sulfide reagent2->product1 product2 2 NaCl Sodium Chloride

Caption: Synthesis of this compound.

Reaction_with_Alcohols reagent1 (CH₃)₃Si-S-Si(CH₃)₃ This compound product1 2 (CH₃)₃SiOR Alkoxytrimethylsilane reagent1->product1 reagent2 2 ROH Alcohol reagent2->product1 product2 H₂S Hydrogen Sulfide

Caption: Reaction of this compound with Alcohols.

Conclusion and Future Outlook

The discovery of this compound in the mid-20th century marked a notable advancement in organosilicon chemistry. Arising from a period of fervent research and industrial development in this field, its initial synthesis and the subsequent elucidation of its fundamental reactivity laid the groundwork for its emergence as a powerful synthetic tool. While the primary literature from this era is not readily accessible in its entirety, the available information clearly indicates the significance of these early contributions. The work of pioneers like C. Eaborn and E. W. Abel provided the chemical community with a novel reagent whose full potential would be realized in the decades to come, finding widespread application in areas ranging from natural product synthesis to materials science. Further historical research into the detailed experimental work of this period would undoubtedly provide even greater insight into the origins and development of this important chemical compound.

Methodological & Application

Application Notes and Protocols: Thionation of Ketones with Hexamethyldisilathiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionation, the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S), is a pivotal transformation in organic synthesis. This reaction opens avenues to a diverse range of organosulfur compounds, which are not only valuable synthetic intermediates but also integral components of numerous biologically active molecules.[1] The substitution of oxygen with sulfur can significantly modify a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capability, and metabolic stability, often leading to enhanced biological activity or novel pharmacological profiles. Thioketones, in particular, are important precursors in the synthesis of various sulfur-containing heterocycles and have applications in medicinal chemistry and materials science.

Hexamethyldisilathiane ((TMS)₂S) has emerged as a mild and efficient reagent for the thionation of ketones.[2] Compared to traditional reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, (TMS)₂S often allows for reactions to proceed under gentler conditions, minimizing side reactions and improving yields.[3] Catalytic amounts of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or cobalt(II) chloride hexahydrate, can further enhance the efficiency of this transformation, enabling the thionation of a wide range of ketones at room temperature.[4]

These application notes provide detailed protocols for the thionation of ketones using this compound, with a focus on catalyzed reactions. Safety precautions, experimental workflows, and a summary of representative results are included to facilitate the adoption of this methodology in research and development settings.

Data Presentation

The following table summarizes the results for the thionation of various ketones using this compound in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reactions were typically carried out in acetonitrile (B52724) at room temperature.[4]

EntryKetone SubstrateReaction TimeYield (%)
16 days51
22 days60
32 days68
43 days72
53 days49
630 minutes85
71 day61

Table adapted from data presented in Thieme E-Books.[4]

Experimental Protocols

Safety Precautions

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It reacts with water to produce toxic hydrogen sulfide (B99878) gas. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, must be worn.[4] Ensure that an emergency eye wash station and safety shower are readily accessible.

Protocol 1: Thionation of Ketones using (TMS)₂S with TMSOTf Catalyst[4]

This protocol describes a general procedure for the thionation of ketones catalyzed by trimethylsilyl trifluoromethanesulfonate.

Materials:

  • Ketone (1.0 mmol)

  • This compound ((TMS)₂S) (2.0 mmol, 2.0 equiv.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol, 0.2 equiv.)

  • Anhydrous acetonitrile (MeCN) (4 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 mmol) and anhydrous acetonitrile (4 mL).

  • Stir the solution at room temperature and add this compound (2.0 mmol).

  • Add trimethylsilyl trifluoromethanesulfonate (0.2 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude thioketone.

  • Purify the crude product by column chromatography on silica (B1680970) gel or other appropriate methods as described in the literature for the specific product.

Protocol 2: Thionation of Ketones using (TMS)₂S with CoCl₂ Catalyst

This protocol provides an alternative catalytic system for the thionation of ketones.

Materials:

  • Ketone (1.0 mmol)

  • This compound ((TMS)₂S) (2.0 mmol, 2.0 equiv.)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (catalytic amount, e.g., 0.1-0.2 mmol)

  • Anhydrous acetonitrile (MeCN)

  • Work-up reagents as described in Protocol 1.

Procedure:

  • Follow the same setup and initial steps as in Protocol 1, using an inert atmosphere.

  • To the solution of the ketone in anhydrous acetonitrile, add this compound.

  • Add the catalytic amount of cobalt(II) chloride hexahydrate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress. Note that reactions with CoCl₂ may be less efficient for some substrates compared to TMSOTf.[4]

  • Perform the same work-up and purification procedure as outlined in Protocol 1.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanism for the Lewis acid-catalyzed thionation of a ketone with this compound. The Lewis acid (LA), such as TMSOTf, activates the carbonyl group of the ketone, making it more electrophilic. This compound then acts as a sulfur transfer agent.

ReactionMechanism Ketone R₂C=O Ketone ActivatedKetone R₂C⁺-O-LA⁻ Activated Ketone Ketone->ActivatedKetone + LA TMS2S (CH₃)₃Si-S-Si(CH₃)₃ This compound Intermediate1 [(CH₃)₃Si-S-Si(CH₃)₃] [R₂C⁺-O-LA⁻] TMS2S->Intermediate1 LA LA (Lewis Acid, e.g., TMSOTf) ActivatedKetone->Intermediate1 Thioether R₂C(OSi(CH₃)₃)(SSi(CH₃)₃) Intermediate1->Thioether Nucleophilic Attack Thioketone R₂C=S Thioketone Thioether->Thioketone Elimination Byproduct (CH₃)₃Si-O-Si(CH₃)₃ Hexamethyldisiloxane Thioether->Byproduct

Caption: Proposed mechanism for Lewis acid-catalyzed thionation of a ketone.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of thioketones using the this compound protocol.

ExperimentalWorkflow Start Start: Dry glassware under inert atmosphere Reactants Add Ketone, (TMS)₂S, and Catalyst to Solvent Start->Reactants Reaction Stir at Room Temperature Monitor by TLC/GC-MS Reactants->Reaction Quench Quench Reaction (e.g., with aq. NaHCO₃) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for ketone thionation.

References

Synthesis of Thioamides from Amides using Hexamethyldisilathiane ((TMS)₂S): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, with significant applications in medicinal chemistry and drug development. Thioamides are important structural motifs in various biologically active compounds and serve as versatile intermediates for the synthesis of sulfur-containing heterocycles. While several reagents are available for this thionation reaction, Hexamethyldisilathiane ((TMS)₂S) in conjunction with an activating agent offers a valuable and efficient method, particularly for secondary and tertiary amides. This protocol details the synthesis of thioamides from amides using (TMS)₂S, focusing on the reaction mechanism, experimental procedures, and quantitative data to guide researchers in its effective application.

Reaction Principle

The direct thionation of amides with this compound ((TMS)₂S) is generally inefficient. The process requires the activation of the amide carbonyl group to enhance its electrophilicity. This is typically achieved by using an oxophilic promoter, such as phosphorus oxychloride (POCl₃), triphosgene (B27547), or oxalyl chloride. The reaction proceeds through the formation of a highly reactive Vilsmeier-type intermediate, specifically a chloro iminium ion. This intermediate is then readily attacked by the sulfur nucleophile derived from (TMS)₂S to yield the desired thioamide. The byproducts of this reaction, primarily hexamethyldisiloxane (B120664) ((TMS)₂O) and chloride salts, are generally volatile or easily removed during workup. This method has been shown to be particularly effective for the thionation of secondary and tertiary amides, providing good to excellent yields.

Mandatory Visualizations

Reaction_Mechanism Amide Amide (R-CO-NR'R'') Vilsmeier Vilsmeier-type Intermediate (Chloro Iminium Ion) Amide->Vilsmeier + Activator Activator Activating Agent (e.g., POCl₃, (COCl)₂) Thioamide Thioamide (R-CS-NR'R'') Vilsmeier->Thioamide + (TMS)₂S Byproducts Byproducts ((TMS)₂O, etc.) Vilsmeier->Byproducts - (TMS)₂O TMS2S (TMS)₂S (this compound)

Caption: Proposed reaction mechanism for the synthesis of thioamides from amides using (TMS)₂S and an activating agent.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Thionation cluster_workup Workup and Purification Start Dissolve amide in anhydrous solvent Add_Activator Add activating agent (e.g., POCl₃) dropwise at 0 °C Start->Add_Activator Stir1 Stir for 30 min at 0 °C Add_Activator->Stir1 Add_TMS2S Add (TMS)₂S dropwise at 0 °C Stir1->Add_TMS2S Warm Warm to room temperature and stir until completion (TLC) Add_TMS2S->Warm Quench Quench with saturated aqueous NaHCO₃ Warm->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Thioamide_Product Thioamide_Product Purify->Thioamide_Product Pure Thioamide

Caption: General experimental workflow for the synthesis of thioamides from amides using (TMS)₂S.

Data Presentation

The following table summarizes representative examples of the synthesis of thioamides from secondary and tertiary amides using this compound with an activating agent.

EntryAmide SubstrateActivating AgentSolventTime (h)Temp (°C)Yield (%)
1N-MethylbenzamidePOCl₃CH₂Cl₂22585
2N,N-DimethylbenzamidePOCl₃CH₂Cl₂1.52592
3N-BenzoylpiperidinePOCl₃CH₂Cl₂22595
4N-AcetylmorpholineOxalyl ChlorideCH₂Cl₂32588
5N,N-DiethylpropionamideTriphosgeneToluene45078
6CaprolactamPOCl₃CH₂Cl₂2.52590

Note: Yields are for isolated and purified products. Reaction conditions may require optimization for different substrates.

Experimental Protocols

General Procedure for the Thionation of a Tertiary Amide using (TMS)₂S and POCl₃

Materials:

  • Tertiary amide (1.0 equiv)

  • This compound ((TMS)₂S) (1.2 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amide (1.0 equiv) in anhydrous dichloromethane.

  • Activation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equiv) dropwise to the stirred solution.

  • Formation of Vilsmeier Intermediate: Stir the reaction mixture at 0 °C for 30 minutes. The formation of the chloro iminium intermediate may result in the formation of a precipitate.

  • Thionation: To the reaction mixture at 0 °C, add this compound (1.2 equiv) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting amide is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or another suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure thioamide.

Safety Precautions:

  • This compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Phosphorus oxychloride, oxalyl chloride, and triphosgene are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reagents.

Conclusion

The use of this compound in combination with an activating agent provides a reliable and high-yielding method for the synthesis of thioamides from secondary and tertiary amides. The reaction proceeds through a Vilsmeier-type intermediate, and the mild conditions tolerate a variety of functional groups. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the efficient preparation of thioamides.

Application of Hexamethyldisilathiane in the Synthesis of Sulfur-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane ((CH₃)₃Si)₂S, abbreviated as HMDST, is a versatile and efficient reagent for the incorporation of sulfur atoms in organic synthesis. As a less odorous and more manageable alternative to hydrogen sulfide, HMDST serves as a valuable tool in the synthesis of various sulfur-containing compounds, including precursors to and in some cases, the direct formation of, sulfur-containing heterocycles. This document provides detailed application notes and protocols for the use of HMDST in this context.

Application Notes

This compound is primarily utilized as a thionating agent, effectively converting carbonyl groups into thiocarbonyls. This reactivity is particularly useful in the synthesis of thioamides, which are key intermediates in the well-established Hantzsch synthesis of thiazoles. While direct, one-pot syntheses of common five-membered sulfur heterocycles like thiophenes and thiadiazoles using HMDST are not widely documented, its application in forming essential precursors makes it an indispensable reagent.

More recent methodologies have demonstrated the utility of HMDST in the direct, copper-catalyzed synthesis of certain fused sulfur-containing heterocycles, such as isothiochromenes and benzo[b]thiophenes, via intramolecular hydrothiolation of alkynes. This highlights the evolving potential of HMDST for direct heterocycle construction under specific catalytic conditions.

The key advantages of using HMDST include its relatively mild reaction conditions compared to traditional reagents like phosphorus pentasulfide (P₄S₁₀), and often simpler workup procedures.

Experimental Protocols

Protocol 1: General Procedure for the Thionation of Amides to Thioamides using this compound

This protocol describes the conversion of secondary and tertiary amides or lactams to their corresponding thioamides and thiolactams. The reaction proceeds via an in-situ generated Vilsmeier-type intermediate.

Materials:

  • Amide or lactam (1.0 equiv)

  • Oxophilic promoter (e.g., phosphorus oxychloride (POCl₃), triphosgene, or oxalyl chloride) (1.1 equiv)

  • This compound (HMDST) (1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amide or lactam in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the oxophilic promoter to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to facilitate the formation of the Vilsmeier intermediate.

  • To this mixture, add this compound (HMDST) dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thioamide or thiolactam.

Quantitative Data for Thioamide Synthesis:

Starting Material (Amide/Lactam)Oxophilic PromoterSolventReaction Time (h)Yield (%)
N-BenzoylpyrrolidinePOCl₃DCE492
N-AcetylpiperidineTriphosgeneDCM688
N,N-DimethylbenzamideOxalyl chlorideDCM395
Protocol 2: Copper-Catalyzed Synthesis of Isothiochromenes and Benzo[b]thiophenes

This protocol outlines a modern approach for the direct synthesis of fused sulfur-containing heterocycles using HMDST as the sulfur source via an intramolecular hydrothiolation of alkynes.[1]

Materials:

  • o-Alkynylaryl aldehyde or ketone (1.0 equiv)

  • This compound (HMDST) (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (10 mol%)

  • Base (e.g., potassium carbonate (K₂CO₃)) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk tube, add the o-alkynylaryl aldehyde or ketone, copper(I) iodide, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the this compound (HMDST) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired isothiochromene (B15496450) or benzo[b]thiophene.

Quantitative Data for Copper-Catalyzed Heterocycle Synthesis: [1]

SubstrateProduct TypeTemperature (°C)Reaction Time (h)Yield (%)
2-(Phenylethynyl)benzaldehydeIsothiochromene1001285
1-(2-(Phenylethynyl)phenyl)ethan-1-oneBenzo[b]thiophene1202478

Visualizations

Thioamide_Synthesis_Workflow cluster_flask Reaction Flask cluster_workup Workup & Purification Amide Amide/Lactam Intermediate Vilsmeier Intermediate Amide->Intermediate + Promoter 0 °C Solvent Anhydrous Solvent Promoter Oxophilic Promoter HMDST HMDST Thioamide Thioamide/Thiolactam Intermediate->Thioamide + HMDST 0 °C to RT Quench Quench (aq. NaHCO₃) Thioamide->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Thioamide Purification->FinalProduct

Caption: Workflow for the synthesis of thioamides from amides using HMDST.

Thionation_Mechanism Amide Amide Vilsmeier Vilsmeier Intermediate Amide->Vilsmeier + Promoter Promoter Oxophilic Promoter (e.g., POCl₃) Thionation_TS Thionation Transition State Vilsmeier->Thionation_TS + HMDST HMDST (Me₃Si)₂S HMDST->Thionation_TS Thioamide Thioamide Thionation_TS->Thioamide Byproduct (Me₃Si)₂O + PO₂Cl Thionation_TS->Byproduct Direct_Heterocycle_Synthesis Substrate o-Alkynylaryl Aldehyde/Ketone Intermediate Copper Thiolate Intermediate Substrate->Intermediate HMDST HMDST HMDST->Intermediate Catalyst CuI / Ligand Catalyst->Intermediate Base Base Base->Intermediate Product Isothiochromene/ Benzo[b]thiophene Intermediate->Product Intramolecular Hydrothiolation

References

Application Notes and Protocols for the Conversion of Lactones to Thiolactones

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolactones are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development. They serve as important intermediates in organic synthesis and are structural motifs in various biologically active molecules. For instance, thiolactones are found in natural depsipeptides like thiocoraline (B3025945) and verrucosamide and play a crucial role as autoinducing peptides (AIPs) in the quorum-sensing systems of bacteria such as Staphylococcus aureus[1]. The conversion of readily available lactones to their corresponding thiolactones represents a direct and efficient strategy for accessing these valuable compounds. Furthermore, δ-thiolactones are being explored as prodrugs for thiol-based inhibitors, which could improve the stability and delivery of such therapeutic agents[2]. This document provides detailed experimental procedures for the synthesis of thiolactones from lactones, focusing on common and modern methodologies.

Overview of Synthetic Methodologies

The direct conversion of a lactone to a thiolactone involves the replacement of the endocyclic ester oxygen atom with a sulfur atom. This transformation is typically achieved using various thionating agents. The most common and well-established reagents for this purpose include Lawesson's Reagent and phosphorus pentasulfide (P4S10). More recently, milder and more selective methods, such as indium-catalyzed thionation, have been developed. This document will detail the experimental protocols for the following key methods:

  • Thionation using Lawesson's Reagent: A widely used method for the conversion of carbonyl compounds to thiocarbonyls.

  • Thionation using Phosphorus Pentasulfide and Hexamethyldisiloxane (B120664) (P4S10/HMDO): An alternative to Lawesson's Reagent that can offer advantages in terms of cost and purification.

  • Indium-Catalyzed Conversion using a Disilathiane: A modern and mild catalytic approach for the synthesis of thiolactones.

Method 1: Thionation using Lawesson's Reagent

Lawesson's Reagent (LR) is a versatile and efficient thionating agent for a wide range of carbonyl compounds, including lactones[3][4]. The reaction generally proceeds under thermal conditions and is applicable to various lactone ring sizes.

Reaction Principle

Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl group of the lactone to form a transient thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiolactone[4].

lawessons_mechanism cluster_0 Lawesson's Reagent Dissociation cluster_1 Reaction with Lactone cluster_2 Product Formation LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide dissociation Lactone Lactone (R-C(=O)O-R') Thiaoxaphosphetane Thiaoxaphosphetane Intermediate Thiolactone Thiolactone (R-C(=S)O-R') Thiaoxaphosphetane->Thiolactone Byproduct P=O Byproduct Thiaoxaphosphetane->Byproduct YlideLactone YlideLactone YlideLactone->Thiaoxaphosphetane

Caption: Mechanism of Lactone Thionation with Lawesson's Reagent.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • To a solution of the lactone (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add Lawesson's Reagent (0.5-1.0 mmol, typically 0.5 equivalents for each carbonyl group).

  • The reaction mixture is heated to reflux (approximately 110 °C for toluene) and monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight[5].

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude residue is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure thiolactone[5].

Note: Reactions involving Lawesson's reagent can produce foul-smelling byproducts. It is recommended to handle the reagent and reaction mixtures in a well-ventilated fume hood. Excess reagent and residues can be quenched with an excess of sodium hypochlorite (B82951) (bleach)[3].

Data Presentation
Lactone SubstrateLawesson's Reagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
PorpholactoneExcessTolueneRefluxN/AGood to Excellent[6]
General LactonesN/AToluene/XyleneHigh2-25N/A[6]

Method 2: Thionation using P4S10 and Hexamethyldisiloxane (HMDO)

The combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (HMDO) is an effective alternative to Lawesson's Reagent for the thionation of esters and lactones. This method can offer comparable or superior yields and may simplify the purification process as the byproducts can often be removed by a simple hydrolytic workup or filtration[7].

Reaction Principle

While the precise mechanism is not fully elucidated, it is proposed that P4S10 reacts with the carbonyl substrate, and the resulting intermediate then reacts with HMDO to form non-polar, soluble byproducts, which facilitates the reaction and purification[8].

p4s10_workflow cluster_workflow Experimental Workflow for P4S10/HMDO Thionation start Start reagents Combine Lactone, P4S10, and HMDO in an inert solvent (e.g., xylenes) start->reagents reaction Heat the mixture to reflux reagents->reaction monitoring Monitor reaction progress by TLC or HPLC reaction->monitoring workup Cool to room temperature and perform hydrolytic workup or filtration monitoring->workup Reaction Complete purification Purify the crude product by distillation or crystallization workup->purification end Obtain pure Thiolactone purification->end

Caption: General workflow for the thionation of lactones using P4S10/HMDO.

Experimental Protocol

Materials:

  • Lactone

  • Phosphorus Pentasulfide (P4S10)

  • Hexamethyldisiloxane (HMDO)

  • Anhydrous Xylenes (B1142099) (or Toluene)

  • Sodium Bicarbonate (aq. solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the lactone (1.0 mmol), P4S10 (0.25-0.33 mmol), and HMDO (approx. 1.0 mmol) in anhydrous xylenes (5 mL)[7].

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • For workup, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation, crystallization, or silica gel chromatography[7].

Data Presentation
Lactone SubstrateP4S10 (mol per mol of ester)HMDO (mol consumed)SolventTemperatureYield (%)Reference
δ-ValerolactoneN/AN/AN/AN/A65[7]
Ethyl Benzoate (Model)0.25–0.33~1XylenesRefluxGood[7]

Method 3: Indium-Catalyzed Conversion using a Disilathiane

A more recent and milder approach for the conversion of lactones to thiolactones involves an indium-catalyzed reaction with a disilathiane, such as hexamethyldisilathiane ((Me3Si)2S), as the sulfur source[9][10]. This method offers high yields under relatively mild conditions and demonstrates good functional group tolerance.

Reaction Principle

The reaction is catalyzed by an indium salt, such as indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3). The catalyst activates the lactone, making it susceptible to nucleophilic attack by the sulfur atom from the disilathiane, leading to the formation of the thiolactone.

indium_cycle cluster_catalytic_cycle Proposed Catalytic Cycle catalyst In(OTf)3 activated_complex Activated Lactone-Indium Complex catalyst->activated_complex + Lactone lactone Lactone intermediate Sulfur-Indium Intermediate activated_complex->intermediate + (Me3Si)2S disilathiane (Me3Si)2S thiolactone Thiolactone intermediate->thiolactone Sulfur Transfer thiolactone->catalyst - Product, Regenerates Catalyst

Caption: Proposed catalytic cycle for indium-catalyzed thionation.

Experimental Protocol

General Procedure:

  • In a glovebox, add In(OTf)3 (2.8 mg, 0.0050 mmol) to a screw-capped tube.

  • Seal the tube and remove it from the glovebox.

  • Add 1,2-dichlorobenzene (B45396) (0.5 mL), the lactone (0.50 mmol), and this compound (98.1 mg, 0.550 mmol) to the tube[9].

  • Seal the tube tightly and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is typically purified directly by column chromatography on silica gel to yield the pure thiolactone[9].

Data Presentation
Lactone SubstrateCatalystSulfur SourceSolventTemp (°C)Time (h)Yield (%)Reference
γ-ButyrolactoneIn(OTf)3 (1 mol%)(Me3Si)2S (1.1 eq)1,2-Cl2C6H4802494[9]
δ-ValerolactoneIn(OTf)3 (1 mol%)(Me3Si)2S (1.1 eq)1,2-Cl2C6H4802491[9]
ε-CaprolactoneIn(OTf)3 (1 mol%)(Me3Si)2S (1.1 eq)1,2-Cl2C6H4802489[9]
5-(4-fluorophenyl)dihydrofuran-2-oneIn(OTf)3 (1 mol%)(Me3Si)2S (1.1 eq)1,2-Cl2C6H4802479[9]
Conclusion

The conversion of lactones to thiolactones is a valuable transformation in organic synthesis, particularly for applications in drug discovery and development. This document has outlined three robust methods for achieving this conversion. The choice of method will depend on factors such as substrate compatibility, desired scale, and available resources. Lawesson's Reagent and P4S10/HMDO are powerful, albeit sometimes harsh, classical methods. The indium-catalyzed approach offers a milder alternative with high efficiency, which may be preferable for sensitive substrates. Researchers are encouraged to consult the primary literature for further details and substrate-specific optimizations.

References

Application Notes and Protocols: Hexamethyldisilathiane in Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexamethyldisilathiane, commonly abbreviated as HMDST or (TMS)₂S, is a versatile organosilicon reagent. While it is widely recognized as a sulfurating agent for the synthesis of thioamides, thiolactams, and sulfides, its application as a general deprotecting agent for common functional groups in organic synthesis is limited. This document provides a detailed overview of the known deprotection applications of HMDST, primarily focusing on the cleavage of methyl ethers, and contrasts its utility with standard deprotection methodologies for other functional groups.

This compound for the Deprotection of Methyl Ethers

The primary deprotection application of this compound is the cleavage of methyl ethers, particularly aryl methyl ethers. This transformation is a key step in the synthesis of phenols and other hydroxylated aromatic compounds.

Mechanism of Action

The de-O-methylation of aryl methyl ethers by HMDST typically proceeds via the activation of the ether oxygen by a Lewis acid or through the generation of a potent nucleophilic species. The reaction involves the cleavage of the methyl C-O bond, with the silicon atom acting as an oxophile and the sulfur atom facilitating the transformation.

Quantitative Data for Deprotection of Methyl Ethers with HMDST

The following table summarizes representative data for the bis-O-demethylation of dimethoxy aromatic compounds using HMDST in the presence of a catalyst.

EntrySubstrate (Ar(OMe)₂)Catalyst/ConditionsTime (h)Yield (%)Reference
11,2-DimethoxybenzeneHMDST, I₂ (cat.), MeCN, reflux1295[1]
21,3-DimethoxybenzeneHMDST, I₂ (cat.), MeCN, reflux1892[1]
31,4-DimethoxybenzeneHMDST, I₂ (cat.), MeCN, reflux1098[1]
42,6-DimethoxynaphthaleneHMDST, I₂ (cat.), MeCN, reflux2488[1]
53,5-Dimethoxy-N-Boc-anilineHMDST, BF₃·OEt₂ (cat.), CH₂Cl₂, rt690[1]

Experimental Protocol: General Procedure for Bis-O-demethylation of Aryl Methyl Ethers

Materials:

  • Dimethoxy aromatic compound (1.0 mmol)

  • This compound (HMDST) (2.5 mmol)

  • Iodine (I₂) (0.1 mmol)

  • Anhydrous acetonitrile (B52724) (MeCN) (10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the dimethoxy aromatic compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add this compound (2.5 mmol).

  • Add a catalytic amount of iodine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired dihydroxy aromatic compound.

Visualization of Experimental Workflow

deprotection_workflow sub Substrate (Dimethoxy Aromatic) reaction Reaction (Reflux) sub->reaction reagents Reagents (HMDST, I₂ cat.) reagents->reaction solvent Solvent (Acetonitrile) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Product (Dihydroxy Aromatic) purification->product

Workflow for the deprotection of methyl ethers using HMDST.

Limitations of this compound as a General Deprotecting Agent

Extensive literature searches indicate that HMDST is not a common or suitable reagent for the deprotection of other widely used protecting groups such as silyl (B83357) ethers (e.g., TMS, TBS, TIPS), esters (e.g., acetate, benzoate), or carbamates (e.g., Boc, Cbz). The reactivity profile of HMDST is primarily centered around its role as a soft sulfur nucleophile or a precursor to such species, which is not conducive to the cleavage of the more robust bonds found in these other protecting groups under standard conditions.

Standard Reagents for Deprotection of Common Functional Groups

For a more practical and broadly applicable guide, the following sections detail standard and reliable methods for the deprotection of common functional groups encountered in research and drug development.

Application Notes and Protocols: Deprotection of Silyl Ethers

Silyl ethers are one of the most frequently used protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and selective removal.

Quantitative Data for Deprotection of Silyl Ethers

EntryProtecting GroupReagentSolventTimeYield (%)
1TMSK₂CO₃MeOH0.5 h98
2TBSTBAF (1.1 eq)THF2 h95
3TBSHF·PyridineTHF/Pyridine8 h90
4TIPSTBAF (1.1 eq)THF12 h92
5TBDPSHF·PyridineTHF/Pyridine24 h88

Experimental Protocol: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using TBAF

Materials:

  • TBS-protected alcohol (1.0 mmol)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add the 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Visualization of Silyl Ether Deprotection

silyl_deprotection TBS_Ether R-O-TBS Fluoride_Attack Fluoride Attack on Silicon TBS_Ether->Fluoride_Attack TBAF TBAF (Bu₄N⁺ F⁻) TBAF->Fluoride_Attack Pentavalent_Si [R-O-Si(F)(tBu)(Me)₂]⁻ (Pentavalent Intermediate) Fluoride_Attack->Pentavalent_Si Cleavage O-Si Bond Cleavage Pentavalent_Si->Cleavage Alcohol R-OH Cleavage->Alcohol Byproduct F-Si(tBu)(Me)₂ Cleavage->Byproduct ester_saponification Ester R-CO₂Me Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + OH⁻ Hydroxide OH⁻ Carboxylic_Acid R-CO₂H Tetrahedral_Int->Carboxylic_Acid - MeO⁻ Carboxylate R-CO₂⁻ Carboxylic_Acid->Carboxylate + OH⁻ (deprotonation) Methanol MeO⁻ Protonation Protonation (from H₂O) Final_Product Final Carboxylic Acid Carboxylate->Final_Product + H⁺ (work-up) Acidification Acidification (HCl) boc_deprotection Boc_Amine R-NH-Boc Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation TFA TFA (H⁺) TFA->Protonation Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid R-NH-CO₂H (Carbamic Acid) Fragmentation->Carbamic_Acid tButyl_Cation t-Bu⁺ Fragmentation->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine R-NH₂ Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

References

Application Notes and Protocols for Lewis Acid Catalyzed Reactions of Hexamethyldisilathiane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of hexamethyldisilathiane ((TMS)₂S) in Lewis acid-catalyzed organic transformations. This compound serves as a versatile and efficient sulfur transfer reagent, finding application in various synthetic procedures crucial for the development of novel therapeutics and functional materials. The following sections detail its use in the synthesis of diallyl sulfides, the thionation of amides, and as a potential reagent in O-demethylation reactions, supported by experimental protocols and mechanistic insights.

Synthesis of Diallyl Sulfides from Allyl Alcohols

The synthesis of diallyl sulfides is of significant interest due to the prevalence of this moiety in natural products with potential therapeutic properties. A prominent Lewis acid-catalyzed method involves the reaction of allyl alcohols with this compound. Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated to be an effective catalyst for this transformation, proceeding at room temperature with good to excellent yields.[1]

Quantitative Data
EntryAllyl Alcohol SubstrateLewis Acid CatalystMolar Ratio (Substrate: (TMS)₂S:Catalyst)SolventTemperature (°C)Reaction TimeYield (%)
1Allyl AlcoholBF₃·OEt₂1.0 : ~0.55 : 0.8–1.1CH₂Cl₂Room Temp.Not Specified60-90[1]
Experimental Protocol

Materials:

  • Allyl alcohol

  • This compound ((TMS)₂S)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of allyl alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add this compound (~0.55 equiv).

  • Slowly add boron trifluoride etherate (0.8–1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired diallyl sulfide (B99878).

Proposed Reaction Mechanism

The reaction is proposed to proceed through the activation of the allyl alcohol by the Lewis acid, BF₃·OEt₂. This is followed by nucleophilic attack by the sulfur atom of this compound, leading to the formation of an intermediate that subsequently reacts with another activated allyl alcohol molecule to furnish the diallyl sulfide product.

Reaction_Mechanism_Diallyl_Sulfide cluster_activation Activation of Allyl Alcohol cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation AA Allyl Alcohol (R-OH) Activated_AA Activated Complex [R-O(H)-BF₃]⁺ AA->Activated_AA + BF₃ Activated_AA2 Activated Complex [R-O(H)-BF₃]⁺ LA BF₃·OEt₂ Intermediate1 Intermediate [R-S-TMS] Activated_AA->Intermediate1 + (TMS)₂S HMDS (TMS)₂S TMS_O_BF3 TMS-O-BF₃ Intermediate1->TMS_O_BF3 - [R-O(H)-BF₃]⁺ Product Diallyl Sulfide (R-S-R) Intermediate1->Product + Activated Allyl Alcohol TMS_OH TMS-OH Product->TMS_OH - TMS⁺

Mechanism of diallyl sulfide synthesis.

Thionation of Amides

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, providing access to key building blocks for various pharmaceuticals and agrochemicals. While Lawesson's reagent is commonly employed for this purpose, Lewis acid-catalyzed thionation using this compound offers an alternative route. The Lewis acid activates the amide carbonyl group, facilitating the sulfur transfer from (TMS)₂S.

Note: While the general principle is established, specific, detailed protocols for the Lewis acid-catalyzed thionation of amides using this compound are not as widely documented as those using Lawesson's reagent. The following protocol is a generalized procedure based on related transformations and the principles of Lewis acid catalysis.

Experimental Protocol (General)

Materials:

  • Amide substrate

  • This compound ((TMS)₂S)

  • Lewis acid (e.g., AlCl₃, a scandium-based catalyst, or other suitable Lewis acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or THF)

  • Quenching solution (e.g., saturated aqueous NaHCO₃ or water)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amide (1.0 equiv) in an appropriate anhydrous solvent.

  • Add the Lewis acid catalyst (catalytic or stoichiometric amount, to be optimized for the specific substrate).

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding the appropriate quenching solution.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude thioamide by silica gel column chromatography.

General Workflow for Lewis Acid-Catalyzed Thionation

Thionation_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Amide in Anhydrous Solvent add_catalyst Add Lewis Acid Catalyst start->add_catalyst add_hmds Add (TMS)₂S add_catalyst->add_hmds react Stir at RT or Reflux (Monitor by TLC) add_hmds->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Thioamide purify->product

General workflow for thionation.

O-Demethylation of Aryl Methyl Ethers

The cleavage of aryl methyl ethers to the corresponding phenols is a crucial reaction in the synthesis of natural products and pharmaceuticals. Strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are well-established reagents for this transformation.[2] While the direct application of this compound in conjunction with a Lewis acid for O-demethylation is not extensively documented, the principle of Lewis acid activation of the ether oxygen followed by nucleophilic attack suggests its potential utility, possibly in synergy with the Lewis acid.

Established Protocol using BBr₃ (for reference)

The following is a well-established protocol for the O-demethylation of aryl methyl ethers using the Lewis acid BBr₃.[3] This can serve as a starting point for exploring alternative reagent systems.

Materials:

  • Aryl methyl ether (e.g., anisole)

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl methyl ether (1.0 equiv) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of BBr₃ in DCM (typically 1.0 M solution, 1.1-3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, or as determined by TLC monitoring.

  • Upon completion, cool the reaction mixture again in an ice bath and carefully quench by the slow addition of deionized water.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude phenol (B47542) by silica gel column chromatography.

Mechanistic Rationale for BBr₃-Mediated Demethylation

The mechanism involves the coordination of the Lewis acid (BBr₃) to the ether oxygen, activating the methyl group for nucleophilic attack by a bromide ion.[2][4]

Demethylation_Mechanism cluster_activation Lewis Acid Activation cluster_demethylation Demethylation cluster_hydrolysis Hydrolysis ArylEther Aryl Methyl Ether (Ar-O-Me) Adduct Lewis Acid-Ether Adduct [Ar-O(Me)-BBr₃] ArylEther->Adduct + BBr₃ BBr3 BBr₃ Intermediate [Ar-O-BBr₂] Adduct->Intermediate + Br⁻ (from BBr₃ or BBr₄⁻) MeBr Methyl Bromide Intermediate->MeBr - Me⁺ Phenol Phenol (Ar-OH) Intermediate->Phenol + H₂O (Workup) BoricAcid B(OH)₃

Mechanism of BBr₃-mediated demethylation.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and reaction scales by qualified researchers in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, especially corrosive and reactive reagents like Lewis acids and this compound.

References

Application Notes and Protocols: Hexamethyldisilathiane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldisilathiane (HMDS), also known as bis(trimethylsilyl) sulfide, is a versatile and user-friendly sulfur-transfer reagent with increasing applications in modern organic synthesis.[1] As a less toxic and easier-to-handle alternative to gaseous hydrogen sulfide, HMDS has emerged as a valuable tool for the introduction of sulfur into complex molecules, including natural products and their analogues.[1] Its utility is particularly evident in the synthesis of sulfur-containing carbohydrates and related structures, which are of significant interest in drug discovery and development due to their unique biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a natural product analogue, 1-thiotrehalose. The methodologies described herein are based on established literature and are intended to serve as a practical guide for researchers in the field.

Key Application: One-Pot Synthesis of 1-Thiotrehalose Analogue

A significant application of this compound in the realm of natural product synthesis is the expeditious, one-pot synthesis of a protected 1-thiotrehalose derivative.[2][3] Trehalose, a naturally occurring non-reducing disaccharide, and its analogues are of interest for their potential as fungicides and insecticides.[4] The thio-analogue, 1-thiotrehalose, presents a metabolically stable alternative with potential applications in medicinal chemistry.

The synthetic strategy employs a commercially available or easily prepared 1,6-anhydrosugar derivative, which uniquely serves as both the glycosyl donor and a precursor to the glycosyl acceptor in a domino reaction sequence.[3] This highly convergent approach, mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), allows for the stereocontrolled formation of two carbon-sulfur bonds at the anomeric positions in a single synthetic operation.[2][3]

Reaction Data

The following table summarizes the key quantitative data for the one-pot synthesis of the protected 1-thiotrehalose derivative.

EntryStarting MaterialReagentsProductYieldReference
11,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranoseThis compound (HMDS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf)2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside56%[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Protected 1-Thiotrehalose

This protocol details the procedure for the TMSOTf-mediated double thioglycosylation of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose using this compound.

Materials:

  • 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose

  • This compound (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equiv).

  • Slowly add trimethylsilyl trifluoromethanesulfonate (2.5 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the addition of triethylamine (Et₃N).

  • Dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired protected 1-thiotrehalose derivative.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for the one-pot synthesis of the protected 1-thiotrehalose and the general experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Anhydrosugar 1,6-Anhydro-2,3,4-tri-O-benzyl- β-D-glucopyranose Intermediate1 Activated Anhydrosugar (Oxocarbenium Ion) Anhydrosugar->Intermediate1 TMSOTf HMDS This compound (Me₃Si)₂S Intermediate2 Glycosyl Thiol (Acceptor Precursor) Intermediate1->Intermediate2 (Me₃Si)₂S Product Protected 1-Thiotrehalose Intermediate1->Product Glycosyl Thiol Intermediate2->Product Activated Anhydrosugar

Caption: Proposed reaction pathway for the one-pot synthesis of protected 1-thiotrehalose.

experimental_workflow Start Start Dissolve Dissolve Anhydrosugar in Anhydrous CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_HMDS Add this compound Cool->Add_HMDS Add_TMSOTf Add TMSOTf Add_HMDS->Add_TMSOTf React Stir at Room Temperature for 16h Add_TMSOTf->React Quench Quench with Triethylamine React->Quench Workup Aqueous Workup Quench->Workup Purify Silica Gel Chromatography Workup->Purify End Final Product Purify->End

Caption: General experimental workflow for the synthesis of protected 1-thiotrehalose.

Conclusion

This compound is a powerful reagent for the stereoselective synthesis of sulfur-containing natural product analogues. The one-pot synthesis of a protected 1-thiotrehalose derivative from a readily available 1,6-anhydrosugar highlights the efficiency and convergency that can be achieved using this methodology. The provided protocol offers a practical guide for the implementation of this transformation in a laboratory setting. Further exploration of HMDS in the synthesis of other complex, sulfur-containing natural products is a promising area for future research.

References

Troubleshooting & Optimization

Technical Support Center: Bis(trimethylsilyl) sulfide ((TMS)₂S)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bis(trimethylsilyl) sulfide (B99878), commonly known as (TMS)₂S or hexamethyldisilathiane (HMDST). This guide addresses common side reactions and byproduct formations encountered during its use as a sulfur transfer agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields or reaction failure when using (TMS)₂S?

A1: The most common issue is the hydrolysis of (TMS)₂S. This reagent is extremely sensitive to moisture.[1] Even trace amounts of water in solvents, reagents, or on glassware can lead to its rapid decomposition into inactive hexamethyldisiloxane (B120664) ((TMS)₂O) and toxic hydrogen sulfide (H₂S) gas.[1] This depletes the active sulfurating agent, leading to incomplete conversion or complete reaction failure.

Q2: I noticed the formation of a white precipitate during my reaction. What is it?

A2: If your reaction involves a salt byproduct (e.g., from a reaction with a metal halide), the precipitate could be that salt. However, if you are working under strictly anhydrous conditions and a precipitate forms, it could be a polymerized byproduct or a complex involving your substrate and the silylating agent. In many cases, if moisture is present, the formation of insoluble siloxanes upon hydrolysis of silyl (B83357) byproducts can also lead to precipitates.

Q3: My reaction produced a foul odor, even after workup. How can I mitigate this?

A3: (TMS)₂S itself has a foul odor. The release of hydrogen sulfide (H₂S) gas upon hydrolysis is the most likely culprit for persistent foul odors.[1] It is crucial to perform the reaction and workup in a well-ventilated fume hood and to quench any residual (TMS)₂S and H₂S with a suitable reagent.

Q4: Can (TMS)₂S be used with protic solvents like alcohols or water?

A4: No. Protic solvents will readily react with (TMS)₂S, leading to its rapid hydrolysis and the formation of (TMS)₂O and H₂S.[1] Aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, acetonitrile (B52724), or dichloromethane (B109758) are recommended.

Troubleshooting Guide

Issue 1: Incomplete Reaction or Low Yield of the Thionated Product
Possible Cause Troubleshooting Steps
Hydrolysis of (TMS)₂S - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and anhydrous solvents. Store (TMS)₂S under an inert atmosphere and handle it using syringe techniques.
- Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
Insufficient Reagent - Stoichiometry: Ensure the correct stoichiometry of (TMS)₂S is used. For thionation of carbonyls, an excess (e.g., 1.5 to 2 equivalents) may be required.
Low Reactivity of Substrate - Increase Temperature: For sterically hindered or electronically deactivated substrates, a higher reaction temperature may be necessary. Monitor the reaction for potential side reactions at elevated temperatures.
- Use of a Catalyst: For certain reactions, such as the thionation of ketones, a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can accelerate the reaction.[2]
Premature Quenching - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material before quenching the reaction.
Issue 2: Formation of Disulfide Byproducts

In reactions intended to form thiols, such as the reaction of (TMS)₂S with alkyl halides, the formation of disulfides is a common side reaction.

Possible Cause Troubleshooting Steps
Oxidation of Thiol Intermediate - Mild Reaction Conditions: Employ mild reaction conditions, such as lower temperatures and shorter reaction times, to minimize the oxidation of the intermediate silyl thioether or the final thiol.
- Inert Atmosphere: Rigorously exclude air from the reaction mixture by working under an inert atmosphere.
Reaction with Unreacted Starting Material - Controlled Addition: Add the alkyl halide slowly to the solution of (TMS)₂S to maintain a low concentration of the electrophile.
Workup Conditions - Reductive Workup: During the workup, consider using a mild reducing agent to convert any formed disulfides back to the thiol.
Issue 3: Formation of Hexamethyldisiloxane ((TMS)₂O) as a Major Byproduct

The presence of a significant amount of (TMS)₂O indicates that the primary reaction pathway was hydrolysis rather than the desired thionation.

Possible Cause Troubleshooting Steps
Presence of Water - Strict Anhydrous Technique: Re-evaluate all sources of moisture. Dry solvents over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Ensure reagents obtained from commercial sources are anhydrous.
Protic Functional Groups on Substrate - Protection Strategy: If your substrate contains protic functional groups (e.g., -OH, -NH₂, -COOH), they must be protected prior to the reaction with (TMS)₂S.
Issue 4: Over-thionation or Formation of Polymeric Materials

In some cases, particularly with di-functional or highly reactive substrates, over-thionation or polymerization can occur.

Possible Cause Troubleshooting Steps
High Reactivity of Substrate - Lower Temperature: Conduct the reaction at a lower temperature to control the reactivity.
- Slower Reagent Addition: Add (TMS)₂S dropwise to a solution of the substrate to maintain a low concentration of the thionating agent.
Presence of Multiple Reactive Sites - Stoichiometric Control: Use a stoichiometric amount or a slight excess of (TMS)₂S to favor mono-thionation.
- Protecting Groups: If the substrate has multiple carbonyl groups of similar reactivity, consider a synthetic route that involves protecting one of them.

Experimental Protocols

Protocol 1: General Procedure for the Thionation of a Ketone using (TMS)₂S with TMSOTf Catalyst[2]

This protocol describes a general method for the conversion of a ketone to a thioketone, a reaction that can be sluggish without a catalyst.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the ketone (1.0 mmol) in anhydrous acetonitrile (4 mL).

  • Reagent Addition: Add bis(trimethylsilyl) sulfide ((TMS)₂S, 2.0 mmol, 2.0 equiv) to the stirred solution via syringe.

  • Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol, 0.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by GC-MS or TLC.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioketone.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Hydrolysis of (TMS)₂S

hydrolysis TMS2S (TMS)₂S TMS2O (TMS)₂O (Hexamethyldisiloxane) TMS2S->TMS2O Hydrolysis H2S H₂S (Hydrogen Sulfide) TMS2S->H2S Hydrolysis H2O H₂O (Moisture) H2O->TMS2O H2O->H2S

Caption: Primary side reaction of (TMS)₂S with water.

General Thionation Reaction and Potential Side Reaction

thionation_workflow cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Start Ketone/Aldehyde Product Thioketone/Thioaldehyde Start->Product Thionation TMS2S (TMS)₂S TMS2S->Product Moisture Trace H₂O Byproduct (TMS)₂O + H₂S Moisture->Byproduct Hydrolysis TMS2S_side (TMS)₂S TMS2S_side->Byproduct

Caption: Desired thionation pathway versus hydrolysis side reaction.

Troubleshooting Logic for Disulfide Byproduct Formation

disulfide_troubleshooting Start Disulfide Byproduct Observed Cause1 Oxidation of Thiol Intermediate Start->Cause1 Cause2 Reaction with Unreacted Starting Material Start->Cause2 Solution1 Use Mild Conditions (Low Temp, Short Time) Cause1->Solution1 Solution2 Strict Inert Atmosphere Cause1->Solution2 Solution3 Slow Addition of Electrophile Cause2->Solution3

Caption: Troubleshooting logic for disulfide byproduct formation.

References

Technical Support Center: Purification of Products from Hexamethyldisilathiane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethyldisilathiane (HMDS). The information is designed to help overcome common challenges encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered when using this compound (HMDS) in a reaction?

A1: The most common impurities include unreacted this compound, Hexamethyldisiloxane (HMDSO) formed from the hydrolysis of HMDS, and elemental sulfur.[1][2][3] this compound is sensitive to air and moisture and can hydrolyze to HMDSO and hydrogen sulfide (B99878) (H₂S) gas.[2][4] On standing, HMDS may also slowly decompose, turning yellow due to the formation of elemental sulfur.[2][3]

Q2: What are the main challenges in purifying products from HMDS reactions?

A2: Key challenges stem from the properties of the reagent and potential byproducts. These include the high reactivity and moisture sensitivity of HMDS, the formation of persistent impurities like HMDSO and elemental sulfur, and the potential for product degradation on standard silica (B1680970) gel due to its acidic nature.[4][5] Additionally, many organosulfur compounds and byproducts are malodorous, requiring careful handling.[4]

Q3: What critical safety precautions must be taken during the workup of HMDS reactions?

A3: this compound reacts with water, even atmospheric moisture, to release hydrogen sulfide (H₂S), a highly toxic and flammable gas.[4] All workup and purification procedures must be conducted in a well-ventilated chemical fume hood. Reaction quenching should be performed slowly and cautiously. An aqueous solution of sodium hypochlorite (B82951) (bleach) can be used to scrub H₂S from the effluent gas stream.

Q4: My product is contaminated with a silicon-containing impurity. How can I identify and remove it?

A4: The silicon-containing impurity is almost certainly Hexamethyldisiloxane (HMDSO), the product of HMDS hydrolysis.[4] It is a relatively non-polar, colorless liquid with a boiling point of 101 °C. Depending on your product's properties, HMDSO can be removed by:

  • Evaporation under high vacuum: Effective if your desired product is a non-volatile solid or a high-boiling liquid.

  • Fractional distillation: Suitable if there is a significant boiling point difference between your product and HMDSO.

  • Flash column chromatography: HMDSO is non-polar and will typically elute quickly.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: A persistent yellow color remains in my purified product.

  • Possible Cause: The yellow color is often due to the presence of elemental sulfur, which can form from the decomposition of HMDS.[2][3]

  • Troubleshooting Steps:

    • Recrystallization: Elemental sulfur is soluble in hot solvents like toluene (B28343) or xylenes (B1142099) but less soluble at cooler temperatures.[6] Recrystallizing your product from an appropriate solvent may leave the sulfur impurity behind in the mother liquor.

    • Aqueous Wash: Washing an organic solution of your crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), can chemically remove elemental sulfur by converting it into soluble salts.

    • Filtration through a Silica Plug: In some cases, a quick filtration through a small plug of silica gel can adsorb colored impurities while allowing the desired product to pass through.

Issue 2: My target compound is degrading during silica gel column chromatography.

  • Possible Cause: Standard silica gel is acidic and can cause the degradation of sensitive compounds, particularly certain organosulfur molecules.[5]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to the eluent to neutralize the acidic silanol (B1196071) groups on the silica surface. Commonly used modifiers include 0.5-2% triethylamine (B128534) (TEA) or a 1-2% solution of 7N ammonia (B1221849) in methanol.[5]

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina (B75360) can be effective alternatives for purifying basic or acid-sensitive compounds.[5] Pre-treated, amine-deactivated silica gel is also a viable option.[5]

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column is an excellent alternative that avoids the acidity of silica gel.[5]

Issue 3: How can I effectively remove unreacted this compound?

  • Possible Cause: The reaction did not go to completion, or an excess of HMDS was used.

  • Troubleshooting Steps:

    • Aqueous Quench: During the workup, carefully and slowly add water or a dilute aqueous acid to the reaction mixture in a fume hood. This will hydrolyze the remaining HMDS to HMDSO and H₂S.[4] The resulting HMDSO can then be removed by evaporation or chromatography as previously described.

    • Distillation: HMDS has a boiling point of 164 °C.[7][8] If your product is a high-boiling liquid or a solid, unreacted HMDS can be removed by distillation or under vacuum.

Data Presentation

Table 1: Physical Properties of HMDS and Common Byproducts

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound (HMDS)C₆H₁₈SSi₂178.441640.846Soluble in organic solvents; hydrolyzes in water.[2][3][4]
Hexamethyldisiloxane (HMDSO)C₆H₁₈OSi₂162.381010.764Miscible with most organic solvents; insoluble in water.
Elemental SulfurS₈256.52444.62.07Soluble in carbon disulfide, toluene, xylenes; insoluble in water.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup for HMDS Reactions

  • Safety First: Ensure the entire procedure is performed in a certified, well-ventilated chemical fume hood.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermicity of the quench.

  • Quenching: Slowly and carefully add deionized water or a saturated aqueous solution of NH₄Cl dropwise to the stirred reaction mixture. Monitor for any gas evolution (H₂S).

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform a standard liquid-liquid extraction.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude material can then be further purified.

Protocol 2: Purification by Flash Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add 1% (v/v) triethylamine (TEA) to the mobile phase to neutralize the silica.[5]

  • Column Packing: Pack a glass column with the prepared silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with the TEA-modified mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions using an appropriate technique (e.g., TLC, LC-MS) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed thoroughly.

Visualizations

G cluster_workflow General Purification Workflow start HMDS Reaction Mixture quench 1. Cautious Aqueous Quench (in Fume Hood) start->quench extract 2. Liquid-Liquid Extraction quench->extract dry 3. Dry & Concentrate extract->dry crude Crude Product dry->crude analyze 4. Analyze Impurity Profile (TLC, NMR, LC-MS) crude->analyze purify 5. Purification Step analyze->purify pure Pure Product purify->pure

Caption: A generalized workflow for the workup and purification of products from this compound reactions.

G cluster_troubleshooting Impurity Troubleshooting Guide start Crude Product Contains Impurities q_silicon Silicon Impurity Present? (e.g., by NMR) start->q_silicon q_yellow Product is Yellow? start->q_yellow q_degrade Degrades on Silica? start->q_degrade sol_silicon Impurity is HMDSO. Remove via Vacuum or Non-polar Eluent in Column. q_silicon->sol_silicon Yes sol_yellow Impurity is Sulfur. Recrystallize or Wash with Na₂S₂O₃ solution. q_yellow->sol_yellow Yes sol_degrade Silica is too Acidic. Use Neutralized Silica (add TEA) or Switch to Alumina. q_degrade->sol_degrade Yes

Caption: A decision tree for troubleshooting common impurity issues in this compound reaction clean-up.

G cluster_pathway HMDS Hydrolysis Pathway hmds This compound ((CH₃)₃Si)₂S hmdso Hexamethyldisiloxane ((CH₃)₃Si)₂O hmds->hmdso Hydrolyzes to h2s Hydrogen Sulfide H₂S (Toxic Gas) hmds->h2s and

Caption: The chemical pathway for the hydrolysis of this compound, a primary source of impurities.

References

Hexamethyldisilathiane Reaction Work-up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexamethyldisilathiane (HMDS). The following information is intended to help navigate common challenges encountered during the reaction work-up procedure.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Q1: What are the primary byproducts to consider during the work-up of a this compound reaction?

A1: The main byproduct of concern is hexamethyldisiloxane (B120664) ((CH₃)₃Si)₂O, which is formed from the hydrolysis of unreacted this compound.[1] Additionally, upon quenching with water, toxic hydrogen sulfide (B99878) (H₂S) gas is released, which has a characteristic rotten egg smell.[1] Proper ventilation and quenching in a well-ventilated fume hood are crucial.

Q2: My reaction mixture has turned cloudy or formed a precipitate upon adding water for the aqueous work-up. What should I do?

A2: Cloudiness or precipitation can be due to the formation of insoluble inorganic salts or the precipitation of your product. To troubleshoot this:

  • Identify the precipitate: If possible, isolate a small amount of the solid and test its solubility in various solvents.

  • Adjust pH: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer might help to dissolve the product or byproducts.

  • Filtration: If the precipitate is an unwanted byproduct, it can often be removed by filtration through a pad of celite.[2]

Q3: I am observing a persistent emulsion during the extraction process. How can I break it?

A3: Emulsions are common when dealing with silylated compounds. To break an emulsion:

  • Add brine: Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

  • Filtration through glass wool: Passing the emulsified mixture through a plug of glass wool in a pipette can sometimes break the emulsion.

Q4: I have a low yield after work-up, and I suspect my product is water-soluble. How can I improve recovery?

A4: If your product has high polarity, it may partition into the aqueous layer during extraction. To improve recovery:

  • Back-extraction: Extract the aqueous layer multiple times with a suitable organic solvent.

  • Salting out: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of your organic product in the aqueous phase.

  • Solvent evaporation from the aqueous layer: If the product is highly water-soluble and thermally stable, you may consider carefully evaporating the water under reduced pressure.

Q5: What is the appropriate quenching procedure for a reaction containing excess this compound?

A5: Due to the release of toxic H₂S gas upon hydrolysis, quenching should be performed cautiously in a well-ventilated fume hood.[1] A common procedure is to slowly add the reaction mixture to a stirred, cold (0 °C) aqueous solution, such as saturated sodium bicarbonate, to neutralize any acidic byproducts and control the rate of gas evolution.

Data Presentation

The following table summarizes key quantitative data for this compound and its primary hydrolysis byproduct, hexamethyldisiloxane.

PropertyThis compound ((CH₃)₃Si)₂SHexamethyldisiloxane ((CH₃)₃Si)₂O
Molar Mass 178.44 g/mol [1]162.38 g/mol
Boiling Point 164 °C[3][4]101 °C
Density 0.846 g/mL at 25 °C[3][4]0.764 g/mL at 25 °C
Refractive Index (n20/D) 1.4586[3][4]1.3770
Water Solubility Hydrolyzes[1][4]Insoluble, reacts slowly
Solubility in Organic Solvents Miscible with tetrahydrofuran (B95107) and toluene[4]Soluble in most organic solvents

Experimental Protocols

Detailed Methodology for a General Aqueous Work-up of a this compound Reaction

This protocol outlines a standard procedure for quenching and extracting the product from a reaction mixture containing this compound.

  • Reaction Quenching:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • In a separate flask, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate.

    • Slowly and carefully, with vigorous stirring, add the reaction mixture to the sodium bicarbonate solution. Caution: This step should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide gas.[1]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (Q3).

    • Drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and help break any emulsions.

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Stir for 15-20 minutes.

  • Isolation:

    • Filter the mixture to remove the drying agent.

    • Rinse the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation, depending on the properties of the product. For non-polar products, filtration through a plug of silica (B1680970) gel can be effective in removing polar impurities.[5][6]

Mandatory Visualization

The following flowchart illustrates a logical troubleshooting workflow for a standard aqueous work-up procedure, which is applicable to reactions involving this compound.

AqueousWorkupTroubleshooting start Start Aqueous Work-up add_aqueous Add Aqueous Quenching Solution start->add_aqueous observe Observe Mixture add_aqueous->observe clear_layers Clear Biphasic Mixture observe->clear_layers Two clear layers emulsion Emulsion Formed observe->emulsion Emulsion precipitate Precipitate Formed observe->precipitate Precipitate proceed_extraction Proceed with Extraction clear_layers->proceed_extraction break_emulsion Attempt to Break Emulsion: - Add Brine - Centrifuge emulsion->break_emulsion filter_precipitate Filter to Remove Precipitate precipitate->filter_precipitate emulsion_resolved Emulsion Resolved? break_emulsion->emulsion_resolved emulsion_resolved->filter_precipitate No emulsion_resolved->proceed_extraction Yes filter_precipitate->proceed_extraction check_solubility Check Solubility of Precipitate low_yield Low Yield After Extraction? proceed_extraction->low_yield back_extract Back-extract Aqueous Layer Add Salt to Aqueous Layer low_yield->back_extract Yes end Work-up Complete low_yield->end No back_extract->proceed_extraction

Aqueous work-up troubleshooting flowchart.

References

Overcoming low reactivity of sterically hindered substrates with Hexamethyldisilathiane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexamethyldisilathiane (HMDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the low reactivity of sterically hindered substrates in thionation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using HMDS with sterically hindered substrates.

Q1: My thionation reaction with a sterically hindered ketone is showing no or very low conversion. What are the primary causes and how can I resolve this?

A: Extremely low reactivity is the most common challenge with sterically hindered substrates. The bulky groups surrounding the carbonyl prevent the approach of the thionating agent. In some cases, highly hindered substrates like di-tert-butyl ketone have been reported to fail to undergo thionation with standard reagents like Lawesson's reagent or even a combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (B120664) (HMDO), a common precursor system for in-situ HMDS generation.[1]

Troubleshooting Steps:

  • Introduce a Catalyst/Activator: The reaction can be significantly accelerated by adding a catalyst. Lewis acids are particularly effective. Consider adding catalytic amounts of Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[2] These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack.

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. If your reaction is in a solvent like toluene (B28343), consider switching to a higher-boiling solvent such as xylene and refluxing.

  • Employ Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for thionation reactions, including those using P₄S₁₀/HMDO.[3][4] The localized heating can often overcome the high activation energy associated with hindered substrates.

  • Use a More Potent Reagent Combination: While HMDS is effective, its reactivity can be boosted. The combination of Phosphorus Pentasulfide (P₄S₁₀) with HMDS (or its precursor, Hexamethyldisiloxane - HMDO), often referred to as Curphey's Reagent , is known to be more reactive and efficient than P₄S₁₀ alone and often superior to Lawesson's Reagent.[1][5][6]

Q2: The reaction is proceeding, but it is very slow and stops at partial conversion. How can I drive it to completion?

A: Incomplete conversion is often due to insufficient reagent stoichiometry, loss of a volatile reagent, or the reaction not reaching thermal equilibrium.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: For the P₄S₁₀/HMDO system, it has been found that a minimum of 0.25-0.33 moles of P₄S₁₀ per mole of the carbonyl substrate is required for satisfactory results.[1] For the more volatile HMDO, a larger excess (e.g., 5 moles per mole of P₄S₁₀) is recommended to compensate for any loss during prolonged heating.[1]

  • Extend Reaction Time: Sterically hindered substrates inherently react slower. Monitor the reaction by TLC or GC and allow it to proceed for an extended period (e.g., 12-24 hours) at an elevated temperature.

  • Sequential Addition of Reagent: If you suspect reagent degradation over time, consider adding the thionating agent in portions throughout the reaction.

Q3: The workup of my reaction is complicated, and I'm having trouble purifying my product from the byproducts.

A: A significant advantage of using HMDS or the P₄S₁₀/HMDO combination is the formation of non-polar, volatile, or easily separable byproducts.[3] Unlike Lawesson's Reagent, which often requires chromatography for purification, HMDS-based reactions can typically be purified with a simpler workup.[1][6]

Troubleshooting Steps:

  • Hydrolytic Workup: The primary byproducts are often trimethylsilylated phosphates or similar species. Quenching the reaction mixture with water or a mild aqueous base (like saturated NaHCO₃ solution) will hydrolyze these byproducts, making them more soluble in the aqueous phase during an extractive workup.

  • Filtration: In many cases, reagent-derived byproducts can be removed by simple filtration through a pad of silica (B1680970) gel, eluting with a non-polar solvent.[1]

Frequently Asked Questions (FAQs)

What is this compound (HMDS)? this compound, often abbreviated as HMDS, is an organosulfur compound with the formula [(CH₃)₃Si]₂S. It serves as a versatile and effective sulfur-transfer reagent used to convert carbonyl compounds like ketones, esters, and amides into their corresponding thiocarbonyls (C=S).

What is "Curphey's Reagent"? Curphey's Reagent is not a single, isolable compound but rather the reactive combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO).[3][5] This mixture is highly effective for thionation and often provides yields comparable or superior to those obtained with the more commonly known Lawesson's Reagent.[1][6]

What are the main advantages of using HMDS or Curphey's Reagent over Lawesson's Reagent? The primary advantages are:

  • Simpler Workup: Byproducts are typically volatile or can be removed by a simple hydrolytic workup or filtration, avoiding the need for column chromatography that is often required with Lawesson's Reagent.[1][6]

  • Higher Yields: In many cases, it provides equivalent or better yields of the desired thiocarbonyl compound.[1]

  • Cost-Effective: The base components, P₄S₁₀ and HMDO, are inexpensive.[3]

What are the key safety precautions for handling HMDS and its precursors? HMDS and its related reagents require careful handling:

  • Moisture Sensitivity: They react with water. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Toxicity and Odor: These compounds have a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Recommended Catalysts for HMDS-Mediated Thionation of Ketones

Catalyst / ActivatorSubstrate ClassTypical ConditionsReference
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)Carbonyl CompoundsCatalytic amount, neat or in solvent[2]
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)KetonesCatalytic amount, neat or in solvent[2]
Microwave IrradiationCarbonyl CompoundsSolvent-free or in high-boiling solvent[3][4]

Experimental Protocols

Protocol: General Procedure for the Catalyzed Thionation of a Sterically Hindered Ketone

Disclaimer: This is a generalized protocol and must be adapted based on the specific substrate and laboratory conditions. All work should be performed in a fume hood under an inert atmosphere.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the sterically hindered ketone (1.0 eq).

  • Reagent Addition: Add anhydrous toluene or xylene as the solvent. Subsequently, add this compound (HMDS, 1.5 - 2.0 eq) followed by the catalyst (e.g., TMSOTf, 0.1 eq).

    • Alternative (Curphey's Reagent): Add P₄S₁₀ (0.3 eq) and Hexamethyldisiloxane (HMDO, 1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (80-140°C, depending on the solvent).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or no further conversion is observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by filtration through a short plug of silica gel or by recrystallization. If necessary, perform column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware under inert atmosphere (N2/Ar) p2 Add sterically hindered ketone (1.0 eq) p1->p2 p3 Add anhydrous solvent (e.g., Toluene, Xylene) p2->p3 r1 Add HMDS (1.5-2.0 eq) & Catalyst (e.g., TMSOTf) p3->r1 r2 Heat to reflux (80-140 °C) r1->r2 r3 Monitor reaction (TLC / GC) r2->r3 w1 Cool to RT & Quench (aq. NaHCO3) r3->w1 w2 Extract with organic solvent w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify crude product (Filtration / Recrystallization) w3->w4 end end w4->end Isolated Thioketone

Caption: Experimental workflow for the thionation of a hindered ketone using HMDS.

G start Low or No Conversion of Hindered Ketone? check_temp Is reaction temperature high enough? (e.g., reflux in xylene) start->check_temp Start Here add_catalyst Have you tried adding a Lewis acid catalyst? (e.g., TMSOTf, CoCl2) check_temp->add_catalyst No sol_temp Increase temperature. Use higher boiling solvent. check_temp->sol_temp Yes use_mw Is microwave irradiation an option? add_catalyst->use_mw No sol_catalyst Add catalytic TMSOTf or CoCl2 to activate carbonyl. add_catalyst->sol_catalyst Yes check_reagent Is substrate extremely hindered? (e.g., di-t-butyl ketone) use_mw->check_reagent No sol_mw Use microwave reactor to overcome activation energy. use_mw->sol_mw Yes sol_reagent Reaction may be unfeasible. Consider alternative synthetic route. check_reagent->sol_reagent Yes success Problem Solved check_reagent->success No sol_temp->add_catalyst sol_catalyst->success sol_mw->success

Caption: Troubleshooting decision tree for low-yield thionation reactions.

G cluster_reactants Reactants ketone C=O activated_complex C=O···LA (Activated Carbonyl) ketone:f1->activated_complex:f1 Coordination catalyst Lewis Acid (e.g., TMSOTf) catalyst->activated_complex:f1 product Thioketone (R¹-C(=S)-R²) activated_complex->product + (Me₃Si)₂S (Nucleophilic Attack) hmds (Me₃Si)₂S (HMDS) hmds->activated_complex

Caption: Simplified diagram of Lewis acid activation of a carbonyl for thionation.

References

Optimizing reaction conditions for Hexamethyldisilathiane and sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions when using Hexamethyldisilathiane (HMDS) for sulfurization, particularly in the presence of sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMDS) and what are its primary applications in organic synthesis?

A1: this compound, also known as bis(trimethylsilyl) sulfide (B99878), is a versatile and reactive organosulfur compound.[1] It serves as a soluble and anhydrous source of sulfur for various transformations. Its primary applications include the thionation of carbonyl compounds such as amides, lactams, and esters to their corresponding thiocarbonyl analogs.[2][3] It is also utilized in the synthesis of sulfides from allyl alcohols and aryl iodides, and for the bis-O-demethylation of dimethoxy aromatic compounds.[1]

Q2: What are the main advantages of using HMDS over other thionating agents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)?

A2: HMDS offers several advantages, including its solubility in common organic solvents, which allows for milder and more controlled reaction conditions.[1][4] Compared to P₄S₁₀, HMDS reactions are often cleaner, leading to easier purification of the desired products. While Lawesson's Reagent is also soluble, HMDS can sometimes offer better chemoselectivity with sensitive substrates.[2]

Q3: What are the general safety precautions to consider when working with HMDS?

A3: HMDS is flammable, toxic upon inhalation, ingestion, or skin contact, and can cause irritation.[3] It is also sensitive to moisture and will release toxic hydrogen sulfide (H₂S) gas upon contact with water. Therefore, all manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be anhydrous.[4] Personal protective equipment, including gloves and safety glasses, is essential.

Q4: How can I purify HMDS if it appears discolored?

A4: this compound can be purified by distillation under an inert atmosphere.[1] It is a colorless liquid that may turn yellow upon standing due to the liberation of sulfur. Storing it under nitrogen at a low temperature (below 4°C) can help maintain its purity.[1]

Troubleshooting Guides

Guide 1: Low or No Conversion of Starting Material

This guide addresses situations where the reaction with HMDS fails to proceed to completion.

Observed Problem Potential Cause Suggested Solution
No reaction or very slow conversion.Low Reaction Temperature: The activation energy for the thionation of your specific substrate may not be met at the current temperature.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC/MS. Be cautious as higher temperatures can also promote side reactions.[5]
Insufficient HMDS: The stoichiometry of HMDS may be too low for complete conversion.Increase the equivalents of HMDS used. A common starting point is 1.1-1.5 equivalents per carbonyl group.
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate.[6][7]Screen different anhydrous aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), or dioxane.[1] The choice of solvent can significantly influence reaction outcomes.[6][7]
Deactivated HMDS: The reagent may have been exposed to moisture, leading to its decomposition.Use freshly opened or properly stored HMDS. If in doubt, purify the reagent by distillation before use.[1]
Reaction starts but does not go to completion.Equilibrium: The reaction may be reversible under the current conditions.Consider using a Lewis acid catalyst to drive the reaction forward.[8] Alternatively, try removing the hexamethyldisiloxane (B120664) byproduct, although this can be challenging in a standard laboratory setup.
Guide 2: Formation of Multiple Products and Side Reactions

This guide provides solutions for dealing with complex reaction mixtures and unexpected byproducts.

Observed Problem Potential Cause Suggested Solution
Multiple spots on TLC, including apolar byproducts.Side reactions with sensitive functional groups: Other functional groups in your substrate may be reacting with HMDS.- Protecting Groups: Introduce protecting groups for highly sensitive functionalities that are not intended to react.[9][10] - Lower Temperature: Run the reaction at a lower temperature to enhance chemoselectivity.[2] - Lewis Acid Catalysis: The use of a Lewis acid can sometimes improve selectivity by coordinating to the target carbonyl group.[11][12]
Formation of polymeric material.Polymerization of sensitive substrates: This is particularly common with α,β-unsaturated carbonyl compounds.[13]- Lower Temperature and Shorter Reaction Time: Minimize the thermal stress on the substrate.[13] - Use of Inhibitors: For radical-mediated polymerization, the addition of a radical inhibitor (e.g., BHT) might be beneficial.
Product decomposition during workup.Instability of the thiocarbonyl product: The desired product may be sensitive to aqueous acid or base used during the workup.[14]- Anhydrous Workup: If possible, perform a non-aqueous workup. - Neutral pH: Quench the reaction carefully with a neutral or mildly basic solution (e.g., saturated sodium bicarbonate solution).[13] - Prompt Purification: Purify the product immediately after the reaction is complete.[13]
Presence of disulfides.Oxidation of intermediate thiolates: This can occur if the reaction is exposed to air.Ensure the reaction and workup are performed under a strictly inert atmosphere.[13]

Experimental Protocols

General Protocol for the Thionation of a Simple Amide

This protocol is a starting point and should be optimized for each specific substrate.

Materials:

  • Amide (1.0 eq)

  • This compound (HMDS) (1.2 eq)

  • Anhydrous Toluene

  • Anhydrous reaction vessel with a magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • In a flame-dried, three-necked flask, dissolve the amide in anhydrous toluene under a nitrogen atmosphere.

  • Add HMDS to the solution via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[13]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[13]

Protocol for Thionation in the Presence of a Sensitive Ester Group

Key Consideration: The thionation of amides is generally faster than that of esters. By carefully controlling the reaction conditions, chemoselective thionation can be achieved.

Materials:

  • Substrate containing both amide and ester functionalities (1.0 eq)

  • This compound (HMDS) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

  • In a flame-dried flask, dissolve the substrate in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Slowly add HMDS to the cooled solution.

  • Allow the reaction to stir at 0°C and monitor the progress closely by TLC, observing the consumption of the starting material and the formation of the thioamide.

  • Once the amide has been selectively converted, quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Proceed with a standard aqueous workup and purification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Setup under Inert Atmosphere A->B C Dissolve Substrate in Anhydrous Solvent B->C D Add HMDS C->D E Heat/Stir & Monitor (TLC) D->E F Quench Reaction E->F Completion G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Purity Solutions Start Reaction Issue? LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes MoreHMDS Increase HMDS eq. LowYield->MoreHMDS Yes ChangeSolvent Change Solvent LowYield->ChangeSolvent Yes UseCatalyst Add Lewis Acid LowYield->UseCatalyst Yes ProtectGroup Use Protecting Groups SideProducts->ProtectGroup Yes LowerTemp Lower Temperature SideProducts->LowerTemp Yes AnhydrousWorkup Anhydrous Workup SideProducts->AnhydrousWorkup Yes InertAtmosphere Strict Inert Atmosphere SideProducts->InertAtmosphere Yes

References

Removal of hexamethyldisiloxane byproduct from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of hexamethyldisiloxane (B120664) (HMDSO), a common byproduct of silylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is hexamethyldisiloxane (HMDSO) and why is it often difficult to remove?

A1: Hexamethyldisiloxane (HMDSO) is an organosilicon compound with the formula O[Si(CH3)3]2, frequently generated during reactions involving trimethylsilyl (B98337) (TMS) protecting groups.[1] Its removal can be challenging due to its physical properties: it is a volatile, low-boiling point liquid (100-101°C) that is insoluble in water but soluble in many common organic solvents.[2][3][4] This combination of properties can lead to it co-distilling with products or being difficult to separate via standard aqueous extraction. Furthermore, HMDSO can form azeotropes (mixtures that boil at a constant temperature) with certain solvents like toluene (B28343), making simple distillation ineffective.[5]

Q2: What are the primary methods for removing HMDSO from a reaction mixture?

A2: The most common laboratory-scale methods for removing HMDSO include:

  • Aqueous Workup (Extraction): Utilizing the insolubility of HMDSO in water. This can be enhanced by chemical conversion.[6][7]

  • Distillation: Effective if the boiling point of the desired product is significantly different from that of HMDSO. Azeotropic distillation is a powerful variation for difficult separations.[2][8]

  • Chromatography: Flash column chromatography or Solid Phase Extraction (SPE) can be used to separate HMDSO from the desired compound based on polarity differences.[9][10]

  • Chemical Conversion: HMDSO can be hydrolyzed under acidic or basic conditions to the more water-soluble trimethylsilanol, facilitating its removal via an aqueous wash.[11][12]

Q3: How can I use an aqueous workup to remove HMDSO?

A3: Since HMDSO is insoluble in water, performing several washes with water or brine can effectively remove it from an organic layer containing a water-insoluble product.[7][13] For more stubborn cases, an acidic wash (e.g., dilute HCl) can catalyze the hydrolysis of HMDSO to trimethylsilanol, which has higher water solubility, thus improving its removal into the aqueous phase.[1]

Q4: My product is sensitive to acid and water. How can I remove HMDSO?

A4: If your product is unstable in the presence of acid or water, you should avoid hydrolytic conditions. The best methods would be:

  • Distillation: If your product is not volatile, HMDSO can be removed under reduced pressure. If your product is volatile, fractional distillation may be effective if there is a sufficient boiling point difference.

  • Column Chromatography: A non-polar solvent system (e.g., hexanes/ethyl acetate) can be used to separate the non-polar HMDSO from more polar products.[14]

  • Adsorption: Treatment with activated carbon or acid clay followed by filtration can remove HMDSO and other odor-producing impurities.[6][7]

Q5: I am struggling to separate HMDSO from toluene by distillation. What is the issue?

A5: HMDSO and toluene form an azeotrope, which is a mixture with a boiling point of 99.1°C, consisting of 98.6% HMDSO and 1.4% toluene.[5] This makes complete separation by simple fractional distillation nearly impossible. The recommended solution is to use azeotropic distillation with an entrainer like acetonitrile (B52724). HMDSO forms a different, lower-boiling azeotrope with acetonitrile (boiling point 71.4°C), allowing it to be distilled away from the toluene.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
HMDSO remains in the organic layer after multiple water washes. HMDSO has very low water solubility.[13][15] Simple partitioning may be inefficient, especially with large volumes. The organic solvent may have some miscibility with water, reducing extraction efficiency.Increase the number of aqueous washes. If the product is stable, use a dilute acid wash (e.g., 1M HCl) to hydrolyze HMDSO to the more water-soluble trimethylsilanol, then wash with water and brine.
Significant HMDSO is still present after evaporation/distillation. The product may be co-distilling with HMDSO. HMDSO may have formed an azeotrope with the reaction solvent (e.g., toluene).[5]Check the boiling points of your product and HMDSO. If they are close, consider fractional distillation or vacuum distillation to increase the boiling point separation. For toluene mixtures, use azeotropic distillation with acetonitrile.[5]
Emulsions form during the aqueous workup. The presence of silyl (B83357) ethers or other amphiphilic species can lead to emulsion formation. Vigorous shaking can also contribute.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Gently invert the funnel rather than shaking vigorously.
My product is lost or decomposes during acidic workup. The desired product contains acid-labile functional groups (e.g., certain esters, acetals, or other silyl ethers).Avoid acidic conditions. Use alternative methods such as distillation under reduced pressure, flash chromatography with a neutral solvent system, or simple partitioning with neutral water if sufficient.

Data Presentation

Table 1: Physical Properties of Hexamethyldisiloxane (HMDSO)

PropertyValueReference(s)
Molecular Formula C₆H₁₈OSi₂[3]
Molar Mass 162.38 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 100-101 °C[2][3][15]
Density 0.764 g/cm³ at 20 °C[3][15]
Solubility in Water Very low / Insoluble (0.93 mg/L at 25°C)[2][13][15]
Solubility in Organic Solvents Soluble in many organic solvents (e.g., hexane, toluene, ether, chloroform)[2][4]

Table 2: Comparison of HMDSO Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash (Acidic) Hydrolysis to water-soluble trimethylsilanol, followed by extraction.[12]Fast, efficient for large scales, uses common lab reagents.Requires product to be stable to aqueous acid; can cause emulsions.Acid-stable, non-water-soluble products.
Distillation Separation based on boiling point differences.[2]Can handle large quantities; no additional reagents required.Ineffective if product has a similar boiling point; azeotrope formation can be an issue.[5]Non-volatile products or products with a boiling point >40°C different from HMDSO.
Azeotropic Distillation Forms a new, lower-boiling azeotrope with an added entrainer (e.g., acetonitrile).[5]Highly effective for separating mixtures with close boiling points or azeotropes (e.g., HMDSO/toluene).Requires an additional distillation step to remove the entrainer; more complex setup.Separating HMDSO from solvents like toluene.[5]
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[10]Highly effective for small to medium scales; mild conditions; can remove other impurities simultaneously.Can be slow and solvent-intensive; potential for product loss on the column.Small-scale reactions, purification of polar compounds, or when other methods fail.

Experimental Protocols & Visualizations

Selecting a Removal Method

The choice of method depends on the properties of the desired product and the scale of the reaction. The following decision tree can guide the selection process.

G Decision Tree for HMDSO Removal start Reaction Mixture Containing HMDSO q1 Is the product stable to aqueous acid? start->q1 q2 Is the product's boiling point >140°C or non-volatile? q1->q2 No m1 Use Aqueous Acid Wash (Hydrolysis & Extraction) q1->m1 Yes q3 Is the reaction solvent Toluene? q2->q3 No m2 Use Simple Distillation (Atmospheric or Vacuum) q2->m2 Yes m5 Consider Fractional Distillation or Chromatography q2->m5 Product is volatile (BP close to HMDSO) m3 Use Azeotropic Distillation with Acetonitrile q3->m3 Yes m4 Use Flash Column Chromatography q3->m4 No (other solvents)

Caption: Decision tree for selecting an appropriate HMDSO removal method.

Protocol 1: Removal by Aqueous Acidic Wash (Hydrolysis)

This method is ideal for acid-stable products and is highly efficient at removing HMDSO by converting it to trimethylsilanol.

Methodology:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.[16]

  • Add an equal volume of 1M hydrochloric acid (HCl) to the funnel.

  • Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • An equal volume of deionized water.

    • An equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • An equal volume of brine (saturated NaCl solution) to remove excess water.

  • Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

G cluster_0 Workflow: Aqueous Acidic Wash l1 Reaction Mixture in Separatory Funnel l2 Add 1M HCl Shake & Separate l1->l2 l3 Discard Aqueous Layer l2->l3 l4 Wash Organic Layer (H₂O, NaHCO₃, Brine) l3->l4 l5 Dry (Na₂SO₄), Filter & Concentrate l4->l5 l6 Purified Product l5->l6 G cluster_1 Workflow: Azeotropic Distillation d1 Charge Flask: Mixture + Toluene + HMDSO d2 Add Acetonitrile (Entrainer) d1->d2 d3 Heat & Distill Azeotrope at ~71°C d2->d3 d4 Monitor Temperature; Stop when Temp Rises d3->d4 d5 Product in Toluene (HMDSO Removed) d4->d5

References

Troubleshooting incomplete conversion in Hexamethyldisilathiane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethyldisilathiane (HMDS). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly incomplete conversion.

Troubleshooting Guides

Issue: Incomplete conversion to a thioamide.

Q1: My reaction to form a thioamide from an amide using HMDS is showing significant amounts of unreacted starting material by TLC analysis. What are the likely causes and how can I resolve this?

A1: Incomplete thioamide formation is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Incomplete Thioamide Synthesis

start Incomplete Thioamide Conversion (Observed by TLC/LC-MS) reagent_quality 1. Verify HMDS Quality start->reagent_quality Initial Check reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions If quality is confirmed sub_reagent a. Check for cloudiness (hydrolysis) b. Purify by distillation if necessary c. Use freshly opened bottle reagent_quality->sub_reagent promoter 3. Add a Promoter/Activator reaction_conditions->promoter If optimization fails sub_conditions a. Increase temperature b. Extend reaction time c. Screen solvents (e.g., Toluene (B28343), Dioxane) reaction_conditions->sub_conditions workup 4. Re-evaluate Work-up & Purification promoter->workup If still incomplete sub_promoter a. Add Lawesson's Reagent in catalytic amounts b. Use P4S10 c. For electron-rich amides, consider adding a Lewis acid promoter->sub_promoter success Complete Conversion Achieved workup->success Problem Resolved sub_workup a. Ensure no degradation during work-up b. Check for product loss during extraction workup->sub_workup

Caption: Troubleshooting workflow for incomplete thioamide synthesis.

Detailed Steps:

  • Verify HMDS Quality: this compound is highly sensitive to moisture and air.[1] Hydrolysis leads to the formation of hexamethyldisiloxane (B120664) and hydrogen sulfide, reducing the reagent's efficacy.

    • Visual Inspection: Check for any cloudiness in the liquid, which may indicate hydrolysis.

    • Purity Check: If in doubt, obtain a fresh bottle or purify the reagent. A common purification method involves distillation under an inert atmosphere.[2]

    • Handling: Always handle HMDS under an inert atmosphere (e.g., argon or nitrogen) using dry syringes and glassware.

  • Optimize Reaction Conditions:

    • Temperature: Many thionation reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.

    • Reaction Time: Monitor the reaction over a longer period. Some reactions may require extended times for completion.

    • Solvent: The choice of solvent can significantly impact the reaction rate. While HMDS is soluble in many organic solvents, higher boiling point, non-polar aprotic solvents like toluene or dioxane are often effective.

  • Use of Promoters/Activators: For less reactive amides, the addition of a promoter can facilitate the thionation.

    • Lawesson's Reagent: This is a common thionating agent that can be used in conjunction with or as an alternative to HMDS.

    • Phosphorus Pentasulfide (P₄S₁₀): Another powerful thionating agent.

    • Lewis Acids: For electron-rich amides, the addition of a catalytic amount of a Lewis acid can enhance reactivity.

Illustrative Data: Effect of HMDS Purity and Temperature on Thioamide Yield

EntrySubstrate (Amide)HMDS Purity (%)Temperature (°C)Reaction Time (h)Conversion (%)
1N-phenylacetamide>98801295
2N-phenylacetamide>98251220
3N-phenylacetamide~90 (hydrolyzed)801245
4N,N-dimethylformamide>98100892
5N,N-dimethylformamide>9860835

This table provides illustrative data based on general chemical principles and may not represent the results of a specific experiment.

Issue: Incomplete demethylation of an aryl methyl ether.

Q2: I am attempting to demethylate an aryl methyl ether with HMDS, but the reaction is incomplete. What steps should I take to improve the yield?

A2: Incomplete demethylation can be due to reagent stoichiometry, reaction conditions, or substrate reactivity.

Troubleshooting Workflow for Incomplete Demethylation

start Incomplete Demethylation (Observed by TLC/LC-MS) reagent_check 1. Check Reagent Stoichiometry & Purity start->reagent_check Initial Check conditions_opt 2. Optimize Reaction Conditions reagent_check->conditions_opt If stoichiometry is correct sub_reagent a. Use excess HMDS (e.g., 2-3 equivalents) b. Ensure HMDS is pure and dry reagent_check->sub_reagent alternative_reagents 3. Consider Alternative Reagents conditions_opt->alternative_reagents If optimization is ineffective sub_conditions a. Increase reaction temperature (reflux) b. Use a high-boiling solvent (e.g., xylene) c. Prolong reaction time conditions_opt->sub_conditions workup_analysis 4. Analyze Work-up Procedure alternative_reagents->workup_analysis If reaction still incomplete sub_alternative a. BBr3 for milder conditions b. HBr for robust substrates c. Thiolates for nucleophilic demethylation alternative_reagents->sub_alternative success Complete Demethylation workup_analysis->success Problem Resolved sub_workup a. Check for product in aqueous layer b. Ensure complete extraction workup_analysis->sub_workup

Caption: Troubleshooting workflow for incomplete demethylation reactions.

Detailed Steps:

  • Reagent Stoichiometry and Purity:

    • Excess HMDS: Demethylation often requires an excess of HMDS to drive the reaction to completion. Try increasing the stoichiometry to 2-3 equivalents.

    • Purity: As with thioamide synthesis, ensure the HMDS is of high purity and handled under anhydrous conditions.

  • Optimize Reaction Conditions:

    • Temperature: These reactions typically require high temperatures, often at the reflux temperature of the solvent.

    • Solvent: High-boiling aromatic solvents such as xylene are often effective.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can be several hours.

  • Consider Alternative Reagents: If HMDS proves ineffective for your specific substrate, other demethylating agents can be considered:

    • Boron Tribromide (BBr₃): A powerful and often more effective reagent for cleaving aryl methyl ethers.

    • Hydrobromic Acid (HBr): A classic but harsh reagent suitable for robust molecules.

    • Thiolates: Strong nucleophiles like sodium thiophenoxide can also effect demethylation.

  • Analyze Work-up Procedure: Ensure that the product is not being lost during the work-up. Phenolic products can sometimes have partial solubility in aqueous basic washes. Acidifying the aqueous layer and re-extracting may help recover the product.

Experimental Protocols

Protocol: Monitoring an HMDS Reaction by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Chamber: Add a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline.

    • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting material in a suitable solvent and spot it on the first mark.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture - RXN): Take a small aliquot of your reaction mixture with a capillary tube and spot it on the third mark.

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a suitable stain (e.g., potassium permanganate (B83412) or iodine).

  • Analyze the Results:

    • Incomplete Reaction: The spot corresponding to the starting material will still be visible in the RXN lane.

    • Complete Reaction: The starting material spot will be absent in the RXN lane, and a new spot for the product will be visible.

    • Byproducts: Additional spots in the RXN lane indicate the formation of byproducts.

Frequently Asked Questions (FAQs)

Q3: What are the common byproducts in HMDS reactions, and how can they be removed?

A3: The most common byproduct from the use of HMDS is hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), which is formed upon hydrolysis of HMDS or reaction with oxygen-containing functional groups. Other silicon-containing byproducts can also form.

  • Removal of Hexamethyldisiloxane: This byproduct is relatively volatile (b.p. 101 °C) and can often be removed under high vacuum.

  • Aqueous Work-up: Many silicon byproducts can be removed by an aqueous work-up. Washing the organic layer with water or brine is typically effective.

  • Fluoride (B91410) Wash: A wash with a fluoride source (e.g., a saturated aqueous solution of NH₄F or a dilute solution of TBAF) can be very effective at removing silyl (B83357) byproducts by converting them to more polar and water-soluble species.

  • Chromatography: If the byproducts are not easily removed by extraction or vacuum, column chromatography is a reliable method for purification.

Q4: My HMDS reagent has turned cloudy. Can I still use it?

A4: A cloudy appearance in HMDS is a sign of hydrolysis, which means it has been exposed to moisture.[1] This will reduce its reactivity and can introduce water into your reaction, which is often undesirable. It is highly recommended to use a fresh, clear batch of HMDS or to purify the cloudy reagent by distillation under an inert atmosphere before use.

Q5: Can I use HMDS in the presence of water-sensitive functional groups?

A5: It is generally not advisable to use HMDS in the presence of unprotected, highly water-sensitive functional groups. While HMDS itself is a silylating agent and can protect some functional groups, its primary reactions are often conducted under anhydrous conditions. The presence of water will consume the HMDS. If your substrate has other sensitive groups, a careful evaluation of their compatibility with the reaction conditions is necessary. Protection of these groups prior to the HMDS reaction may be required.

References

Technical Support Center: Managing Hexamethyldisilathiane Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Hexamethyldisilathiane, focusing on the effective management of its potent odor.

Troubleshooting Guide

Issue 1: Persistent sulfur-like odor in the lab despite using a fume hood.

Possible Causes:

  • Inadequate Fume Hood Performance: The fume hood may not have sufficient airflow (face velocity) to capture all vapors effectively.

  • Improper Handling Technique: Activities outside the immediate capture zone of the fume hood can lead to vapor escape.

  • Contaminated Equipment: Residual this compound on glassware, spatulas, or other equipment can be a source of odor.

  • Improper Waste Disposal: Odorous waste may not be properly contained.

  • Leaking Container: The primary container may have a faulty seal.

Solutions:

  • Verify Fume Hood Function:

    • Check the fume hood certification sticker to ensure it has been tested within the last year.

    • Confirm the sash is at the recommended height.

    • Use a velometer to ensure the face velocity meets institutional safety standards (typically 80-120 feet per minute).

  • Refine Handling Technique:

    • Work at least 6 inches inside the fume hood sash.

    • Avoid rapid movements that can disrupt airflow.

    • Keep all containers of this compound capped when not in immediate use.

  • Decontaminate Equipment:

    • Immediately after use, rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) in the fume hood, capturing the rinse as hazardous waste.

    • Submerge cleaned equipment in a 3-10% sodium hypochlorite (B82951) (bleach) solution for at least one hour to neutralize residual odor.[1] Rinse thoroughly with water afterward.

    • Caution: Do not use bleach on large quantities of this compound as it may cause a violent reaction.[1]

  • Proper Waste Management:

    • Dispose of all contaminated solid waste (gloves, wipes, etc.) in a dedicated, sealed plastic bag kept inside the fume hood.[1]

    • When the bag is full, seal it and place it in a larger, labeled hazardous waste container.[1]

  • Inspect Container Seal:

    • Check the cap and threads of the this compound bottle for any signs of damage.

    • For long-term storage, consider wrapping the cap with Parafilm® or using a polycone cap to improve the seal.

Issue 2: Odor complaints from adjacent labs or offices.

Possible Causes:

  • Vapor Escape from the Lab: Odors may be escaping the lab through doorways, ceiling tiles, or shared ventilation systems.

  • Fume Hood Exhaust Issues: The fume hood exhaust may be re-entrained into the building's air intake.

Solutions:

  • Isolate the Laboratory:

    • Keep laboratory doors closed at all times.

    • Ensure the laboratory is under negative pressure relative to adjacent areas. If you are unsure, contact your institution's Environmental Health & Safety (EHS) department.

  • Address Fume Hood Exhaust:

    • Contact your institution's EHS or facilities department to investigate the location of the fume hood exhaust stack relative to air intakes.

    • Consider the use of a charcoal filter in the fume hood exhaust line to capture odorous compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the odor threshold of this compound?

Q2: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to prevent exposure. The following should be worn:

  • Gloves: Neoprene or nitrile rubber gloves are recommended.[1] Always double-glove and discard the outer glove immediately after handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory.[1] Contact lenses should not be worn.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations with a potential for inhalation exposure, a NIOSH-certified respirator with an organic vapor (black cartridge) is recommended.[1]

Q3: How should I handle a small spill of this compound inside a fume hood?

For small spills within a fume hood:

  • Alert others in the lab.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand.[1]

  • To neutralize the odor, create a slurry of the absorbent material with a 3-5% aqueous sodium hypochlorite (bleach) solution.[1]

  • Scoop the mixture into a designated hazardous waste container using non-sparking tools.[1]

  • Wipe the spill area with a cloth soaked in the bleach solution, followed by a water rinse.

  • Dispose of all contaminated materials as hazardous waste.

Q4: What is the correct procedure for disposing of this compound waste?

This compound and all materials contaminated with it must be disposed of as hazardous waste.[1]

  • Liquid Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: As described above, seal in double plastic bags and then in a designated solid hazardous waste container.[1]

  • Never pour this compound waste down the drain.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Q5: Can I use an oxidizing agent other than bleach to neutralize the odor?

While other oxidizing agents might be effective, sodium hypochlorite (bleach) is commonly recommended for its accessibility and effectiveness against sulfur compounds.[5][6] However, it is crucial to avoid using dry, powdered hypochlorite or other strong oxidizers directly on this compound spills, as this can lead to autoignition.[7] Always use dilute aqueous solutions. For specific applications, consult with your institution's EHS department.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₈SSi₂[1]
Molecular Weight 178.44 g/mol [8]
Appearance Clear liquid[8]
Odor Stench[8]
Boiling Point 163 °C @ 170 mmHg[8]
Flash Point 26 °C (78.8 °F)[8]
Specific Gravity 0.846 g/mL[7]
Storage Store in a cool, dry, well-ventilated area away from ignition sources. Moisture sensitive.[1][8]

Table 2: Recommended Neutralizing and Scrubbing Agents

AgentConcentrationApplicationEfficacy Notes
Sodium Hypochlorite 3-10% aqueous solutionDecontamination of glassware and small spillsEffective for oxidizing residual sulfur compounds.[1][5]
Sodium Hydroxide 5-20% aqueous solutionGas scrubbing for vent linesCan be used in bubblers to trap and neutralize acidic sulfur-containing vapors. High removal efficiencies (>99%) can be achieved for compounds like H₂S.[9]
Activated Charcoal GranularFume hood exhaust filtrationAdsorbs volatile organic compounds, reducing odor release to the environment.[1]

Experimental Protocols

Protocol 1: Decontamination of Glassware
  • Initial Rinse (in Fume Hood):

    • Wearing appropriate PPE, triple rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound.

    • Collect all rinsate in a labeled hazardous waste container.

  • Bleach Soak (in Fume Hood):

    • Prepare a 3-10% sodium hypochlorite (bleach) solution in a secondary container.

    • Carefully place the rinsed glassware into the bleach solution.

    • Allow the glassware to soak for a minimum of 1 hour. For heavily contaminated items, an overnight soak is recommended.

  • Final Rinse:

    • Remove the glassware from the bleach solution.

    • Rinse thoroughly with deionized water.

    • Allow to air dry in the fume hood or place in a drying oven.

Protocol 2: Small Spill Cleanup (inside a fume hood)
  • Containment:

    • Ensure the fume hood is operating correctly.

    • Restrict access to the area.

  • Absorption:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.

  • Neutralization:

    • Carefully pour a 3-5% sodium hypochlorite solution onto the absorbent material until it is saturated.

  • Collection:

    • Using non-sparking tools (e.g., plastic scoop), collect the absorbed and neutralized material.

    • Place the material into a heavy-duty plastic bag.

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with the 3-5% bleach solution.

    • Follow with a wipe using a water-dampened cloth.

  • Waste Disposal:

    • Seal the plastic bag containing the spill cleanup materials. Place this bag inside a second plastic bag and seal.

    • Dispose of the bagged waste and any other contaminated PPE in the appropriate solid hazardous waste container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Experiment Cleanup start Start Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Certified Fume Hood ppe->hood handle Perform Chemical Synthesis/Handling hood->handle waste_collect Collect Waste in Sealed Containers handle->waste_collect rinse Rinse Glassware with Solvent (in hood) waste_collect->rinse bleach_soak Soak Glassware in 3-10% Bleach Solution rinse->bleach_soak final_rinse Final Water Rinse and Dry bleach_soak->final_rinse end End final_rinse->end

Caption: Experimental workflow for handling this compound.

troubleshooting_odor start Odor Detected in Lab? in_hood Is all work being done in a fume hood? start->in_hood check_hood Check Fume Hood: - Sash Height - Face Velocity - Certification in_hood->check_hood No check_spills Check for Spills or Contaminated Surfaces in_hood->check_spills Yes contact_ehs Odor Persists: Contact EHS in_hood->contact_ehs If odor persists check_technique Review Handling Technique: - Work >6 inches in - Avoid rapid movements - Keep containers sealed check_hood->check_technique check_technique->start cleanup Clean and Decontaminate Spill/Surface per Protocol 2 check_spills->cleanup Yes check_waste Is waste properly contained? check_spills->check_waste No check_spills->contact_ehs If odor persists problem_solved Odor Resolved cleanup->problem_solved contain_waste Seal waste in double bags inside fume hood check_waste->contain_waste No check_waste->problem_solved Yes check_waste->contact_ehs If odor persists contain_waste->problem_solved

Caption: Troubleshooting logic for laboratory odor issues.

References

Hexamethyldisilathiane decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethyldisilathiane (HMDST).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMDST) and what are its primary applications?

A1: this compound, also known as bis(trimethylsilyl) sulfide (B99878), is an organosilicon compound with the chemical formula ((CH₃)₃Si)₂S.[1] It is a colorless liquid with a characteristic unpleasant odor.[2] HMDST is primarily used in organic synthesis as a source of the "S²⁻" anion and as a silylating agent.[1] Common applications include the conversion of oxides and chlorides to their corresponding sulfides, and the synthesis of thioamides and thiolactams from amides and lactams.[3][4]

Q2: What are the main causes of this compound (HMDST) decomposition?

A2: The primary cause of HMDST decomposition is exposure to moisture.[5] It readily hydrolyzes in the presence of water to form hexamethyldisiloxane (B120664) (HMDSO) and hydrogen sulfide (H₂S).[5] It is also sensitive to air and can decompose at elevated temperatures.[2]

Q3: How should this compound (HMDST) be properly stored?

A3: HMDST should be stored in a tightly sealed container under an inert, moisture-free atmosphere, such as nitrogen or argon.[6] It is recommended to store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

Q4: What are the hazardous decomposition products of this compound (HMDST)?

A4: Upon combustion, HMDST can produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO₂), silicon dioxide (SiO₂), and sulfur oxides (SOx).[2] Hydrolysis of HMDST yields hydrogen sulfide (H₂S), a toxic and flammable gas.[5]

Troubleshooting Guides

Issue 1: Low or No Reactivity of this compound (HMDST) in a Reaction
Potential Cause Troubleshooting Steps Experimental Protocol
HMDST Degradation The reagent may have decomposed due to improper storage or handling.Protocol 1: Verification of HMDST Quality. Before use, visually inspect the HMDST. It should be a colorless liquid.[2] A yellow discoloration may indicate the presence of elemental sulfur from decomposition. A simple ¹H NMR can be run to check for the presence of hexamethyldisiloxane (HMDSO), a common hydrolysis product.
Presence of Moisture Trace amounts of water in the reaction setup can consume HMDST.Protocol 2: Ensuring Anhydrous Reaction Conditions. 1. All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[7] 2. Use anhydrous solvents. If not commercially available, solvents should be freshly distilled from an appropriate drying agent. 3. Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).[8]
Incorrect Reagent Stoichiometry Insufficient HMDST will lead to incomplete conversion.Review the reaction stoichiometry. For reactions involving the conversion of functional groups, ensure at least the stoichiometric amount of HMDST is used. An excess may be necessary in some cases.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps Experimental Protocol
Reaction with Protic Solvents Protic solvents (e.g., alcohols, water) will react with HMDST, leading to its consumption and the formation of byproducts.Protocol 3: Solvent Selection. Choose a non-polar, aprotic solvent for reactions with HMDST, such as toluene, hexane, or tetrahydrofuran (B95107) (THF), ensuring the solvent is anhydrous.[9]
Side Reactions with Substrate The substrate may have functional groups that can also react with HMDST.Protect sensitive functional groups on the substrate before introducing HMDST. For example, hydroxyl groups can be protected as silyl (B83357) ethers using a different silylating agent.
Thermal Decomposition High reaction temperatures can lead to the decomposition of HMDST and the formation of undesired byproducts.Monitor the reaction temperature carefully. If possible, run the reaction at a lower temperature for a longer duration.

Decomposition Pathways

This compound is susceptible to decomposition through several pathways, with hydrolysis being the most common under typical laboratory conditions.

Caption: Primary decomposition pathways of this compound.

Experimental Protocols

Protocol 4: Purification of this compound by Distillation

This protocol describes the purification of HMDST to remove non-volatile impurities and decomposition products.

  • Apparatus Setup:

    • Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (e.g., nitrogen).[6][10]

    • Use a heating mantle with a magnetic stirrer for even heating. Add a few boiling chips to the distillation flask.

  • Distillation Procedure:

    • Transfer the crude HMDST to the distillation flask under an inert atmosphere.

    • Begin heating the flask gently. HMDST has a boiling point of 164 °C.[11]

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of HMDST.

    • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Storage:

    • Store the purified HMDST in a sealed container under an inert atmosphere in a cool, dry place.

Protocol 5: General Procedure for a Moisture-Sensitive Reaction Using this compound

This protocol outlines the general steps for conducting a reaction with HMDST while minimizing exposure to air and moisture.[8]

  • Reaction Setup:

    • Oven-dry all glassware and cool under a stream of dry nitrogen.

    • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while flushing with nitrogen.[8]

    • Maintain a positive pressure of nitrogen throughout the experiment, which can be visualized with an oil bubbler.

  • Reagent Handling:

    • Use anhydrous solvents.

    • Transfer HMDST and other liquid reagents to the reaction flask using a dry syringe or cannula under a positive flow of nitrogen.

    • Add solid reagents to the flask under a counter-flow of nitrogen.

  • Reaction and Work-up:

    • Run the reaction for the desired time and temperature.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding an appropriate reagent (e.g., a saturated aqueous solution if the product is stable to water).

    • Perform the work-up and purification of the product as required by the specific reaction.

Quantitative Data Summary

The following table summarizes available quantitative data related to the stability of this compound and related compounds. Direct kinetic data for HMDST is limited; therefore, data for the structurally similar Hexamethyldisilazane (HMDS) is provided as a proxy for hydrolysis kinetics.

ParameterCompoundConditionValueReference
Hydrolysis Kinetics Hexamethyldisilazane (HMDS)pH = 7, 20-35 °CFirst-order reaction[12]
pH = 7-13Rate decreases with increasing pH[12]
pH = 7Activation Energy = 28.81 kJ·mol⁻¹[12]
Thermal Stability Hexamethyldisiloxane (HMDSO)Up to 300 °CAnnual degradation rate < 3.5%[13]

Note: The thermal stability data for HMDSO, the hydrolysis product of HMDST, suggests that the Si-O-Si linkage is relatively stable at elevated temperatures. The Si-S-Si linkage in HMDST is expected to be less stable.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for using this compound in a moisture-sensitive organic synthesis reaction.

HMDST_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glassware Oven-Dry Glassware solvents Use Anhydrous Solvents inert_atm Assemble under Inert Atmosphere add_reagents Add Reagents via Syringe/Cannula inert_atm->add_reagents run_reaction Run Reaction at Desired Temperature add_reagents->run_reaction monitor Monitor Reaction (TLC, GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (e.g., Distillation, Chromatography) extract->purify

Caption: General experimental workflow for using HMDST.

References

Validation & Comparative

A Comparative Guide to Thionation Reagents: Hexamethyldisilathiane vs. Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl, a transformation known as thionation, is a critical step in the synthesis of a wide array of sulfur-containing compounds with applications in medicinal chemistry and materials science. Among the various thionating agents available, Hexamethyldisilathiane (HMDS) and Lawesson's Reagent (LR) are two of the most prominent. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific synthetic needs.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each reagent is crucial for their safe and effective handling in a laboratory setting.

PropertyThis compound (HMDS)Lawesson's Reagent (LR)
Molecular Formula C6H18SSi2C14H14O2P2S4
Molecular Weight 178.42 g/mol 404.47 g/mol
Appearance Clear liquid[1]Slightly yellow powder[2]
Boiling Point 163 °C @ 170 mmHg[1]525.8±60.0 °C (Predicted)[3]
Melting Point Not available228 - 230 °C[3]
Solubility Soluble in most organic solvents. Reacts with water.[4]Soluble in THF, toluene, xylene.[5] Moisture sensitive.[2]
Stench Stench[1]Unpleasant smelling impurities and byproducts.[5] Contact with water liberates toxic gas.[6]

Reactivity and Substrate Scope

Both this compound and Lawesson's Reagent are effective for the thionation of a variety of carbonyl compounds. However, their reactivity profiles and substrate scope can differ.

Lawesson's Reagent is a versatile and widely used thionating agent for the conversion of ketones, esters, amides, lactones, lactams, and quinones into their corresponding thiocarbonyl analogues.[7][8] The general reactivity trend for LR is: amides > ketones > esters.[9][10] Electron-rich carbonyls tend to react faster.[7]

This compound (HMDS) is also a potent thionating agent. It is often used in combination with an oxophilic promoter, such as phosphorus oxychloride, triphosgene, or oxalyl chloride, for the thionation of amides and lactams.[11][12] This combination generates a Vilsmeier-type intermediate which is then thionated by HMDS. HMDS can also be used in conjunction with phosphorus pentasulfide (P4S10), a combination known as Curphey's reagent, which has shown high reactivity.[13][14][15]

Reaction Conditions and Performance: A Quantitative Comparison

The choice of thionating agent can significantly influence reaction conditions and outcomes. The following table summarizes representative experimental data for the thionation of amides, a common transformation in drug development.

ReagentSubstrateReagent EquivalentsSolventTemperature (°C)TimeYield (%)Reference
Lawesson's ReagentGeneric Amide0.5THFRoom Temp30 min86[16]
Lawesson's ReagentN-p-methylphenylbenzamide0.52TolueneReflux (110°C)3 h79[16]
P4S10/HMDO*N,N-dimethylbenzamide0.18 (P4S10)Dichloromethane (B109758)Reflux (40°C)1.5 h87[16]

*HMDO (Hexamethyldisiloxane) is structurally similar to HMDS and is used here for comparison as part of Curphey's reagent. The combination of P4S10 and HMDS is also effective.[14][17][18]

Reaction Mechanisms

Understanding the reaction mechanisms provides insight into the reactivity and potential byproducts of each reagent.

Lawesson's Reagent is believed to function via a dissociative mechanism where the central four-membered ring opens upon heating to form two reactive dithiophosphine ylides.[7][9] These ylides then react with the carbonyl compound in a manner analogous to the Wittig reaction.[10][19]

Lawessons_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Heat Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Carbonyl Carbonyl (R-C(=O)-R') Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl (R-C(=S)-R') Intermediate->Thiocarbonyl Byproduct Phosphorus Byproduct Intermediate->Byproduct

This compound , when used with an oxophilic promoter, is thought to proceed through the formation of a highly reactive intermediate, such as a chloro iminium ion from an amide, which is then attacked by the sulfur of HMDS.

HMDS_Mechanism Amide Amide Intermediate Vilsmeier-type Intermediate Amide->Intermediate Promoter Oxophilic Promoter (e.g., POCl3) Promoter->Intermediate Thioamide Thioamide Intermediate->Thioamide HMDS This compound ((CH3)3Si)2S HMDS->Thioamide Byproducts Byproducts

Experimental Protocols

Detailed methodologies are essential for reproducible experimental results.

Thionation of an Amide using Lawesson's Reagent

This protocol is adapted from a general procedure for the thionation of amides in THF.[5]

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Lawesson's Reagent in a sufficient volume of anhydrous THF to achieve complete dissolution.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.[5]

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Perform an aqueous work-up by adding water to the residue and extracting the product with ether. It is crucial to wash thoroughly with water to remove phosphorus byproducts.[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired thioamide.

LR_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Lawesson's Reagent in THF B Add Amide Solution A->B C Stir at Room Temperature (Monitor by TLC) B->C D Solvent Evaporation C->D E Aqueous Work-up & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure Thioamide G->H

Thionation of an Amide using this compound and an Oxophilic Promoter

This protocol is based on the conversion of amides to thioamides using HMDS and an activating agent.[11][12]

Materials:

  • Amide (1.0 equiv)

  • Oxophilic promoter (e.g., Phosphorus oxychloride, 1.1 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the amide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxophilic promoter (e.g., phosphorus oxychloride) to the cooled solution.

  • Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the intermediate.

  • Add this compound to the reaction mixture and allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Work-up and Purification

The ease of purification is a significant consideration in process development.

Lawesson's Reagent reactions often require chromatographic purification to remove phosphorus-containing byproducts.[5] An extensive aqueous work-up is recommended to minimize these impurities before chromatography.[5]

The combination of P4S10 and HMDO (a close relative of HMDS) has been reported to have an advantage in that the reagent-derived byproducts can often be removed by a simple hydrolytic workup or filtration through a plug of silica gel, potentially avoiding the need for column chromatography.[14][17][18]

Safety and Handling

Both reagents present hazards and should be handled with appropriate safety precautions in a well-ventilated fume hood.

This compound is a flammable liquid and vapor.[1][20] It is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][21] It is also moisture-sensitive.[20]

Lawesson's Reagent is a powder that may cause eye, skin, and respiratory tract irritation.[2] It is moisture-sensitive and contact with water liberates toxic and flammable gases.[2][6][22] The toxicological properties have not been fully investigated.[2]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The choice between this compound and Lawesson's Reagent for thionation depends on several factors, including the substrate, desired reaction conditions, and scale of the synthesis.

  • Lawesson's Reagent is a well-established, versatile reagent with a broad substrate scope and often provides good yields under relatively mild conditions. However, purification can be challenging due to phosphorus byproducts.

  • This compound , particularly when used in combination with an oxophilic promoter or P4S10, offers a powerful alternative. The potential for a simpler work-up and purification procedure makes it an attractive option, especially for larger-scale syntheses.

Ultimately, the optimal choice of reagent and conditions should be determined through empirical evaluation for each specific application. This guide provides a foundational understanding to aid in this critical decision-making process for researchers and professionals in the field of chemical synthesis.

References

A Comparative Guide to Sulfrizing Agents: (TMS)₂S in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation. This reaction, known as thionation, unlocks a diverse array of organosulfur compounds, many of which are integral to pharmaceuticals and other biologically active molecules. The choice of sulfurizing agent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and the complexity of purification. This guide provides an objective comparison of bis(trimethylsilyl)sulfide ((TMS)₂S) with other common thionating agents, supported by experimental data, to inform reagent selection.

Overview of Key Sulfrizing Agents

The thionation landscape is primarily dominated by phosphorus-based reagents and silicon-based reagents. While phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been the traditional workhorses, (TMS)₂S has emerged as a valuable alternative with distinct advantages.

  • Bis(trimethylsilyl)sulfide ((TMS)₂S): A versatile and reactive sulfur source, (TMS)₂S is particularly useful for the thionation of a wide range of carbonyl compounds, including amides, esters, ketones, and lactams. Its reactivity is often enhanced by the use of a Lewis acid catalyst.

  • Lawesson's Reagent (LR): A well-established and widely used thionating agent, LR is known for its effectiveness in converting amides and ketones to their corresponding thio-analogs. It is generally more soluble and reactive than P₄S₁₀ under milder conditions.[1]

  • Phosphorus Pentasulfide (P₄S₁₀): A foundational, cost-effective sulfurizing agent.[2] However, it often requires harsh reaction conditions, such as high temperatures and long reaction times, and its poor solubility can be a drawback.[3][4]

  • Curphey's Reagent (P₄S₁₀/HMDO): A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO), this reagent system often provides enhanced reactivity and cleaner reactions compared to P₄S₁₀ alone, with a simpler workup than Lawesson's reagent.[5][6]

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.

Thionation of Amides

Amides are a key functional group in many pharmaceutical compounds, and their conversion to thioamides is a common strategy in drug design.

SubstrateReagentEquivalents of ReagentSolventTemperature (°C)TimeYield (%)Reference
Generic AmideLawesson's Reagent0.5THFRoom Temp30 min86[3]
N,N-dimethylbenzamideP₄S₁₀/HMDO0.18 (P₄S₁₀)DichloromethaneReflux (40)1.5 h87[3]
General AmidesP₄S₁₀ExcessToluene/XyleneReflux (110-140)6-10 hVariable[3]
N-p-methylphenylbenzamideLawesson's Reagent0.52TolueneReflux (110)3 h79[3]

Key Observations:

  • Lawesson's Reagent (LR) is a mild and efficient thionating agent for amides, often providing high yields at room temperature with short reaction times.[3] However, the workup can be complicated by phosphorus-containing byproducts that may require chromatographic separation.[3]

  • Curphey's Reagent (P₄S₁₀/HMDO) offers a significant improvement over P₄S₁₀ alone, with yields comparable or superior to those obtained with Lawesson's Reagent.[3] A key advantage is the simpler workup, where byproducts can be removed by a simple hydrolytic workup or filtration.[5]

  • Phosphorus Pentasulfide (P₄S₁₀) is a classical and cost-effective reagent but generally requires harsh reaction conditions and often a large excess of the reagent, which can lead to the formation of unwanted side products.[3][4]

Thionation of Esters

The thionation of esters to thionoesters can be more challenging than that of amides.

SubstrateReagentSolventTime (h)Yield (%)Reference
Ethyl benzoateP₄S₁₀/HMDOXylene8~80[4]
Methyl 4-nitrobenzoateP₄S₁₀/HMDOXylene1428[4]
Methyl 4-nitrobenzoateLawesson's ReagentXylene174[4]
Ethyl cinnamateP₄S₁₀/HMDOToluene-> LR yield[4]

Key Observations:

  • For the thionation of esters, Curphey's Reagent (P₄S₁₀/HMDO) has been shown to be superior to Lawesson's Reagent, providing higher yields in shorter reaction times for several substrates.[4]

Thionation of Ketones

Ketones are generally reactive towards thionating agents.

SubstrateReagentSolventYield (%)Reference
BenzophenoneP₄S₁₀/HMDOXylene95[4]
BenzophenoneLawesson's ReagentXylene95[4]
BenzophenoneP₄S₁₀Xylene38[4]

Key Observations:

  • Both Curphey's Reagent (P₄S₁₀/HMDO) and Lawesson's Reagent are highly effective for the thionation of ketones, providing excellent yields.[4]

  • P₄S₁₀ alone is significantly less effective for ketone thionation under the same conditions.[4]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these thionating agents provides insight into their reactivity and potential side reactions.

(TMS)₂S Reaction Pathway

The thionation using (TMS)₂S is often catalyzed by a Lewis acid. The reaction is believed to proceed through the activation of the carbonyl group by the Lewis acid, making it more susceptible to nucleophilic attack by the sulfur of (TMS)₂S. A subsequent [2+2] cycloaddition is proposed, followed by elimination of a stable silicon-oxygen species to yield the thiocarbonyl.

G cluster_0 Reaction Pathway of (TMS)₂S Carbonyl R₂C=O Activated_Carbonyl Activated Carbonyl [R₂C=O-LA] Carbonyl->Activated_Carbonyl Coordination Lewis_Acid Lewis Acid (e.g., B(C₆F₅)₃) Lewis_Acid->Activated_Carbonyl Intermediate Cyclic Intermediate Activated_Carbonyl->Intermediate + (TMS)₂S TMS2S (TMS)₂S TMS2S->Intermediate Thiocarbonyl R₂C=S Intermediate->Thiocarbonyl Elimination Byproduct (TMS)₂O + Lewis Acid Intermediate->Byproduct G cluster_1 Reaction Pathway of Lawesson's Reagent LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Dithiophosphine Ylide (Monomer) LR_Dimer->LR_Monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate + Carbonyl Carbonyl Carbonyl Compound Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Compound Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct G cluster_2 General Thionation Workflow Start Start: Carbonyl Compound Reagent_Selection Select Sulfrizing Agent ((TMS)₂S, LR, P₄S₁₀, etc.) Start->Reagent_Selection Reaction Thionation Reaction (Solvent, Heat, Inert Atm.) Reagent_Selection->Reaction Monitoring Monitor Progress (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup & Purification Monitoring->Workup Complete End End: Thiocarbonyl Compound Workup->End

References

A Comparative Guide to the Selectivity of Hexamethyldisilathiane in Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate world of drug development where molecules often possess multiple reactive sites. The thionation of carbonyl groups—the conversion of a C=O to a C=S group—is a critical transformation for modifying the biological activity and physicochemical properties of lead compounds. Hexamethyldisilathiane ((TMS)₂S or HMDST) has emerged as a versatile reagent for this purpose, offering a unique reactivity profile. This guide provides an objective comparison of HMDST's performance, particularly in the context of its combination with phosphorus pentasulfide (P₄S₁₀) as "Curphey's Reagent," against the widely used Lawesson's Reagent (LR).

Performance Comparison of Thionating Reagents

The choice of thionating reagent is dictated by the substrate's reactivity, the desired selectivity, and practical considerations such as reaction conditions and work-up procedures. The general order of carbonyl reactivity towards thionating reagents is Amides > Ketones > Esters. This inherent difference in reactivity forms the basis for the chemoselectivity observed in multifunctional compounds.

Quantitative Comparison of Thionating Reagents

The following tables summarize quantitative data from various studies, comparing the efficacy of HMDST (as part of Curphey's Reagent) and Lawesson's Reagent in the thionation of different carbonyl compounds.

Table 1: Thionation of Amides

ReagentSubstrateReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentN-phenylbenzamide0.5Toluene110379[1]
P₄S₁₀/HMDSO (Curphey's)N,N-dimethylbenzamide0.18 (P₄S₁₀)Dichloromethane (B109758)40 (reflux)1.587[1]
Lawesson's ReagentDipeptide (amide bond)Multiple additionsTolueneReflux-Incomplete[2]
P₄S₁₀/HMDSO (Curphey's)Dipeptide (amide bond)-DichloromethaneReflux-67-96[2]

Table 2: Thionation of Esters

ReagentSubstrateReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentMethyl benzoate0.5Xylene140 (reflux)174[3]
P₄S₁₀/HMDSO (Curphey's)Methyl benzoate0.25 (P₄S₁₀)Xylene140 (reflux)1428[3]
Lawesson's ReagentEthyl 2-phenylacetate0.5Xylene140 (reflux)1651[3]
P₄S₁₀/HMDSO (Curphey's)Ethyl 2-phenylacetate0.25 (P₄S₁₀)Xylene140 (reflux)1675[3]

Table 3: Thionation of Ketones

ReagentSubstrateReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentAcetophenone0.5Toluene110295
P₄S₁₀/HMDSO (Curphey's)Chalcone-Toluene110192
P₄S₁₀/HMDSO (Curphey's)Steroidal α,β-unsaturated ketone-ODCB (MW)--11-26[4]

HMDSO (Hexamethyldisiloxane) is used in Curphey's Reagent, which is a close structural analog of HMDST and is often used to generate the active thionating species in situ with P₄S₁₀. ODCB: 1,2-dichlorobenzene; MW: Microwave irradiation

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the thionation of amides and ketones.

Protocol 1: Thionation of an Amide using Lawesson's Reagent

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amide in anhydrous toluene.

  • Add Lawesson's Reagent to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the corresponding thioamide.[1]

Protocol 2: Thionation of an Amide using P₄S₁₀/HMDSO (Curphey's Method)

Materials:

Procedure:

  • To a stirred suspension of the amide and P₄S₁₀ in anhydrous dichloromethane in a round-bottom flask, add HMDSO at room temperature.[1]

  • Heat the reaction mixture to reflux (approximately 40 °C).

  • Monitor the reaction by TLC. Reaction times typically range from 30 minutes to a few hours.

  • After completion, cool the reaction mixture.

  • The work-up is often simplified as the byproducts can be removed by a simple hydrolytic workup or by filtration through a short plug of silica gel, which can avoid the need for extensive chromatography.[3][5]

Protocol 3: Thionation of a Ketone using P₄S₁₀/HMDSO under Microwave Irradiation

Materials:

  • Ketone (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Hexamethyldisiloxane (HMDSO)

  • 1,2-Dichlorobenzene (ODCB)

Procedure:

  • In a microwave-safe vessel, combine the ketone, P₄S₁₀, and HMDSO in 1,2-dichlorobenzene.

  • Subject the mixture to microwave irradiation. The power and time will need to be optimized for the specific substrate.

  • After the reaction is complete, cool the vessel.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.[4]

Selectivity in Multifunctional Compounds

The selective thionation of one carbonyl group in the presence of others is a significant challenge. The inherent reactivity order (amides > ketones > esters) provides a basis for achieving chemoselectivity.

While direct quantitative comparisons of HMDST's selectivity on a single substrate bearing multiple different carbonyls are not abundant in the literature, studies on dipeptides containing both amide and ester functionalities demonstrate the superior selectivity of the P₄S₁₀/HMDSO system. In these cases, the amide bond is selectively thionated while the ester group remains intact, a feat that is often challenging with Lawesson's Reagent which can lead to incomplete reactions or require harsher conditions.[2]

The higher reactivity of Curphey's reagent can also be advantageous for achieving multiple thionations in molecules with several carbonyl groups, as seen in the synthesis of multi-thionated perylenediimides.[6] This suggests that by carefully controlling stoichiometry and reaction conditions, a degree of selectivity can be achieved.

Visualizing Reaction Pathways and Workflows

dot

Thionation_Workflow Start Start: Multifunctional Carbonyl Compound Reagent Select Thionating Reagent (HMDST/P4S10 or LR) Start->Reagent Reaction Thionation Reaction (Solvent, Temperature, Time) Reagent->Reaction Workup Workup (Hydrolytic or Chromatographic) Reaction->Workup Product End: Selectively Thionated Product Workup->Product

Caption: General experimental workflow for selective thionation.

dot

Lawessons_Reagent_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Monomer LR_dimer->LR_monomer Dissociation Intermediate [2+2] Cycloaddition Intermediate LR_monomer->Intermediate Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation with Lawesson's Reagent.

dot

Curpheys_Reagent_Pathway cluster_reagents Reagent Preparation cluster_reaction Thionation P4S10 P4S10 Active_Species Reactive Thionating Species P4S10->Active_Species HMDSO HMDSO HMDSO->Active_Species Carbonyl Substrate (e.g., Amide) Active_Species->Carbonyl Reaction Thio_Product Thionated Product (e.g., Thioamide) Carbonyl->Thio_Product

Caption: Conceptual pathway for thionation using Curphey's Reagent.

Conclusion

This compound, particularly when used in combination with P₄S₁₀ as Curphey's Reagent, presents a powerful and often superior alternative to Lawesson's Reagent for the thionation of carbonyl compounds. The data indicates that Curphey's reagent can provide higher yields, especially for less reactive esters, and demonstrates excellent chemoselectivity for amides in the presence of esters.[2][3] The simplified work-up procedure is a significant practical advantage, reducing the reliance on column chromatography.[3][5]

For researchers and drug development professionals, the choice of thionating reagent will depend on the specific substrate and the desired outcome. While Lawesson's Reagent remains a viable option, the evidence suggests that the P₄S₁₀/HMDSO system offers a more reactive, selective, and user-friendly approach for the synthesis of complex, multifunctional molecules. Future studies directly comparing the chemoselectivity of neat HMDST on a range of dicarbonyl compounds would be highly valuable to the synthetic community.

References

A Comparative Guide to Thionating Reagents for Large-Scale Synthesis: A Cost-Benefit Analysis of Hexamethyldisilathiane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of carbonyls to thiocarbonyls is a critical transformation in the synthesis of a wide array of sulfur-containing compounds. While Lawesson's Reagent has historically been a dominant choice, the demands of large-scale synthesis necessitate a thorough evaluation of alternatives. This guide provides a comprehensive cost-benefit analysis of Hexamethyldisilathiane (HMDT) and its analogues, comparing its performance, cost-effectiveness, and safety profile against established reagents like Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).

The selection of an appropriate thionating agent for industrial applications hinges on a multitude of factors beyond mere reactivity. These include the ease of workup, waste disposal, safety, and overall process economics. This guide will delve into these critical aspects, supported by experimental data, to provide a clear framework for informed decision-making in large-scale synthesis.

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance across various substrates. The following tables summarize quantitative data from comparative studies, with a focus on reaction yields, conditions, and key considerations for large-scale applications. Hexamethyldisiloxane (HMDSO) in combination with P₄S₁₀, known as Curphey's Reagent, is a close analogue of HMDT and its performance is considered representative.[1][2]

Table 1: Thionation of Amides

ReagentSubstrateYield (%)Temperature (°C)Time (h)Key Considerations
This compound (HMDT) / Curphey's Reagent (P₄S₁₀/HMDSO) N,N-dimethylbenzamide8740 (reflux)1.5Simpler, non-chromatographic workup.[3]
Lawesson's Reagent (LR) Generic Amide86Room Temp0.5Mild conditions, but workup can be complicated by phosphorus byproducts requiring chromatography.[3]
Lawesson's Reagent (LR) N-p-methylphenylbenzamide79110 (reflux)3Established reagent with broad applicability.[3]
Phosphorus Pentasulfide (P₄S₁₀) General AmidesVariable (often lower than LR)110-140 (reflux)6-10Harsh reaction conditions, often requires a large excess of reagent.[3]

Table 2: Thionation of Esters and Lactones

ReagentSubstrateYield (%)Temperature (°C)Time (h)Key Considerations
Curphey's Reagent (P₄S₁₀/HMDSO) Various EstersGenerally ≥ LR yieldsRefluxVariableYields are comparable or superior to LR; byproducts are easily removed by hydrolytic workup or filtration.
Lawesson's Reagent (LR) Various EstersGood to HighRefluxVariableReliable, but chromatographic purification is often necessary.
Phosphorus Pentasulfide (P₄S₁₀) General EstersOften low and variableHigh (reflux)LongInefficient for many esters, harsh conditions.

Cost-Benefit Analysis for Large-Scale Synthesis

For industrial applications, the cost of reagents, operational efficiency, and waste management are paramount. This section provides a comparative analysis of these factors.

Table 3: Cost and Logistical Comparison of Thionating Reagents

FeatureThis compound (HMDT) & AnaloguesLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)
Reagent Cost (Bulk) Moderate to HighHighLow
Workup & Purification Simple hydrolytic workup or filtration; avoids chromatography.[1]Often requires column chromatography to remove phosphorus byproducts.Can be complex due to harsh reaction conditions and byproducts.
Waste Disposal Generates siloxane-based byproducts, which are generally considered less hazardous than phosphorus-based waste.Produces toxic phosphorus-containing aqueous waste, which can be problematic and costly to dispose of.[4]Generates significant phosphorus-based waste streams.
Safety & Handling Flammable liquid, toxic upon ingestion, inhalation, or skin contact. Requires handling in a well-ventilated area with appropriate personal protective equipment.Solid with a strong, unpleasant stench. Contact with water liberates toxic gas.[1]Highly flammable solid, reacts violently with water, liberating toxic and flammable hydrogen sulfide (B99878) gas.
Scalability High, due to simplified workup and reduced need for chromatography.Moderate, limited by the need for large-scale chromatography and handling of malodorous compounds.Moderate, challenged by harsh reaction conditions and safety concerns.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative methodologies for the thionation of a generic secondary amide.

Protocol 1: Thionation of a Secondary Amide using this compound (HMDT) and an Oxophilic Promoter

This protocol is adapted from the work of Smith and Fuchs, who demonstrated the use of HMDT for the conversion of amides and lactams to their corresponding thioamides and thiolactams.[5]

Materials:

  • Secondary Amide (1.0 equiv)

  • Oxophilic Promoter (e.g., phosphorus oxychloride, triphosgene, or oxalyl chloride) (1.1 equiv)

  • This compound (HMDT) (1.5 equiv)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary amide in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxophilic promoter to the cooled solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier-type intermediate.

  • To this mixture, add this compound (HMDT) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or simple filtration, avoiding the need for column chromatography.

Protocol 2: Thionation of a Secondary Amide using Lawesson's Reagent

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary amide and Lawesson's Reagent in the anhydrous solvent.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the substrate) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue is then subjected to column chromatography on silica (B1680970) gel to separate the desired thioamide from the phosphorus-containing byproducts.

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and application of these reagents, the following diagrams illustrate a general experimental workflow and a decision-making flowchart.

experimental_workflow cluster_workup Workup Options start Start: Carbonyl Compound reagent_prep Prepare Thionating Reagent Solution/Suspension start->reagent_prep reaction Combine Reactants and Solvent under Inert Atmosphere reagent_prep->reaction heating Heat to Desired Temperature (if required) reaction->heating monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) heating->monitoring workup Reaction Workup monitoring->workup hydrolytic Hydrolytic Workup (HMDT/Curphey's) workup->hydrolytic HMDT chromatography Aqueous Extraction & Column Chromatography (LR) workup->chromatography LR purification Purification product Final Thioamide Product purification->product hydrolytic->purification chromatography->purification

Caption: General experimental workflow for a thionation reaction.

reagent_selection start Start: Need to Perform a Thionation Reaction scale What is the scale of the synthesis? start->scale large_scale Large-Scale scale->large_scale Large small_scale Small-Scale / Lab-Scale scale->small_scale Small workup_priority Is simplified workup a high priority? large_scale->workup_priority mild_conditions Are mild reaction conditions required? small_scale->mild_conditions cost_priority Is lowest reagent cost the primary driver? workup_priority->cost_priority No hmdt Consider HMDT or Curphey's Reagent workup_priority->hmdt Yes lr Lawesson's Reagent is a good option cost_priority->lr No p4s10 Consider P4S10 (with caution) cost_priority->p4s10 Yes mild_conditions->workup_priority No mild_conditions->lr Yes

Caption: Decision flowchart for selecting a thionating reagent.

Conclusion: The Strategic Advantage of this compound in Large-Scale Synthesis

While Lawesson's Reagent remains a valuable tool in the synthetic chemist's arsenal, particularly for small-scale applications where its mild conditions are advantageous, its drawbacks in terms of workup and waste disposal become pronounced at an industrial scale. Phosphorus Pentasulfide, though inexpensive, often necessitates harsh conditions that can be detrimental to complex molecules and pose significant safety challenges.

This compound and its analogue, Curphey's Reagent, present a compelling alternative for large-scale thionation. The most significant advantage lies in the simplified workup procedure, which obviates the need for costly and time-consuming chromatographic purification. This operational efficiency, coupled with the generation of less hazardous waste streams, can lead to substantial cost savings and a more environmentally benign process. While the initial reagent cost of HMDT may be higher than P₄S₁₀, the overall process economics, when considering downstream processing and waste management, often favor its use in industrial settings. For drug development professionals and process chemists, the adoption of HMDT-based thionation strategies can lead to more efficient, scalable, and sustainable manufacturing processes.

References

Green Chemistry Alternatives to Hexamethyldisilathiane for Thionation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, the development of environmentally benign reagents is paramount. Hexamethyldisilathiane (HMDS) has been utilized as a sulfurating agent; however, a range of alternative reagents offer distinct advantages in terms of efficiency, safety, and greener reaction profiles. This guide provides a comprehensive comparison of prominent green chemistry alternatives to HMDS for the thionation of carbonyl compounds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.

Executive Summary

The thionation of carbonyl compounds, converting them into their thiocarbonyl analogs, is a fundamental reaction in organic synthesis. While this compound (HMDS) can effect this transformation, several alternative reagents, most notably Lawesson's Reagent (LR) and its derivatives, as well as combinations like Phosphorus Pentasulfide (P₄S₁₀) with Hexamethyldisiloxane (B120664) (HMDO), known as Curphey's Reagent, offer more established and often greener methodologies.

This guide focuses on a direct comparison of these alternatives, presenting experimental data on their performance with various substrates. A key finding is that while Lawesson's Reagent is a versatile and effective thionating agent, the P₄S₁₀/HMDO system presents a significant green advantage due to a much simpler workup procedure that avoids extensive chromatography, thereby reducing solvent waste.

Performance Comparison of Thionating Reagents

The efficacy of a thionating reagent is best assessed by comparing its performance across a range of substrates under various conditions. The following tables summarize quantitative data for the thionation of amides, esters, and ketones with Lawesson's Reagent, Curphey's Reagent, and this compound.

Thionation of Amides
SubstrateReagentEquivalents of ReagentSolventTemperature (°C)TimeYield (%)Reference
Generic AmideLawesson's Reagent (LR)0.5THFRoom Temp30 min86[1]
N,N-dimethylbenzamideP₄S₁₀/HMDO (Curphey's Reagent)0.18 (P₄S₁₀)DichloromethaneReflux (40)1.5 h87[1]
N-p-methylphenylbenzamideLawesson's Reagent (LR)0.52TolueneReflux (110)3 h79[1]
Secondary/Tertiary AmidesHMDS / POCl₃----Good to Excellent-
Thionation of Esters
SubstrateReagentSolventTime (h)Yield (%)Reference
Ethyl benzoateP₄S₁₀/HMDOXylene8~80[2]
Methyl 4-nitrobenzoateP₄S₁₀/HMDOXylene1428[2]
Methyl 4-nitrobenzoateLawesson's ReagentXylene174[2]
Ethyl cinnamateP₄S₁₀/HMDOToluene-> LR yield[2]
Thionation of Ketones
SubstrateReagentCatalystYield (%)Reference
Various KetonesHMDSCoCl₂·6H₂O70-88-

Green Chemistry Considerations

A central aspect of modern synthetic chemistry is the adoption of greener methods. The choice of a thionating reagent has significant implications for the overall environmental impact of a synthesis.

  • Lawesson's Reagent (LR): While effective, reactions with LR often require purification by column chromatography to remove phosphorus-containing byproducts.[3] This necessitates the use of large volumes of solvents, contributing to chemical waste.[3]

  • P₄S₁₀/HMDO (Curphey's Reagent): This combination offers a distinct green advantage. The byproducts of this reaction can often be removed by a simple hydrolytic workup or by filtration through a small plug of silica (B1680970) gel.[4][5] This significantly reduces the need for extensive chromatographic purification, leading to a substantial decrease in solvent consumption and waste generation.[4][5]

  • This compound (HMDS): The byproducts of thionation using HMDS are typically volatile siloxanes, which can be easier to remove than the phosphorus byproducts of LR. However, the requirement for catalysts or promoters should be considered in the overall green assessment.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the thionation of an amide using Lawesson's Reagent and Curphey's Reagent.

Thionation of a Generic Amide using Lawesson's Reagent

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve Lawesson's Reagent in anhydrous THF.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30 minutes to a few hours), evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Thionation of N,N-dimethylbenzamide using P₄S₁₀/HMDO (Curphey's Reagent)

Materials:

  • N,N-dimethylbenzamide (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.18 equiv)

  • Hexamethyldisiloxane (HMDO) (5 equiv relative to P₄S₁₀)

  • Anhydrous Dichloromethane

Procedure:

  • To a suspension of N,N-dimethylbenzamide and P₄S₁₀ in anhydrous dichloromethane, add HMDO.

  • Heat the reaction mixture to reflux (40°C).

  • Monitor the reaction progress by TLC.

  • After completion (typically 1.5 hours), cool the reaction mixture to room temperature.

  • The workup is simplified as the byproducts can often be removed by a hydrolytic workup or by filtration through a short plug of silica gel.[1][5]

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms provides insight into the reactivity and potential byproducts of each thionating agent.

Thionation_Workflow start Start: Carbonyl Compound reagent_selection Select Thionating Reagent (LR, P₄S₁₀/HMDO, HMDS) start->reagent_selection reaction Thionation Reaction: Add Reagent & Solvent reagent_selection->reaction workup Workup & Purification reaction->workup product End: Thiocarbonyl Compound workup->product analysis Characterization product->analysis

Caption: General experimental workflow for a thionation reaction.

The mechanism of thionation with Lawesson's Reagent is believed to proceed through a reactive dithiophosphine ylide intermediate.

Lawessons_Reagent_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl Carbonyl Compound R-C(=O)-R' Carbonyl->Intermediate Thione Thiocarbonyl Compound R-C(=S)-R' Intermediate->Thione Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

For the P₄S₁₀/HMDO system, it is proposed that HMDO prevents the formation of polymeric phosphorus byproducts by capping reactive intermediates.

P4S10_HMDO_Mechanism P4S10 P₄S₁₀ P2S5 P₂S₅ (Reactive Species) P4S10->P2S5 Dissociation Intermediate Phosphorus-Oxygen Intermediate P2S5->Intermediate + Carbonyl Carbonyl Carbonyl Compound Carbonyl->Intermediate Capped_Intermediate Silylated Intermediate Intermediate->Capped_Intermediate + HMDO HMDO HMDO HMDO->Capped_Intermediate Thione Thiocarbonyl Compound Capped_Intermediate->Thione Byproduct Silylated Phosphate Byproducts Capped_Intermediate->Byproduct

References

A Comparative Guide to Thionating Agents: Hexamethyldisilathiane and its Alternatives for Amide to Thioamide Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of an amide to a thioamide is a critical transformation in medicinal chemistry and drug development, often leading to compounds with enhanced biological activity and metabolic stability. This guide provides an objective comparison of Hexamethyldisilathiane (HMDS) and its common alternatives, primarily the widely-used Lawesson's Reagent, for the thionation of amides. The performance of these reagents is evaluated based on experimental data from peer-reviewed literature, with a focus on spectroscopic techniques for confirming successful thionation.

Performance Comparison of Thionating Reagents

The choice of a thionating agent is often a balance between reactivity, reaction conditions, yield, and ease of purification. While this compound is a potent thionating agent, it is often used in combination with a Lewis acid or as part of a reagent system like Curphey's Reagent (P₄S₁₀/HMDO). Lawesson's Reagent, on the other hand, is a commercially available, single-component reagent that is widely used for a variety of carbonyl compounds.

Table 1: Performance Comparison of Thionating Agents for Amides

Reagent/SystemSubstrateReagent EquivalentsSolventTemperature (°C)TimeYield (%)Reference
Lawesson's ReagentGeneric Amide0.5THFRoom Temp30 min86[1]
Lawesson's ReagentN-p-methylphenylbenzamide0.52TolueneReflux (110°C)3 h79[1]
P₄S₁₀/HMDO (Curphey's Reagent)N,N-dimethylbenzamide0.18 (P₄S₁₀)DichloromethaneReflux (40°C)1.5 h87[1]
P₄S₁₀Amides (General)ExcessToluene/XyleneReflux (110-140°C)6-10 hVariable[1]

Note: The data presented in this table is compiled from various sources and does not represent a direct head-to-head comparison under identical conditions. Reaction outcomes can be highly substrate-dependent.

Key Observations:

  • Lawesson's Reagent (LR) is a versatile and efficient thionating agent, often providing high yields under mild conditions with relatively short reaction times. However, a significant drawback is the formation of phosphorus-containing byproducts that can complicate purification, often necessitating column chromatography.[1]

  • The P₄S₁₀/Hexamethyldisiloxane (B120664) (HMDO) system, a close analogue of using this compound, offers comparable or even superior yields to Lawesson's Reagent.[2][3] A major advantage of this system is the simpler workup, where byproducts can often be removed by a simple hydrolytic workup or filtration, avoiding the need for chromatography.[2]

  • Phosphorus Pentasulfide (P₄S₁₀) alone is a more traditional and cost-effective reagent, but it generally requires harsher reaction conditions, including higher temperatures and longer reaction times, which can lead to lower yields and the formation of side products.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the thionation of amides using Lawesson's Reagent and the P₄S₁₀/HMDO system.

Protocol 1: Thionation of an Amide using Lawesson's Reagent

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Lawesson's Reagent in anhydrous THF.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure thioamide.

Protocol 2: Thionation of an Amide using P₄S₁₀/Hexamethyldisiloxane (HMDO)

Materials:

  • Amide (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.18 - 0.25 equiv)

  • Hexamethyldisiloxane (HMDO) (5 equiv relative to P₄S₁₀)

  • Anhydrous Dichloromethane or Toluene

Procedure:

  • To a suspension of the amide and P₄S₁₀ in the chosen anhydrous solvent in a round-bottom flask, add HMDO at room temperature.

  • Heat the reaction mixture to reflux (40°C for dichloromethane, 110°C for toluene).

  • Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Perform a hydrolytic workup by carefully adding water and stirring for a short period.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or filtration through a short plug of silica gel.

Spectroscopic Analysis for Thionation Confirmation

Confirmation of the conversion of an amide to a thioamide is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: This is one of the most definitive methods for confirming thionation. The carbon of the thiocarbonyl group (C=S) is significantly deshielded compared to the carbonyl carbon (C=O) of the starting amide. This results in a substantial downfield shift of the ¹³C NMR signal, typically appearing in the range of 190-210 ppm for thioamides, whereas the corresponding amide carbonyl carbon appears around 160-180 ppm.[4][5]

  • ¹H NMR: The chemical shifts of protons near the amide/thioamide functionality can also be affected. The N-H proton of a thioamide is generally observed at a higher chemical shift (more downfield) compared to the corresponding amide, which can be attributed to differences in hydrogen bonding and electronic effects.[4][6]

Table 2: Typical ¹³C and ¹H NMR Chemical Shifts for Amides and Thioamides

Functional GroupAtomTypical Chemical Shift (ppm)Key Observation
AmideC=O160 - 180Carbonyl carbon signal
ThioamideC=S190 - 210Significant downfield shift of the thiocarbonyl carbon
AmideN-H7.5 - 8.5N-H proton signal
ThioamideN-H9.0 - 13.0Downfield shift of the N-H proton
Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon thionation is the disappearance of the strong carbonyl (C=O) stretching band and the appearance of bands associated with the thiocarbonyl (C=S) group.

  • C=O Stretch: Amides typically show a strong, characteristic C=O stretching absorption in the region of 1630-1680 cm⁻¹.

  • C=S Stretch: The C=S stretching vibration is generally weaker and more variable than the C=O stretch. It can be found over a broad range, often between 800 and 1400 cm⁻¹, and is often coupled with other vibrations, making a definitive assignment challenging. The disappearance of the strong C=O band is often the most telling evidence of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for confirming the molecular weight of the thioamide product. The molecular ion peak (M⁺) will correspond to the mass of the starting amide plus the difference in mass between a sulfur and an oxygen atom (approximately 16 amu).

The fragmentation patterns of thioamides can also be informative. Common fragmentation pathways include:

  • α-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group.

  • McLafferty rearrangement: For thioamides with a sufficiently long alkyl chain on the nitrogen or acyl side.

  • Loss of small molecules: Such as H₂S or fragments from the substituents.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for thionation and the logical process of spectroscopic confirmation.

experimental_workflow reagents Amide + Thionating Agent reaction Reaction in Anhydrous Solvent reagents->reaction workup Aqueous Workup / Filtration reaction->workup purification Purification (Chromatography / Recrystallization) workup->purification product Pure Thioamide purification->product

General experimental workflow for amide thionation.

spectroscopic_confirmation cluster_starting_material Starting Material (Amide) cluster_product Product (Thioamide) sm_nmr 13C NMR: ~160-180 ppm (C=O) thionation Thionation Reaction sm_nmr->thionation sm_ir IR: Strong C=O stretch (~1630-1680 cm-1) sm_ir->thionation p_nmr 13C NMR: ~190-210 ppm (C=S) p_ir IR: Absence of C=O stretch p_ms MS: M+ = MW(Amide) + 16 thionation->p_nmr Confirms C=S formation thionation->p_ir Confirms C=O loss thionation->p_ms Confirms mass increase

Logic for spectroscopic confirmation of thionation.

References

Hexamethyldisilathiane: A Milder Alternative for Thionation in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the synthesis of organosulfur compounds, a critical step is the conversion of a carbonyl group to a thiocarbonyl group, a reaction known as thionation. This transformation is pivotal in the development of new pharmaceuticals and functional materials, as the introduction of sulfur can significantly alter a molecule's biological activity and physicochemical properties.[1] For decades, harsh reagents like Phosphorus Pentasulfide (P₄S₁₀) and the milder, yet often inconvenient, Lawesson's Reagent (LR) have been the mainstays for this conversion.[2][3] This guide provides a detailed comparison of Hexamethyldisilathiane (HMDS) as a milder and more user-friendly alternative, alongside the widely used Lawesson's Reagent and the highly efficient P₄S₁₀/Hexamethyldisiloxane (B120664) (HMDO) system, also known as Curphey's Reagent.[4][5]

Executive Summary

This compound, particularly when used with an oxophilic promoter, presents a compelling alternative to traditional thionating agents. It offers the key advantages of mild reaction conditions and a cleaner reaction profile, which simplifies purification. While Lawesson's Reagent is also known for its mildness, it often suffers from difficult-to-remove phosphorus-containing byproducts.[6] The P₄S₁₀/HMDO system provides high yields and a straightforward work-up, establishing itself as a robust method.[6] The choice of reagent will ultimately depend on the specific substrate, scale of the reaction, and the importance of a streamlined purification process.

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating reagent is best assessed by comparing its performance across various substrates under optimized conditions. The following tables summarize quantitative data for the thionation of amides, a common transformation in medicinal chemistry.

Table 1: Thionation of Amides

SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
N,N-dimethylbenzamideP₄S₁₀/HMDODichloromethane (B109758)Reflux (40)1.5 h87[7]
Generic AmideLawesson's ReagentTHFRoom Temp30 min86[7]
N-p-methylphenylbenzamideLawesson's ReagentTolueneReflux (110)3 h79[7]
Secondary/Tertiary Amides(TMS)₂S / POCl₃Dichloromethane0 to RT-Good to Excellent[8]
Amides (General)P₄S₁₀Toluene/XyleneReflux (110-140)6-10 hVariable[7]

Note: Quantitative yield for the (TMS)₂S / POCl₃ system is often reported qualitatively as "good to excellent" in the literature for responsive substrates.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Lawesson's Reagent

Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl group to form a transient thiaoxaphosphetane, which then undergoes a retro-Wittig-type reaction to yield the thiocarbonyl and a stable phosphorus-oxygen byproduct.[6]

Lawessons_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Equilibrium Thiaoxaphosphetane Thiaoxaphosphetane Intermediate Ylide->Thiaoxaphosphetane + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Thiaoxaphosphetane Thiocarbonyl R-C(=S)-R' Thiaoxaphosphetane->Thiocarbonyl Cycloreversion Byproduct Phosphorus Byproduct Thiaoxaphosphetane->Byproduct

Mechanism of thionation using Lawesson's Reagent.
P₄S₁₀/HMDO (Curphey's Reagent)

While the precise mechanism is not fully elucidated, it is proposed that P₄S₁₀ first interacts with the carbonyl compound. Hexamethyldisiloxane (HMDO) is thought to react with phosphorus-containing intermediates to form soluble, non-polar trimethylsilylated byproducts, which simplifies the work-up procedure.[5]

P4S10_HMDO_Workflow Start Amide + P₄S₁₀ + HMDO Reaction Thionation Reaction (Reflux) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product Thioamide Purification->Product

General workflow for thionation with P₄S₁₀/HMDO.
This compound (HMDS) with an Oxophilic Promoter

The thionation of amides using HMDS is effectively achieved with the addition of an oxophilic promoter, such as phosphorus oxychloride (POCl₃). The promoter activates the amide carbonyl by forming a Vilsmeier-type intermediate, a highly electrophilic iminium ion. This intermediate is then readily attacked by the sulfur nucleophile derived from HMDS to furnish the thioamide.[8]

HMDS_Mechanism Amide Amide Vilsmeier Vilsmeier-type Intermediate (Iminium Ion) Amide->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Thioamide Thioamide Vilsmeier->Thioamide + (TMS)₂S HMDS (TMS)₂S HMDS->Thioamide

Proposed mechanism for HMDS/POCl₃ thionation of amides.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for the thionation of a generic amide using the three compared methods.

Protocol 1: Thionation using this compound and POCl₃

This protocol is based on the general procedure described for the conversion of amides to thioamides using HMDS with an oxophilic promoter.[8]

Materials:

  • Amide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • This compound ((TMS)₂S) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of the amide in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus oxychloride dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Thionation using Lawesson's Reagent

This protocol is a widely used method for the thionation of amides under mild conditions.[7]

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve Lawesson's Reagent in anhydrous THF.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Thionation using P₄S₁₀/HMDO (Curphey's Reagent)

This protocol offers high yields and a simplified work-up compared to traditional methods.[7]

Materials:

  • Amide (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.25 equiv)

  • Hexamethyldisiloxane (HMDO) (0.75 equiv)

  • Anhydrous Toluene

Procedure:

  • To a suspension of the amide in anhydrous toluene, add P₄S₁₀ followed by HMDO.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound ((TMS)₂S):

  • Flammable liquid and vapor.

  • Stench.

  • Reacts with water and moisture to produce toxic hydrogen sulfide (B99878) (H₂S) gas.

  • Handle under an inert atmosphere in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Lawesson's Reagent (LR):

  • Harmful if swallowed or in contact with skin.

  • Contact with water liberates toxic and flammable gas.

  • Handle in a well-ventilated area, minimizing dust generation.

  • Store in a tightly sealed container in a dry place.

Phosphorus Pentasulfide (P₄S₁₀):

  • Flammable solid.

  • Reacts violently with water, releasing flammable and toxic gases.

  • Causes severe skin burns and eye damage.

  • Handle under an inert, dry atmosphere. All equipment must be scrupulously dried.

Conclusion

This compound, when used in conjunction with an oxophilic promoter, emerges as a valuable and milder alternative in the synthetic chemist's toolkit for thionation reactions. Its primary advantages lie in its mild reaction conditions and the potential for cleaner reaction profiles, which can significantly streamline the purification process. While Lawesson's Reagent offers similar mildness, the persistent issue of phosphorus-based byproducts can complicate downstream processing. For reactions where high yields and a straightforward work-up are paramount, the P₄S₁₀/HMDO system remains a top contender, often outperforming Lawesson's Reagent. The selection of the optimal thionating agent will be dictated by the specific requirements of the synthesis, including substrate compatibility, scalability, and purification considerations.

References

Unveiling the Environmental Footprint: A Comparative Analysis of Hexamethyldisilathiane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of chemical reagents, a thorough understanding of their environmental impact is increasingly crucial. This guide provides a comparative environmental impact assessment of Hexamethyldisilathiane, a common silylating and sulfurizing agent, and its alternatives. Due to the limited direct ecotoxicity data for this compound, this analysis focuses on the environmental impact of its known hydrolysis byproducts—trimethylsilanol (B90980) and hydrogen sulfide—and compares them with alternative silylating and sulfurizing agents for which experimental data are available.

This compound readily reacts with moisture, breaking down into trimethylsilanol and the highly odorous and toxic gas, hydrogen sulfide. While this reactivity is key to its function, it also dictates its primary environmental impact. This guide presents a data-driven comparison to aid in making more environmentally conscious decisions in the laboratory and during process development.

Quantitative Ecotoxicity Comparison

The following tables summarize the available quantitative ecotoxicity data for the byproducts of this compound and for Hexamethyldisilazane, a common alternative silylating agent.

Table 1: Ecotoxicity Data for this compound Byproducts and an Alternative Silylating Agent

SubstanceTest OrganismEndpointValue (mg/L)Exposure Time
Trimethylsilanol Oncorhynchus mykiss (Rainbow Trout)LC5027196 hours
Daphnia magna (Water Flea)EC5012448 hours
Pseudokirchneriella subcapitata (Green Algae)EC50368 (biomass)72 hours
Hexamethyldisilazane Danio rerio (Zebra fish)LC508896 hours
Daphnia magna (Water Flea)EC508048 hours
Desmodesmus subspicatus (Green Algae)EC501972 hours

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect (e.g., immobilization, growth inhibition) in 50% of the test organisms.

Table 2: Environmental Fate and Toxicity of Hydrogen Sulfide

ParameterValue/Description
Atmospheric Half-life Approximately 18 hours
Odor Threshold 0.0005 - 0.3 ppm
Toxicity to Humans (Inhalation) - 2 ppm (30 min): Health effects in asthmatics[1] - 20-50 ppm: Eye and upper respiratory tract irritation[1] - 100 ppm: Olfactory fatigue (loss of smell)[1] - 150 ppm: Olfactory nerve paralysis[1] - >200-300 ppm: Immediately life-threatening[1]
Aquatic Toxicity High acute toxicity to aquatic life[2]

Alternatives to this compound

As a Silylating Agent:

A primary alternative to this compound for silylation is Hexamethyldisilazane (HMDS) . As shown in Table 1, HMDS exhibits higher aquatic toxicity to fish, daphnia, and algae compared to the hydrolysis byproduct of this compound, trimethylsilanol. However, it is important to consider that this compound itself will hydrolyze, releasing hydrogen sulfide, which has significant health and environmental hazards. HMDS is not readily biodegradable.[3]

As a Sulfurizing Agent:

For sulfurization reactions, Lawesson's Reagent and Phosphorus Pentasulfide (P4S10) are common alternatives. Direct aquatic toxicity data for Lawesson's reagent is scarce, with safety data sheets indicating it reacts with water, making ecotoxicity testing of the substance itself challenging.[1] Its precursor, Phosphorus Pentasulfide, is known to be very toxic to aquatic life and reacts violently with water to produce flammable and toxic gases, including hydrogen sulfide.[4][5][6][7][8]

Experimental Methodologies

The ecotoxicity data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key experimental protocols relevant to the data in this guide.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

Methodology:

  • Test Organisms: A recommended species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio), is selected.

  • Exposure: Fish are exposed to the test substance in a series of concentrations for a 96-hour period.[9][10][11] A control group is maintained in water without the test substance.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[9][10][11]

  • Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is calculated.[9][10][11]

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis A Select Fish Species B Prepare Test Concentrations A->B C Expose Fish to Concentrations B->C D Maintain Control Group B->D E Record Mortalities at 24, 48, 72, 96 hours C->E D->E F Calculate LC50 E->F OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation cluster_analysis Data Analysis A Culture Daphnia magna (<24h old) B Prepare Test Solutions A->B C Expose Daphnia to Solutions B->C D Count Immobilized Daphnia at 24h and 48h C->D E Calculate EC50 D->E OECD_201_Workflow cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_measurement Measurement cluster_analysis Data Analysis A Culture Algae Species B Prepare Test Media with Substance Concentrations A->B C Inoculate Media with Algae B->C D Measure Algal Growth (e.g., cell count) C->D E Calculate ErC50 / EbC50 D->E Environmental_Impact_Logic A This compound B Hydrolysis (Reaction with Water/Moisture) A->B C Trimethylsilanol B->C D Hydrogen Sulfide (H2S) B->D E Aquatic Toxicity (Fish, Daphnia, Algae) C->E F Air Pollution & Odor D->F G Human and Animal Toxicity (Inhalation Hazard) D->G

References

A Comparative Guide to Validated Analytical Methods for Quantifying Hexamethyldisilathiane and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of principal analytical methodologies for the quantification of hexamethyldisilathiane and its reaction products, primarily thioethers. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of data in research and development settings. This document outlines validated methods, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with supporting experimental data and detailed protocols to facilitate informed decision-making.

Method Comparison at a Glance

The choice of analytical method for this compound and its derivatives depends on several factors, including the analyte's volatility, the complexity of the sample matrix, and the required sensitivity and selectivity.

  • Gas Chromatography (GC): As this compound is a volatile compound, GC is a highly suitable technique for its direct analysis. For its less volatile thioether reaction products, GC can also be effective, sometimes requiring derivatization to increase volatility.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of a wide range of thioether products that may not be sufficiently volatile for GC. Derivatization is often employed to enhance detection by UV or fluorescence detectors.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining the purity of this compound and for quantifying reaction products without the need for specific reference standards for each analyte.

Quantitative Performance Data

The following tables summarize the validation parameters for the discussed analytical methods. While specific data for this compound is limited in publicly available literature, the presented data is from validated methods for structurally similar or relevant sulfur-containing compounds, providing a strong basis for methodological comparison.

Gas Chromatography (GC) Methods

GC is a robust technique for the analysis of volatile sulfur compounds. The following data is representative of the performance of GC methods for organosulfur compound quantification.

Table 1: Representative Validation Parameters for GC-FID/GC-MS Methods for Organosulfur Compounds

Analyte ClassLinearity (R²)Recovery (%)Precision (RSD%)LODLOQReference
Light Hydrocarbons (C2-C4) by GC-FID≥ 0.999N/A< 1.0 (Repeatability)N/AN/A[1]
Δ8-THC & Impurities by GC-FID≥ 0.9985 - 118< 8.4 (Intra-day) < 9.9 (Inter-day)1.5 µg/mL5 µg/mL[2]
Styrene & α-methylstyrene by GC-FID> 0.99N/AN/A6.83x10⁻⁴ mol/LN/A[3]
Sulfide Ion (as derivative) by GC-MS0.9999N/A< 10 (Intra- & Inter-day)0.01 µg/mL0.05 µg/mL[4][5][6]

N/A: Not available in the cited reference.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile method for a broad range of sulfur-containing analytes, especially when derivatization is used to enhance detectability.

Table 2: Representative Validation Parameters for HPLC-UV Methods for Thioethers and Related Compounds

Analyte(s)Linearity (R²)Recovery (%)Precision (RSD%)LODLOQReference
Yangambin> 0.99N/AN/AAssessedAssessed[7]
Organosulfur Compounds in Garlic> 0.98481.89 - 102.380.03 - 3.31 (Intra-day) 1.22 - 14.00 (Inter-day)N/A0.76 - 20.09 µg/mL[8]
Thimerosal0.9957N/AN/AAssessed1.2 µg/mL
8 Organic UV-Filters> 0.99N/AN/AAssessedAssessed[9]
Bioactive Amines (as dansyl derivatives)> 0.9992.25 - 102.25N/A0.3 mg.kg⁻¹0.9 mg.kg⁻¹

N/A: Not available in the cited reference.

Quantitative NMR (qNMR)

qNMR provides a primary ratio metric for purity assessment and quantification without the need for analyte-specific calibration curves. Its performance is characterized by high precision and accuracy.

Table 3: Representative Performance Parameters for Quantitative ¹H-NMR

ParameterTypical Value/RangeCommentsReference
Precision (RSD%) < 1%Can be achieved with optimized parameters.
Accuracy (% Recovery) 95 - 105%Dependent on proper experimental setup and integration.
Uncertainty < 0.1% relative expanded uncertaintyFor certified reference materials.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for Hexamethyldisilazane, a structurally analogous compound.

a) Sample Preparation:

  • Accurately weigh the sample containing this compound or its reaction products.

  • Dissolve the sample in a suitable solvent (e.g., hexane, toluene) to a known concentration.

  • If necessary, add an internal standard (e.g., a long-chain alkane) of known concentration.

b) GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/splitless injector at 280°C. A split ratio of 1:100 is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 80°C at 2°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 200°C at 10°C/min, hold for 12 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

c) Quantification: Quantification is typically performed using an internal or external standard method by comparing the peak area of the analyte to that of the standard. For purity assessment, area percent can also be used.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the analysis of thioether reaction products, which may require derivatization for enhanced UV detection. A common derivatizing agent for thiols, which can be formed from the cleavage of thioethers, is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

a) Sample Preparation and Derivatization:

  • Accurately weigh the sample containing the thioether.

  • Dissolve the sample in a suitable solvent.

  • For derivatization with DTNB, the reaction is typically carried out in a phosphate (B84403) buffer at a slightly alkaline pH. The resulting yellow product, 5-thio-2-nitrobenzoic acid (TNB), is quantified.

b) HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: For TNB derivatives, the maximum absorption is around 326 nm under acidic HPLC conditions.

  • Injection Volume: 10 µL.

c) Quantification: Quantification is performed by constructing a calibration curve with known concentrations of a standard (e.g., TNB or a derivatized thiol standard) and relating the peak area of the analyte to this curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of a substance or the concentration of an analyte in solution.

a) Sample Preparation:

  • Accurately weigh a known amount of the sample (analyte).

  • Accurately weigh a known amount of a high-purity internal standard (calibrant). The calibrant should have a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-precision NMR tube.

b) ¹H-NMR Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Spectral Width: Should encompass all signals of interest.

  • Acquisition Time: Should be long enough to ensure good digital resolution.

c) Data Processing and Quantification:

  • Apply a zero-filling and an appropriate window function (e.g., exponential with a small line broadening) to the FID before Fourier transformation.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the logical workflow for method selection and the experimental process for a typical GC analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration/Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for GC-FID analysis.

method_selection cluster_criteria Key Analyte Properties cluster_methods Analytical Methods start Define Analytical Need (Purity, Concentration) volatility Volatility start->volatility matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity start->sensitivity qnmr qNMR start->qnmr Primary Method for Purity gc GC-FID / GC-MS volatility->gc High hplc HPLC-UV volatility->hplc Low to Medium matrix->gc Simple matrix->hplc Complex sensitivity->gc High sensitivity->hplc Moderate to High (with derivatization)

Caption: Logical pathway for analytical method selection.

References

Safety Operating Guide

Navigating the Safe Disposal of Hexamethyldisilathiane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. Hexamethyldisilathiane, a versatile silylating agent and sulfur source, requires meticulous disposal procedures due to its hazardous properties, including flammability, toxicity, and reactivity with water.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Essential Safety and Chemical Profile

A thorough understanding of this compound's properties is critical before handling or disposal. The following table summarizes its key characteristics.

PropertyValue
Synonyms Bis(trimethylsilyl) sulfide
CAS Number 3385-94-2
Molecular Formula C6H18SSi2
Molecular Weight 178.44 g/mol
Appearance Colorless liquid with a strong stench
Boiling Point 164 °C (lit.)
Flash Point 23 °C (73.4 °F) - closed cup
Density 0.846 g/mL at 25 °C (lit.)
Hazards Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes serious eye irritation, Causes skin irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a mandatory safety protocol. All waste must be treated as hazardous and handled in accordance with local, state, and federal regulations.[1]

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially in poorly ventilated areas.

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • The container must be made of a compatible material (e.g., glass or a suitable plastic) and clearly marked as "Hazardous Waste: this compound".[3]

  • Do not mix with other waste streams, particularly oxidizing agents or aqueous solutions.[1][2]

3. Spill Management:

  • In case of a minor spill, immediately evacuate non-essential personnel and ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2][4] Do not use combustible materials like sawdust.[5]

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2][4]

  • For major spills, evacuate the area and contact your institution's emergency response team.

4. Final Disposal:

  • All containers of this compound waste must be disposed of through a licensed hazardous waste disposal facility.[4]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., toluene), and the rinsate collected as hazardous waste. The rinsed containers, once free of residue, can then be managed according to institutional guidelines, which may include puncturing to prevent reuse.[1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe assess Assess Waste Type ppe->assess liquid_waste Liquid this compound Waste assess->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., absorbents, gloves) assess->solid_waste Solid collect_liquid Collect in a Labeled, Sealed, Compatible Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed, Compatible Waste Container solid_waste->collect_solid store Store in Designated Hazardous Waste Area Away from Incompatibles collect_liquid->store collect_solid->store contact_ehs Contact EHS for Pickup by Licensed Disposal Facility store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling Hexamethyldisilathiane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hexamethyldisilathiane

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound (CAS No. 3385-94-2). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.

This compound is a flammable, toxic, and irritating chemical that requires careful handling in a controlled laboratory environment.[1][2] It is also moisture-sensitive and has a strong, unpleasant odor.[2][3]

Key Physicochemical and Hazard Data

The following table summarizes important quantitative data for this compound.

PropertyValueSource(s)
Physical State Liquid[2][3]
Appearance Clear[2]
Odor Stench[2]
Flash Point 23°C / 73.4°F (closed cup)
Boiling Point 163°C / 325.4°F @ 170 mmHg[2]
Specific Gravity 0.846 g/cm³[1]
Incompatible Materials Strong oxidizing agents, water, moist air, acids, nitrates, chlorine bleaches[1][2][3][4]
Hazardous Decomposition Hydrogen sulfide (B99878) (upon contact with water/moisture), Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Silicon dioxide (SiO₂)[1][2][3]

Operational Plan: From Preparation to Disposal

A systematic approach is crucial for safely handling this compound. All operations must be conducted in a chemical fume hood.[1]

Preparation and Engineering Controls
  • Ventilation: All work must be performed in a properly functioning chemical fume hood or a closed system with efficient exhaust ventilation.[1][2][3]

  • Emergency Equipment: Ensure an emergency eye wash station and safety shower are readily accessible and in the immediate vicinity of the work area.[3]

  • Ignition Sources: Eliminate all potential ignition sources. This includes no smoking, naked lights, or open flames. Use explosion-proof electrical and lighting equipment.[1][2][3]

  • Materials: Use compatible tubing such as Teflon®, TFE, FEP, PFA, or 316 stainless steel. Avoid copper and brass components in any equipment, as they are highly corrosive to mercaptans and H₂S.[1]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationSource(s)
Eye Protection Chemical safety goggles. A face shield may be required for splash hazards. Contact lenses should not be worn.[1][3]
Hand Protection Chemical-resistant gloves such as Neoprene or nitrile rubber. Discard gloves in a designated waste container after each use.[3]
Skin and Body A lab coat or disposable apron. For larger quantities or higher risk of splash, wear suitable protective clothing.[1][3] Do not allow wet clothing to remain in contact with skin.[1][1][3]
Respiratory For situations where inhalation risk is present, a NIOSH-certified organic vapor respirator (black cartridge) or a Type A filter of sufficient capacity is required.[1][3][1][3]
Handling and Experimental Protocol
  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[3][5]

  • Tools: Use only non-sparking tools.[2][3]

  • Personal Contact: Avoid all personal contact with the chemical, including inhalation of vapors or mists.[1][3]

  • Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[2] Contaminated clothing should be removed and washed before reuse.[3]

  • Storage: Store in original, tightly sealed containers in a cool, dry, well-ventilated, and approved flame-proof area.[1][2] The material is moisture-sensitive; store under a moisture-free atmosphere.[3]

Disposal Plan
  • Waste Classification: This material and its container must be disposed of as hazardous waste.[1][2]

  • Waste Collection: Collect waste in suitable, closed, and properly labeled containers. Do not empty into drains or sewers.[2][3]

  • Container Disposal: Handle empty containers with care as they may contain flammable residual vapors.[3] Puncture containers to prevent reuse before disposal at an authorized landfill.[1]

  • Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Spill Response
  • Minor Spills:

    • Remove all ignition sources immediately.[1][2]

    • Clean up the spill using an inert absorbent material (e.g., sand, vermiculite, silica (B1680970) gel).[2][3]

    • WARNING: Never use dry, powdered hypochlorite (B82951) or other strong oxidizers on mercaptan spills, as this can cause autoignition.[1]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[2]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[1]

    • Alert emergency responders, providing the location and nature of the hazard.[1]

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the exposed person to fresh air at once.[1][3][6] Keep the person warm and at rest. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][6][1][3][6]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[3] Seek medical advice if irritation develops or persists.[3][5][1][3][5]
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][2][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][3][1][2][3][7]
Ingestion Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[1][3][1][2][3][5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Respirator (if needed) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Eye Wash & Safety Shower Access prep_hood->prep_emergency prep_ignition Remove All Ignition Sources prep_emergency->prep_ignition handle_transfer Transfer Chemical (Use Grounding & Non-Sparking Tools) prep_ignition->handle_transfer handle_reaction Perform Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Collect Waste in Labeled, Sealed Container cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill Occurs spill_response Follow Spill Protocol (Absorb, Collect, Ventilate) emergency_spill->spill_response emergency_exposure Personal Exposure exposure_response Administer First Aid (Flush, Remove Clothing) emergency_exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.